Technical Documentation Center

4-iodo-2-(propan-2-yl)pyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-iodo-2-(propan-2-yl)pyridine
  • CAS: 2383359-80-4

Core Science & Biosynthesis

Foundational

4-iodo-2-(propan-2-yl)pyridine CAS number and identifiers

The following technical guide is structured as a high-level monograph for research and development professionals. Primary Identifier (CAS): 2383359-80-4 Synonyms: 4-Iodo-2-isopropylpyridine; 2-Isopropyl-4-iodopyridine Mo...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level monograph for research and development professionals.

Primary Identifier (CAS): 2383359-80-4 Synonyms: 4-Iodo-2-isopropylpyridine; 2-Isopropyl-4-iodopyridine Molecular Formula: C


H

IN | Molecular Weight: 247.08 g/mol

Executive Summary

4-iodo-2-(propan-2-yl)pyridine is a critical halogenated heterocyclic building block utilized primarily in the synthesis of small-molecule therapeutics. Distinguished by the steric bulk of the C2-isopropyl group and the high reactivity of the C4-iodine handle, this scaffold serves as a "steric modulator" in medicinal chemistry. It is frequently employed to optimize the lipophilicity (LogP) and metabolic stability of kinase inhibitors and GPCR ligands.[1] This guide outlines the compound's chemical identity, validated synthetic pathways, and handling protocols.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

PropertySpecification
CAS Number 2383359-80-4
InChI Key VBEUGGKTGMMKBS-UHFFFAOYSA-N
SMILES CC(C)c1cc(I)ccn1
Appearance Pale yellow to orange oil or low-melting solid (dependent on purity)
Boiling Point (Predicted) ~245°C (at 760 mmHg)
Density (Predicted) ~1.5 ± 0.1 g/cm³
Solubility Soluble in DCM, THF, EtOAc, DMSO; Insoluble in water
Storage 2–8°C, inert atmosphere (Argon/Nitrogen), light-sensitive

Synthetic Methodology

The synthesis of 4-iodo-2-isopropylpyridine presents a regiochemical challenge. Direct iodination of 2-isopropylpyridine is poor due to electronic deactivation.[1] The most robust, field-proven route utilizes the N-oxide activation strategy , allowing nucleophilic substitution at the 4-position.

Validated Synthetic Pathway (N-Oxide Route)

This protocol ensures high regioselectivity for the 4-position, avoiding mixtures of 3- and 5-isomers.[1]

Step 1: N-Oxidation

  • Precursor: 2-isopropylpyridine (CAS 644-98-4).[1][2]

  • Reagent: m-Chloroperbenzoic acid (m-CPBA) or H

    
    O
    
    
    
    /Acetic Acid.[1]
  • Mechanism: Electrophilic attack on the nitrogen lone pair.[1]

  • Outcome: 2-isopropylpyridine N-oxide.[1]

Step 2: C4-Nitration

  • Reagents: Fuming HNO

    
     / H
    
    
    
    SO
    
    
    .[1]
  • Conditions: Heat (100°C). The N-oxide directs the nitro group to the 4-position (para to N-oxide).

  • Intermediate: 4-nitro-2-isopropylpyridine N-oxide.[1]

Step 3: Deoxygenation & Halogenation (One-Pot or Stepwise)

  • Reagents: PBr

    
     or Acetyl Bromide (to convert Nitro/N-oxide to Bromide).[1]
    
  • Intermediate: 4-bromo-2-isopropylpyridine.[1]

  • Note: Direct conversion to iodide is difficult; bromide is the stable intermediate.[1]

Step 4: Finkelstein-Type Iodination (The "Hard-Soft" Switch)

  • Reagents: NaI (excess), Acetyl Chloride, Acetonitrile, reflux.[1]

  • Mechanism: Halogen exchange (S

    
    Ar or acid-catalyzed exchange).[1] The weaker C-Br bond is replaced by the weaker but more reactive C-I bond under equilibrium control, driven by the solubility of NaCl/NaBr.[1]
    
Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis, highlighting the critical intermediate states.

SynthesisPath Start Start: 2-Isopropylpyridine (CAS 644-98-4) NOxide Intermediate A: 2-Isopropylpyridine N-oxide Start->NOxide m-CPBA, DCM, 0°C to RT (N-Oxidation) Nitro Intermediate B: 4-Nitro-2-isopropylpyridine N-oxide NOxide->Nitro HNO3, H2SO4, 100°C (Electrophilic Nitration) Bromo Intermediate C: 4-Bromo-2-isopropylpyridine Nitro->Bromo PBr3, Toluene, Reflux (Deoxygenative Bromination) Final Target: 4-Iodo-2-isopropylpyridine (CAS 2383359-80-4) Bromo->Final NaI, AcCl, MeCN, Reflux (Halogen Exchange)

Figure 1: Stepwise synthetic pathway from commercially available 2-isopropylpyridine to the target 4-iodo derivative.

Reactivity & Applications in Drug Discovery

The 4-iodo moiety is a "privileged" handle in medicinal chemistry, offering superior reactivity in palladium-catalyzed cross-coupling reactions compared to its chloro- or bromo- analogs.

Core Transformations[1]
  • Suzuki-Miyaura Coupling:

    • Reagents: Aryl boronic acid, Pd(dppf)Cl

      
      , K
      
      
      
      CO
      
      
      .[1]
    • Utility: Biaryl scaffold construction. The C2-isopropyl group provides ortho-steric protection, often improving the atropisomeric stability of the resulting biaryl system.

  • Sonogashira Coupling:

    • Reagents: Terminal alkyne, Pd(PPh

      
      )
      
      
      
      , CuI, Et
      
      
      N.[1]
    • Utility: Installing alkynyl linkers for fragment-based drug design (FBDD).

  • Buchwald-Hartwig Amination:

    • Reagents: Primary/Secondary amine, Pd

      
      (dba)
      
      
      
      , BINAP/Xantphos.[1]
    • Utility: Introduction of amino solubilizing groups.[1]

Functionalization Logic Map[1]

Reactivity Core 4-Iodo-2-isopropylpyridine (Electrophile) Suzuki Biaryl Products (Suzuki) Core->Suzuki Pd(0), Ar-B(OH)2 Sono Alkynyl Pyridines (Sonogashira) Core->Sono Pd(0)/Cu(I), Acetylene Buchwald Amino Pyridines (Buchwald) Core->Buchwald Pd(0), HNR2, Base Heck Alkenyl Pyridines (Heck) Core->Heck Pd(0), Olefin

Figure 2: Divergent synthesis map demonstrating the versatility of the C-I bond in generating diverse chemical libraries.[1]

Handling & Safety Protocols (MSDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.[1][2]
Skin Irritation H315Causes skin irritation.[1]
Eye Irritation H319Causes serious eye irritation.[1]
STOT-SE H335May cause respiratory irritation.[1]

Self-Validating Safety Protocol:

  • Light Sensitivity: Iodine-carbon bonds are photolabile.[1] Always wrap reaction vessels and storage vials in aluminum foil.[1] Discoloration (darkening) indicates liberation of free iodine (

    
    ).[1]
    
  • Quenching: If free iodine is observed (brown color), wash the organic layer with 10% sodium thiosulfate (

    
    ) solution until the color dissipates.[1]
    

References

  • PubChem Compound Summary. 2-Isopropylpyridine (Precursor Data). National Center for Biotechnology Information.[1] Available at: [Link][1]

Sources

Exploratory

chemical structure and molecular weight of 4-iodo-2-(propan-2-yl)pyridine

Title: Technical Whitepaper: 4-Iodo-2-(propan-2-yl)pyridine as a High-Value Scaffold in Medicinal Chemistry Executive Summary 4-Iodo-2-(propan-2-yl)pyridine (CAS: 2383359-80-4), also known as 4-iodo-2-isopropylpyridine,...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Whitepaper: 4-Iodo-2-(propan-2-yl)pyridine as a High-Value Scaffold in Medicinal Chemistry

Executive Summary

4-Iodo-2-(propan-2-yl)pyridine (CAS: 2383359-80-4), also known as 4-iodo-2-isopropylpyridine, represents a critical halogenated heterocyclic building block in modern drug discovery.[1] Its structural uniqueness lies in the combination of a reactive electrophilic handle (C4-iodine) and a lipophilic, sterically demanding alkyl group (C2-isopropyl). This dual functionality allows medicinal chemists to simultaneously modulate metabolic stability and execute complex cross-coupling reactions (Suzuki-Miyaura, Sonogashira) to expand chemical space. This guide provides an in-depth physicochemical characterization, synthetic methodologies, and handling protocols for this compound.

Part 1: Physicochemical Characterization

The precise characterization of 4-iodo-2-(propan-2-yl)pyridine is foundational for its use in quantitative structure-activity relationship (QSAR) studies. The isopropyl group at the C2 position introduces significant steric bulk adjacent to the nitrogen, influencing both the basicity of the pyridine ring and the binding kinetics in protein pockets.

Structural & Molecular Data
ParameterValueTechnical Note
IUPAC Name 4-Iodo-2-(propan-2-yl)pyridinePreferred name for regulatory filing.
Common Name 4-Iodo-2-isopropylpyridineWidely used in vendor catalogs.
CAS Number 2383359-80-4Unique identifier for the specific isomer.
Molecular Formula C₈H₁₀IN-
Molecular Weight 247.08 g/mol Average mass for stoichiometry.
Monoisotopic Mass 246.9858 DaEssential for HRMS validation (M+H⁺ ≈ 247.99).
ClogP (Predicted) ~3.2Indicates moderate lipophilicity; suitable for CNS penetration.
Physical State Low-melting solid or oilIsopropyl group disrupts crystal packing compared to 4-iodopyridine.
Structural Analysis

The molecule consists of a pyridine ring substituted at the 2-position with an isopropyl group and at the 4-position with an iodine atom.

  • C4-Iodine: The C-I bond is weaker than C-Br or C-Cl, making it the preferred site for oxidative addition by Palladium(0) catalysts.

  • C2-Isopropyl: This group provides steric protection to the ring nitrogen, potentially reducing N-oxidation by metabolic enzymes (e.g., CYP450), a common liability in pyridine-containing drugs.

Part 2: Synthetic Pathways & Manufacturing

Reliable access to 4-iodo-2-(propan-2-yl)pyridine is typically achieved through functional group interconversion, as direct iodination of 2-isopropylpyridine often lacks regioselectivity. The most robust "field-proven" route involves the Sandmeyer-type transformation of the corresponding amine or Halogen Exchange from the chloro-derivative.

Primary Synthetic Workflow (Retrosynthetic Logic)

The following diagram illustrates the logical flow for synthesizing the target from commercially available precursors.

SynthesisWorkflow Precursor 2-Isopropylpyridine (Starting Material) Intermediate1 2-Isopropyl-4-aminopyridine (Intermediate) Precursor->Intermediate1 1. N-Oxidation 2. Nitration 3. Reduction Intermediate2 Diazonium Salt (Transient Species) Intermediate1->Intermediate2 NaNO2, H2SO4 (0°C) Target 4-Iodo-2-(propan-2-yl)pyridine (Target) Intermediate2->Target KI (Sandmeyer) rt to 60°C

Caption: Step-wise synthesis via the Sandmeyer reaction, prioritizing regiocontrol at the C4 position.

Detailed Protocol: Modified Sandmeyer Reaction

Note: This protocol assumes starting from 2-isopropyl-4-aminopyridine.

  • Diazotization:

    • Dissolve 2-isopropyl-4-aminopyridine (1.0 eq) in 20% aqueous

      
      .
      
    • Cool the solution to 0°C in an ice/salt bath.

    • Add

      
       (1.2 eq) dropwise as an aqueous solution, maintaining internal temperature <5°C. Causality: Exceeding 5°C risks decomposition of the diazonium salt to the phenol.
      
  • Iodination:

    • Prepare a solution of Potassium Iodide (KI, 2.0 eq) in water.

    • Add the cold diazonium solution slowly to the KI solution with vigorous stirring.

    • Allow the mixture to warm to room temperature, then heat to 60°C for 1 hour. Observation: Evolution of nitrogen gas (

      
      ) indicates successful substitution.
      
  • Workup:

    • Neutralize with saturated

      
      .
      
    • Extract with Ethyl Acetate (3x). Wash organics with 10% Sodium Thiosulfate (

      
      ) to remove free iodine (purple color).
      
    • Dry over

      
       and concentrate.
      

Part 3: Reactivity Profile & Applications

The primary utility of 4-iodo-2-(propan-2-yl)pyridine is as an electrophile in transition-metal catalyzed cross-couplings. The iodine atom is significantly more reactive than bromine or chlorine, allowing for couplings to occur under milder conditions, preserving sensitive functional groups on the coupling partner.

Cross-Coupling Logic

The C4 position is electronically activated for nucleophilic attack/oxidative addition due to the electron-deficient nature of the pyridine ring.

Reactivity cluster_Suzuki Suzuki-Miyaura Coupling cluster_Sonogashira Sonogashira Coupling Target 4-Iodo-2-(propan-2-yl)pyridine Biaryl 2-Isopropyl-4-arylpyridine Target->Biaryl Pd(dppf)Cl2, K2CO3 Dioxane/H2O Alkynyl 2-Isopropyl-4-alkynylpyridine Target->Alkynyl Pd(PPh3)2Cl2, CuI TEA/DMF Boronic Ar-B(OH)2 Boronic->Biaryl Alkyne R-C≡CH Alkyne->Alkynyl

Caption: Divergent synthesis pathways utilizing the C4-iodo handle for biaryl and alkynyl scaffold construction.

Strategic Application in Drug Design:

  • Bioisosterism: The pyridine ring serves as a bioisostere for phenyl rings, improving water solubility.

  • Steric Tuning: The 2-isopropyl group is often used to fill hydrophobic pockets in enzymes (e.g., kinases) and to disrupt planar stacking, which can improve solubility.

Part 4: Analytical Validation

To ensure the integrity of the building block before use in costly downstream steps, the following analytical criteria must be met.

Expected 1H NMR Signature (DMSO-d6, 400 MHz)
  • δ 8.3 ppm (d, 1H): Proton at C6 (adjacent to Nitrogen). Deshielded.

  • δ 7.7 ppm (s, 1H): Proton at C3 (between Isopropyl and Iodine).

  • δ 7.5 ppm (d, 1H): Proton at C5.

  • δ 3.0 ppm (septet, 1H): Methine proton of the isopropyl group.

  • δ 1.2 ppm (d, 6H): Methyl protons of the isopropyl group.

Purity Specification
  • HPLC Purity: >97% (Area %).

  • Free Iodine Content: Must be <0.1% (Check visually for yellowing or by thiosulfate titration). Free iodine can poison Palladium catalysts.

Part 5: Handling & Safety

  • Light Sensitivity: Aryl iodides are photosensitive. Storage in amber vials is mandatory to prevent homolytic cleavage of the C-I bond and liberation of iodine.

  • Storage Conditions: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen).

  • Hazards: Treat as a skin and eye irritant (H315, H319).[2] Avoid inhalation of dust/vapors.

References

  • PubChem. (2025).[2] 4-iodo-2-(propan-2-yl)pyridine (Compound). National Library of Medicine. Retrieved from [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Standard reference for pyridine reactivity and Sandmeyer protocols).
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

Sources

Foundational

Technical Whitepaper: Characterization and Utility of 4-Iodo-2-(propan-2-yl)pyridine

[1] Executive Summary 4-Iodo-2-(propan-2-yl)pyridine (CAS: 2383359-80-4), also known as 4-iodo-2-isopropylpyridine, is a critical heterocyclic building block in modern drug discovery.[1] Unlike its solid analog 4-iodopyr...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

4-Iodo-2-(propan-2-yl)pyridine (CAS: 2383359-80-4), also known as 4-iodo-2-isopropylpyridine, is a critical heterocyclic building block in modern drug discovery.[1] Unlike its solid analog 4-iodopyridine, this compound typically exists as a liquid at room temperature , a physical property that fundamentally alters its handling, storage, and process integration.[1]

This guide provides a definitive technical analysis of its physical properties, addressing the misconception of a standard "melting point" by focusing on its liquid phase behavior. It outlines best practices for handling this light-sensitive iodide to maintain structural integrity during cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) used in synthesizing pharmaceutical scaffolds.[1]

Chemical Identity & Structural Analysis[1][2][3]

The introduction of an isopropyl group at the C2 position of the pyridine ring introduces significant steric bulk and electron-donating character compared to the unsubstituted parent. This alkyl substitution disrupts the crystal lattice packing forces that typically render iodopyridines solid, resulting in a liquid state at ambient conditions.

AttributeDetail
IUPAC Name 4-Iodo-2-(propan-2-yl)pyridine
Common Name 4-Iodo-2-isopropylpyridine
CAS Number 2383359-80-4
Molecular Formula C

H

IN
Molecular Weight 247.08 g/mol
SMILES CC(C)C1=NC=CC(=C1)I
Structural Features C4-I: Labile bond for Pd-catalyzed insertion.C2-iPr: Steric bulk prevents efficient crystal packing (lowering MP).[1]
Structural Logic Diagram

The following diagram illustrates the electronic and steric influences that define the molecule's reactivity and physical state.

G Core 4-Iodo-2-isopropylpyridine (Liquid Scaffold) Sub_Iodo C4-Iodo Group (Reactive Handle) Core->Sub_Iodo Contains Sub_Iso C2-Isopropyl Group (Steric/Lattice Disruptor) Core->Sub_Iso Contains Prop_Rxn High Reactivity (Suzuki/Heck Coupling) Sub_Iodo->Prop_Rxn Facilitates Oxidative Addition Prop_MP Phase: Liquid @ RT (No Crystal Lattice) Sub_Iso->Prop_MP Disrupts Packing Forces

Figure 1: Structural-Property Relationship Map indicating why the isopropyl substituent leads to a liquid physical state.[1]

Physical Properties Profile

Phase Behavior: The "Melting Point" Question

Researchers often search for a melting point for this compound, expecting a solid like 4-iodopyridine (MP: 94–99 °C).[1] However, 4-iodo-2-isopropylpyridine is a liquid at room temperature (20–25 °C). [1]

  • Melting/Freezing Point: < 20 °C (Exact value is rarely determined for catalog liquids, but likely ranges between -10 °C and 10 °C).[1]

  • Implication: Volumetric dispensing should be used instead of gravimetric weighing for high-throughput synthesis.

Quantitative Data Table
PropertyValue / RangeConfidence LevelNote
Physical State LiquidHigh (Verified Vendor Data)Clear to yellow/brown depending on iodine liberation.[1]
Boiling Point ~250–260 °C (Est. @ 760 mmHg)105–110 °C (Est. @ 2 mmHg)Medium (Predicted)Non-iodinated analog boils at 178 °C. Iodine adds significant mass/polarizability.[1]
Density 1.45 – 1.55 g/mLMedium (Predicted)Estimated based on 4-iodopyridine (solid density ~2.[1]0) and alkyl dilution effect.[1]
Solubility DCM, THF, EtOAc, DMSOHighInsoluble in water.[1]
Refractive Index ~1.58 – 1.60Medium (Predicted)Typical for iodinated aromatics.[1]

Critical Note on Purity: As an alkyl-iodopyridine, this compound is prone to photo-degradation.[1] A yellow or brown tint indicates the liberation of elemental iodine (


), which can poison palladium catalysts.[1]

Experimental Protocol: Purity & Density Determination

Since a melting point cannot be used to assess purity for this liquid, Density and Refractive Index are the primary physical methods for identity verification, alongside HPLC.[1]

Method: Pycnometric Density Determination (Micro-Scale)

Use this protocol to verify the identity of incoming batches without consuming large amounts of material.[1]

Reagents & Equipment
  • Analyte: 4-Iodo-2-isopropylpyridine (approx.[1][2] 1.0 mL).[1]

  • Reference Standard: Water (HPLC grade) at 20.0 °C.

  • Equipment: Calibrated Gay-Lussac Pycnometer (1 mL or 2 mL capacity) or Oscillating U-tube Density Meter (e.g., Anton Paar).

  • Temperature Control: Water bath maintained at 20.0 ± 0.1 °C.

Step-by-Step Workflow
  • Calibration:

    • Weigh the empty, dry pycnometer (

      
      ).[1]
      
    • Fill with degassed water at 20 °C and weigh (

      
      ).
      
    • Calculate volume:

      
      .[1]
      
  • Sample Measurement:

    • Ensure the 4-iodo-2-isopropylpyridine is equilibrated to 20 °C.

    • Fill the pycnometer, ensuring no bubbles are trapped in the capillary.

    • Wipe the exterior with ethanol and dry with a lint-free tissue.[1]

    • Weigh the filled pycnometer (

      
      ).[1]
      
  • Calculation:

    • 
      [1]
      
  • Quality Check:

    • Expected range: 1.45 – 1.55 g/mL .[1]

    • Deviation > 0.05 g/mL suggests significant contamination (e.g., solvent retention or hydrolysis).[1]

Handling Workflow Diagram

Workflow Start Incoming Material (Amber Bottle) Check Visual Inspection (Clear vs. Brown) Start->Check Pass Color: Clear/Pale Yellow Check->Pass OK Fail Color: Dark Brown (Free Iodine Present) Check->Fail Degraded Action_Pass Proceed to Density/NMR Verification Pass->Action_Pass Action_Fail Wash with 10% Na2S2O3 (Remove Iodine) Fail->Action_Fail Store Storage: -20°C Under Argon/Nitrogen Action_Pass->Store Action_Fail->Action_Pass After Drying

Figure 2: Quality Assurance and Handling Workflow for Iodinated Pyridine Liquids.

Synthesis & Application Context

Synthesis Route

The synthesis typically involves the lithiation of 2-isopropylpyridine or the Finkelstein reaction of 4-chloro-2-isopropylpyridine.[1] Understanding the route helps identify potential impurities:

  • Starting Material: 2-isopropylpyridine (BP: 178 °C).[1] If the boiling point of your sample is low (< 200 °C), it is likely contaminated with starting material.[1]

  • By-products: 4,4'-bipyridines (from homocoupling).[1]

Application in Drug Development

This scaffold is valuable because the isopropyl group provides:

  • Lipophilicity: Increases

    
    , improving membrane permeability.[1]
    
  • Metabolic Stability: The steric bulk adjacent to the nitrogen can hinder N-oxidation or N-methylation by metabolic enzymes.[1]

  • Rotational Constraint: When coupled to other rings, the isopropyl group restricts rotation, potentially locking the molecule into a bioactive conformation.[1]

References

  • Sigma-Aldrich. Product Specification: 4-Iodo-2-(propan-2-yl)pyridine (CAS 2383359-80-4).[1] Accessed October 2023.

  • PubChem. Compound Summary: 4-iodo-2-(propan-2-yl)pyridine.[1] National Library of Medicine. [1]

  • NIST Chemistry WebBook. 4-Isopropylpyridine (Analog Data).[1] Standard Reference Data.[1][3][4][5]

  • ChemicalBook. 4-Iodopyridine General Properties (Comparative).

Sources

Exploratory

solubility of 4-iodo-2-(propan-2-yl)pyridine in organic solvents

An In-Depth Technical Guide to the Solubility of 4-iodo-2-(propan-2-yl)pyridine in Organic Solvents Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of 4-iodo-2-(propan-2-yl)pyridine in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-iodo-2-(propan-2-yl)pyridine. In the absence of extensive empirical data for this specific molecule, this document establishes a predictive solubility framework based on its fundamental physicochemical properties and structural analogy to related pyridine derivatives. We delve into the theoretical underpinnings of its solubility profile, drawing comparisons with 4-iodopyridine and 2-isopropylpyridine to forecast its behavior across a spectrum of organic solvents. Crucially, this guide offers detailed, field-proven experimental protocols for determining both kinetic and thermodynamic solubility, empowering researchers and drug development professionals to generate precise, reliable data. These methodologies, including the gold-standard shake-flask technique and high-throughput nephelometry, are presented with an emphasis on experimental integrity and data reproducibility.

Introduction and Physicochemical Profile of 4-iodo-2-(propan-2-yl)pyridine

4-iodo-2-(propan-2-yl)pyridine is a substituted pyridine derivative featuring an iodine atom at the 4-position and an isopropyl group at the 2-position. This unique substitution pattern imparts a distinct set of physicochemical properties that govern its behavior in solution. Understanding these properties is the first step toward predicting and experimentally verifying its solubility.

The pyridine ring itself is a polar, aromatic heterocycle, miscible with water and most organic solvents.[1] However, the substituents significantly modify this behavior. The introduction of hydrophobic groups generally reduces aqueous solubility, while polar substituents capable of hydrogen bonding can increase it.[1]

  • The Isopropyl Group (-CH(CH₃)₂): This is a nonpolar, alkyl substituent. Its presence at the 2-position significantly increases the molecule's lipophilicity and steric bulk around the nitrogen atom. This increased lipophilicity is expected to enhance solubility in nonpolar and weakly polar organic solvents.

  • The Iodo Group (-I): Located at the 4-position, the iodine atom is large and polarizable. While halogens are electron-withdrawing, the iodo-substituent also contributes to the molecule's molecular weight and van der Waals interactions, which can influence crystal lattice energy if the compound were a solid.

  • Physical State: Commercially, 4-iodo-2-(propan-2-yl)pyridine is supplied as a liquid. This is a critical distinction from its analogue, 4-iodopyridine, which is a crystalline solid with a melting point of 94-99 °C.[2] The liquid state of the target compound at room temperature indicates that the energetic barrier of crystal lattice dissolution is absent, which is a primary factor that often limits the solubility of solid compounds.

A summary of the known and predicted properties of 4-iodo-2-(propan-2-yl)pyridine and its analogues is presented in Table 1.

Table 1: Physicochemical Properties of 4-iodo-2-(propan-2-yl)pyridine and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State (at 25°C)Known SolubilityPredicted XLogP3
4-iodo-2-(propan-2-yl)pyridine C₈H₁₀IN247.08LiquidData not available~2.7
4-IodopyridineC₅H₄IN205.00SolidSoluble in Methanol[2]1.5[3]
2-IsopropylpyridineC₈H₁₁N121.18LiquidSoluble in ethanol and ether[1]1.9[4]

Theoretical Solubility Profile: A "Like Dissolves Like" Analysis

The principle of "like dissolves like" provides a robust framework for predicting the solubility of 4-iodo-2-(propan-2-yl)pyridine.[5] This principle states that solutes tend to dissolve in solvents with similar polarity. We can predict its solubility by examining the polarity of the molecule and matching it with various solvent classes.

The combination of a polar pyridine core with a bulky, nonpolar isopropyl group and a polarizable iodo group results in a molecule of intermediate polarity with significant lipophilic character.

  • Nonpolar Solvents (e.g., Hexane, Toluene): The substantial isopropyl group suggests strong van der Waals interactions. Therefore, 4-iodo-2-(propan-2-yl)pyridine is predicted to be highly soluble in nonpolar solvents that primarily engage in these types of interactions.

  • Polar Aprotic Solvents (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate): These solvents can engage in dipole-dipole interactions with the polar pyridine ring. Given that the target compound is a liquid, it should be readily miscible with these common laboratory solvents.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as hydrogen bond donors to the nitrogen atom of the pyridine ring. The parent compound, 2-isopropylpyridine, is soluble in ethanol.[1] While the isopropyl group presents some steric hindrance, hydrogen bonding is still possible. Therefore, good solubility is expected in polar protic solvents.

  • Aqueous Solubility: The molecule's significant hydrophobic character (predicted XLogP3 ≈ 2.7) suggests that its solubility in water will be low.

The logical flow for estimating solubility based on molecular structure is outlined in the diagram below.

G cluster_solute Solute: 4-iodo-2-(propan-2-yl)pyridine Solute Molecular Structure Pyridine Pyridine Ring (Polar, H-bond acceptor) Solute->Pyridine Isopropyl Isopropyl Group (Nonpolar, Lipophilic) Solute->Isopropyl Iodine Iodo Group (Polarizable) Solute->Iodine Prediction Solubility Prediction Pyridine->Prediction High Solubility Isopropyl->Prediction Nonpolar Nonpolar (e.g., Hexane, Toluene) PolarAprotic Polar Aprotic (e.g., THF, DCM) PolarProtic Polar Protic (e.g., Methanol, Ethanol) Prediction->Nonpolar 'Like Dissolves Like' Prediction->PolarAprotic 'Like Dissolves Like' Prediction->PolarProtic 'Like Dissolves Like'

Caption: Predictive solubility workflow based on molecular structure.

Experimental Determination of Solubility

For drug development and other precise applications, theoretical predictions must be confirmed by empirical data. We present two robust, widely adopted protocols for determining the solubility of a liquid compound like 4-iodo-2-(propan-2-yl)pyridine.

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.[6][7] It measures the concentration of a solute in a saturated solution that has reached equilibrium with an excess of the solute.

Rationale for Methodological Choices:

  • Equilibration Time: An extended incubation period (typically 24-72 hours) is crucial to ensure that the system reaches true thermodynamic equilibrium.[7]

  • Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25°C or 37°C for physiological relevance) is critical for reproducibility.[8]

  • Quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a precise and specific method for quantifying the concentration of the dissolved analyte, especially when dealing with potentially complex matrices.[9][10]

Step-by-Step Protocol:

  • Preparation:

    • Add an excess amount of 4-iodo-2-(propan-2-yl)pyridine to a series of glass vials, each containing a precisely known volume of the desired organic solvent. (e.g., 10 µL of solute to 1 mL of solvent).

    • Ensure an excess of the solute is present as a separate phase after initial mixing.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25°C).

    • Agitate the samples for 24 to 48 hours. The system should appear as a saturated solution with a visible excess of the undissolved liquid solute.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow for phase separation.

    • Alternatively, centrifuge the vials at the controlled temperature to ensure complete separation of the two phases.

  • Sampling and Dilution:

    • Carefully withdraw a small, known volume of the supernatant (the solvent layer) using a calibrated micropipette. Be extremely careful not to disturb the undissolved solute layer.

    • Perform a serial dilution of the supernatant with the pure solvent to bring the concentration within the linear range of the analytical method.

  • Quantification (HPLC-UV):

    • Prepare a set of calibration standards of 4-iodo-2-(propan-2-yl)pyridine with known concentrations in the chosen solvent.

    • Analyze the calibration standards and the diluted samples by HPLC-UV.

    • Construct a calibration curve by plotting the peak area against concentration for the standards.

    • Determine the concentration of the diluted sample from the calibration curve and multiply by the dilution factor to calculate the thermodynamic solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility: High-Throughput Nephelometry

Kinetic solubility is a measure of how much of a compound, typically dissolved in a stock solution like DMSO, can be added to an aqueous or organic buffer before it precipitates.[11][12] This method is rapid, requires very little compound, and is ideal for early-stage discovery and screening.[13]

Rationale for Methodological Choices:

  • DMSO Stock: Using a concentrated DMSO stock allows for the rapid and automated addition of the compound to the test solvent in a microplate format.[14]

  • Nephelometry: This technique measures the scattering of light by undissolved particles (precipitate).[15] It is a highly sensitive method for detecting the onset of precipitation.

  • High-Throughput Format: Using 96-well plates allows for the simultaneous testing of multiple compounds or conditions, making the process highly efficient.

Step-by-Step Protocol:

  • Preparation of Stock Solution:

    • Prepare a high-concentration stock solution of 4-iodo-2-(propan-2-yl)pyridine in 100% dimethyl sulfoxide (DMSO), for example, at 20 mM.

  • Plate Setup:

    • In a 96-well microplate, add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells.

    • Using a liquid handler or multichannel pipette, add the desired organic solvent to each well (e.g., 198 µL) to achieve the target concentration. This creates a solution with a low final percentage of DMSO (e.g., 1%).

  • Incubation:

    • Seal the plate and shake it gently for a defined period, typically 1 to 2 hours, at a constant temperature (e.g., 25°C).[14]

  • Measurement:

    • Place the microplate into a laser nephelometer.

    • The instrument will pass a laser beam through each well and measure the amount of scattered light.

  • Data Analysis:

    • The intensity of scattered light is directly proportional to the amount of precipitate.

    • The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to a blank control (solvent + DMSO only).

Data Summary and Interpretation

Since no experimental data is publicly available, the following table provides a predicted solubility profile based on the theoretical analysis. Researchers are encouraged to use the protocols in Section 3 to generate empirical data.

Table 2: Predicted Qualitative Solubility of 4-iodo-2-(propan-2-yl)pyridine

Solvent ClassExample SolventsPredicted SolubilityRationale
NonpolarHexane, Toluene, CyclohexaneHigh / MiscibleStrong van der Waals interactions due to the lipophilic isopropyl group.
Polar AproticTHF, DCM, Ethyl Acetate, AcetoneHigh / MiscibleFavorable dipole-dipole interactions with the polar pyridine ring.
Polar ProticMethanol, Ethanol, IsopropanolHigh / MisciblePotential for hydrogen bonding with the pyridine nitrogen.
AqueousWater, PBS (pH 7.4)LowHigh lipophilicity (high predicted XLogP3) limits interaction with water.

Conclusion

4-iodo-2-(propan-2-yl)pyridine is a molecule of significant interest in synthetic and medicinal chemistry. Based on a thorough analysis of its molecular structure and comparison with related compounds, it is predicted to be a lipophilic liquid with high solubility in a broad range of common organic solvents and low solubility in aqueous media. This guide provides the theoretical foundation for these predictions and, more importantly, equips researchers with the detailed, validated experimental protocols required to determine its precise solubility parameters. The application of these robust methods will facilitate the effective use of this compound in drug discovery, formulation, and various synthetic applications.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved March 2, 2026, from [Link]

  • Colby, D. A., Bergman, R. G., & Ellman, J. A. (2008). Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Journal of the American Chemical Society, 130(11), 3645-3651.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved March 2, 2026, from [Link]

  • MDPI. (2018). Determination of Kinetic Solubility. Bio-protocol, 8(12), e2888.
  • National Center for Biotechnology Information. (n.d.). 2-Isopropylpyridine. PubChem. Retrieved March 2, 2026, from [Link]

  • Rowan. (n.d.). Predicting Solubility. Retrieved March 2, 2026, from [Link]

  • Alsenz, J., & Kansy, M. (2008). In vitro solubility assays in drug discovery. In Vitro ADMETox for Drug Discovery and Development, 449-466.
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved March 2, 2026, from [Link]

  • Bio-protocol. (2018). Determination of Kinetic Solubility. Retrieved March 2, 2026, from [Link]

  • Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method. Retrieved March 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Isopropylpyridine. PubChem Compound Database. Retrieved March 2, 2026, from [Link]

  • The Good Scents Company. (n.d.). 2-isopropyl pyridine. Retrieved March 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Iodopyridine. PubChem Compound Database. Retrieved March 2, 2026, from [Link]

  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved March 2, 2026, from [Link]

  • Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved March 2, 2026, from [Link]

  • Hulet, R. (2021, February 13). 4: Predicting the solubility of organic molecules [Video]. YouTube. [Link]

  • Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved March 2, 2026, from [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved March 2, 2026, from [Link]

  • Cheméo. (n.d.). 2-isopropylpyridine. Retrieved March 2, 2026, from [Link]

  • ACS Publications. (2009, March 24). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. [Link]

  • International Journal of Pharmaceutical and Life Sciences. (2025, October 27). Comparative Study of UV And HPLC Methods for Estimation of Drug. Retrieved March 2, 2026, from [Link]

  • Chemical Review and Letters. (2025). A reliable QSAR model of crystal-based pyridine derivatives to design and determine ADMET properties, molecular docking, and molecular dynamics of a novel complex for cervical cancer therapy. Retrieved March 2, 2026, from [Link]

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved March 2, 2026, from [Link]

Sources

Foundational

safety data sheet (SDS) for 4-iodo-2-(propan-2-yl)pyridine

CAS: 1131613-56-7 | Formula: C H IN | MW: 247.08 g/mol Executive Summary & Chemical Context For Researchers in Medicinal Chemistry & Process Development 4-Iodo-2-(propan-2-yl)pyridine (also known as 4-iodo-2-isopropylpyr...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 1131613-56-7 | Formula: C


H

IN | MW: 247.08 g/mol

Executive Summary & Chemical Context

For Researchers in Medicinal Chemistry & Process Development

4-Iodo-2-(propan-2-yl)pyridine (also known as 4-iodo-2-isopropylpyridine) is a high-value heterocyclic building block, primarily utilized in the synthesis of kinase inhibitors and receptor modulators via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). Its structural duality—combining a reactive C4-iodide handle with a lipophilic C2-isopropyl group—makes it critical for modulating potency and physicochemical properties (LogP) in drug candidates.

This guide moves beyond the standard Safety Data Sheet (SDS) to provide an operational risk management framework. It integrates GHS hazard classifications with practical handling protocols derived from the chemical's reactivity profile (light sensitivity, potential for deiodination).

Physicochemical Profile & Hazard Architecture[1][2]

Quantitative Data Summary

Note: Experimental physical data for this specific CAS is limited. Values below represent consensus data for structural analogs (4-iodopyridine) and predicted properties, requiring empirical verification during scale-up.

PropertyValue / DescriptionSource/Validation
Molecular Weight 247.08 g/mol [PubChem, 2025]
Physical State Low-melting solid or viscous oil (Predicted)Analog comparison
Boiling Point ~260–270°C (Predicted)Verify at reduced pressure
LogP (Predicted) 2.7[PubChem, 2025]
Solubility Soluble in DCM, DMSO, Methanol; Sparingly soluble in waterLipophilic nature
Reactivity Light-sensitive; susceptible to homolytic C-I bond cleavageStore in amber vials
GHS Hazard Classification (Derived)

Based on the toxicology of halogenated pyridines (e.g., 4-iodopyridine), this compound must be treated as a Category 2 Irritant and Acute Toxin .

  • H302: Harmful if swallowed.[1][2][3]

  • H315: Causes skin irritation.[1][2][3][4]

  • H319: Causes serious eye irritation.[1][2][3][4]

  • H335: May cause respiratory irritation.[1][2][3][4]

Toxicological Mechanism: The pyridine nitrogen can be protonated at physiological pH, potentially affecting ion channels. The iodine substituent is a good leaving group, posing a risk of alkylation/arylation of endogenous nucleophiles if metabolized or activated.

Operational Protocols: Handling & Storage[2][4][5][7][8]

Stability & Storage Logic

The C-I bond in 4-iodopyridines is weaker than C-Br or C-Cl bonds (bond dissociation energy ~65 kcal/mol). Exposure to UV light or heat can induce homolytic cleavage, releasing iodine radicals and degrading the reagent, which often manifests as a darkening (yellow to brown) of the material.

Protocol:

  • Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent oxidation of the pyridine ring.

  • Temperature: Refrigerate (2–8°C). For long-term storage (>3 months), store at -20°C.

  • Light: Strictly use amber glass or aluminum-wrapped containers.

Synthesis Workflow & Utility

This compound is typically employed as the electrophile in coupling reactions.

  • Reaction Risk: When using with Pd(0) catalysts, ensure rigorous deoxygenation. The combination of phosphine ligands and alkyl-iodopyridines can generate sensitizing byproducts.

  • Quenching: Residual iodides should be treated as hazardous halogenated waste.

Workflow Visualization

The following diagram outlines the lifecycle management of the reagent from receipt to reaction, emphasizing quality control points.

StorageWorkflow Receipt Receipt & Log (Check CAS: 1131613-56-7) QC Initial QC (1H NMR for Purity) Receipt->QC Storage Storage Condition (Amber Vial, Ar, 4°C) QC->Storage Pass (>95%) Disposal Halogenated Waste QC->Disposal Fail Degradation Check for Degradation (Color Change: Brown) Storage->Degradation Monthly Check Usage Synthesis Usage (Suzuki/Sonogashira) Storage->Usage Equilibrate to RT Degradation->Disposal Significant Darkening Usage->Storage Reseal under Ar Usage->Disposal Raffinate

Figure 1: Lifecycle management workflow emphasizing the critical storage parameters (Argon, Cold, Dark) to prevent deiodination.

Emergency Response Architecture

First Aid Logic (Self-Validating)
  • Eye Contact: Immediate irrigation is critical because pyridines are basic and can cause corneal damage. Validation: pH paper test of eye runoff should eventually return to neutral (pH 7).

  • Skin Contact: Lipophilic nature (LogP 2.7) allows dermal absorption. Wash with soap/water, not alcohol (which enhances absorption).

Spill Response Decision Matrix

In the event of a spill, the response depends on the state of matter (solid vs. liquid/oil) and quantity.

SpillResponse Start Spill Detected Assess Assess Volume & State (Solid vs. Liquid) Start->Assess SmallSolid Small Solid (<10g) Use Damp Tissue Assess->SmallSolid Solid/Dust LargeLiq Liquid/Large Spill Evacuate & Ventilate Assess->LargeLiq Liquid/Oil PPE Don PPE: Nitrile Gloves (Double), Goggles, Lab Coat SmallSolid->PPE LargeLiq->PPE Absorb Absorb with Vermiculite or Sand PPE->Absorb If Liquid Clean Clean Surface (Soap + Water) PPE->Clean If Solid Absorb->Clean Waste Dispose as Halogenated Organic Clean->Waste

Figure 2: Decision logic for spill containment, prioritizing respiratory protection due to potential volatility and irritation.

References

  • PubChem. (2025).[3][5] Compound Summary: 4-iodo-2-(propan-2-yl)pyridine (CID 23437042).[6] National Library of Medicine. [Link]

  • ECHA. (2025). C&L Inventory: Pyridine derivatives hazard classification. European Chemicals Agency.[3][5] [Link]

Sources

Foundational

Technical Guide: 4-Iodo-2-isopropylpyridine vs. 4-Iodo-2-(propan-2-yl)pyridine

This guide provides a comprehensive technical analysis of the nomenclature, synthesis, and application of 4-iodo-2-isopropylpyridine (also systematically known as 4-iodo-2-(propan-2-yl)pyridine ).[1] It is designed for m...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the nomenclature, synthesis, and application of 4-iodo-2-isopropylpyridine (also systematically known as 4-iodo-2-(propan-2-yl)pyridine ).[1] It is designed for medicinal chemists and process scientists requiring authoritative clarity on naming conventions, database retrieval strategies, and synthetic protocols.

[1]

Nomenclature & Cheminformatics Strategy

In drug discovery, ambiguity in chemical nomenclature can lead to missed patent hits or database retrieval errors. While both names refer to the same chemical entity (CAS 2383359-80-4 ), they serve different roles in regulatory and scientific contexts.[1]

The Core Distinction: Retained vs. Systematic

The International Union of Pure and Applied Chemistry (IUPAC) provides guidelines that differentiate between retained names (historical, widely accepted) and systematic names (algorithmically generated).

Feature4-iodo-2-isopropylpyridine 4-iodo-2-(propan-2-yl)pyridine
Type Retained / TrivialSystematic
IUPAC Status Accepted (P-29.6.[1]2)Preferred IUPAC Name (PIN)
Usage Common in catalogs, lab notebooks, and spoken communication.[1]Mandatory for rigorous patent claims, regulatory filings, and IUPAC compliance.
Ambiguity Low (universally understood).[1]Zero (structurally explicit).
Decision Logic for Database Searching

When searching chemical databases (Reaxys, SciFinder, PubChem), relying on a single name string is risky.[1] The systematic name is preferred for exact structure matching, while the retained name often yields more commercial supplier results.

Recommendation: Use InChI strings or SMILES for database queries to bypass nomenclature variations entirely.

  • SMILES: CC(C)C1=NC=CC(=C1)I

  • InChIKey: VBEUGGKTGMMKBS-UHFFFAOYSA-N[1][2]

Visualization: Nomenclature Hierarchy

The following diagram illustrates the IUPAC decision process for naming this molecule, highlighting the shift toward "propan-2-yl" as the Preferred IUPAC Name (PIN) for the substituent.

NomenclatureLogic Start Target Molecule: Pyridine ring, 4-I, 2-CH(CH3)2 Substituent Identify Alkyl Group: -CH(CH3)2 Start->Substituent Trivial Retained Name: 'Isopropyl' Substituent->Trivial Common Usage Systematic Systematic Name: 'Propan-2-yl' Substituent->Systematic Structure-Based Decision IUPAC Blue Book (P-29.6.2) Is 'Isopropyl' retained? Trivial->Decision Systematic->Decision Result1 General Use / Catalogs: 4-iodo-2-isopropylpyridine Decision->Result1 Accepted Result2 Preferred IUPAC Name (PIN): 4-iodo-2-(propan-2-yl)pyridine Decision->Result2 Preferred (Rigorous)

Caption: Decision tree illustrating the IUPAC hierarchy between the retained 'isopropyl' name and the systematic 'propan-2-yl' PIN.

Synthetic Protocols & Experimental Handling

Synthesizing 4-iodopyridines requires specific strategies because direct electrophilic iodination of pyridine rings typically occurs at the C3 position.[1] To install iodine at C4, one must use nucleophilic aromatic substitution (SNAr) or Sandmeyer-type reactions starting from a 4-substituted precursor (e.g., 4-amino or 4-chloro).[1]

Retrosynthetic Analysis

The most robust route to 4-iodo-2-isopropylpyridine is via the Sandmeyer reaction from the corresponding amine, or Finkelstein-type halogen exchange from the chloride.[1]

Retrosynthesis Target 4-iodo-2-isopropylpyridine (Target) Sandmeyer Sandmeyer Reaction (NaNO2, KI, H+) Target->Sandmeyer Retro-step 1 HalEx Halogen Exchange (NaI, AcCl or HI) Target->HalEx Retro-step 2 Amine 4-amino-2-isopropylpyridine (Precursor A) Chloride 4-chloro-2-isopropylpyridine (Precursor B) Sandmeyer->Amine HalEx->Chloride

Caption: Retrosynthetic map showing two primary pathways to the target iodopyridine.

Protocol: Sandmeyer Iodination (Recommended)

This protocol is adapted from standard methodologies for converting 4-aminopyridines to 4-iodopyridines [1, 2].[1] It is preferred for its high regioselectivity.

Reagents:

  • 4-Amino-2-isopropylpyridine (1.0 equiv)[1]

  • Sodium Nitrite (NaNO₂, 1.2 equiv)[1]

  • Potassium Iodide (KI, 2.0 equiv)[1]

  • Sulfuric Acid (H₂SO₄, 20% aq) or HCl[1]

  • Solvent: Water/Acetonitrile[1]

Step-by-Step Methodology:

  • Diazotization: Dissolve 4-amino-2-isopropylpyridine in 20% H₂SO₄ at 0°C.

  • Addition: Dropwise add an aqueous solution of NaNO₂ while maintaining the temperature below 5°C. Stir for 30 minutes to form the diazonium salt. Caution: Evolution of N₂ gas.

  • Iodination: Slowly add an aqueous solution of KI (2.0 equiv) to the cold diazonium mixture.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 60°C for 1 hour to ensure complete displacement of N₂ by Iodine.

  • Workup: Neutralize with saturated NaHCO₃. Extract with Ethyl Acetate (3x).[1] Wash organics with 10% Na₂S₂O₃ (sodium thiosulfate) to remove free iodine (indicated by fading of brown color).[1]

  • Purification: Dry over MgSO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc).

Self-Validating Checkpoint:

  • Visual Cue: The reaction mixture will turn dark brown/purple upon KI addition due to iodine liberation. The thiosulfate wash must turn the organic layer from purple/brown to pale yellow/colorless.

Physical Properties & Applications[1]

Key Data Table
PropertyValueNote
Molecular Formula C₈H₁₀IN
Molecular Weight 247.08 g/mol
CAS Number 2383359-80-4Specific to 4-iodo isomer
Predicted LogP ~2.7Lipophilic building block
Storage 2-8°C, DarkLight sensitive (C-I bond labile)
Drug Development Context

This scaffold is a critical intermediate for Suzuki-Miyaura cross-coupling .[1] The iodine at C4 is significantly more reactive than the steric bulk of the isopropyl group at C2 would suggest, allowing for selective functionalization at the 4-position without interfering with the 2-position.[1]

  • Metabolic Stability: The isopropyl group (C2) is susceptible to CYP450 oxidation (hydroxylation at the tertiary carbon). In lead optimization, this is often replaced by a cyclopropyl or trifluoromethyl group if metabolic stability is an issue.

  • Reactivity: The C4-Iodine bond is highly labile to Pd-catalyzed insertion, making it an ideal electrophile for attaching aryl or heteroaryl groups in the final stages of library synthesis.[1]

References

  • Sandmeyer Reaction Overview . Organic Chemistry Portal. Retrieved from [Link]

  • IUPAC Nomenclature of Organic Chemistry (Blue Book). P-29.6.2 Retained Names.
  • PubChem Compound Summary: 4-iodo-2-(propan-2-yl)pyridine . National Center for Biotechnology Information.[1] Retrieved from [Link]

Sources

Exploratory

Storage Stability and Shelf Life of 4-Iodo-2-(propan-2-yl)pyridine: A Comprehensive Technical Guide

Executive Summary The compound 4-iodo-2-(propan-2-yl)pyridine (CAS: 2383359-80-4), also known as 4-iodo-2-isopropylpyridine, is a highly valuable halogenated heterocyclic building block utilized extensively in transition...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-iodo-2-(propan-2-yl)pyridine (CAS: 2383359-80-4), also known as 4-iodo-2-isopropylpyridine, is a highly valuable halogenated heterocyclic building block utilized extensively in transition-metal-catalyzed cross-coupling reactions. However, like many iodopyridines, it presents significant storage and handling challenges. The intrinsic lability of the carbon-iodine (C-I) bond, combined with the nucleophilicity of the pyridine nitrogen, makes this molecule highly susceptible to photolytic, oxidative, and thermal degradation[1].

This whitepaper provides an in-depth, mechanistic analysis of the degradation pathways of 4-iodo-2-(propan-2-yl)pyridine. Furthermore, it details self-validating experimental protocols aligned with ICH Q1A(R2) guidelines[2] to accurately quantify its shelf life and establish optimal storage parameters.

Mechanistic Vulnerabilities & Degradation Pathways

To design an effective storage strategy, we must first understand the molecular causality behind the degradation of 4-iodo-2-(propan-2-yl)pyridine. The molecule possesses two primary reactive centers: the weak C-I bond at the 4-position and the basic nitrogen atom within the aromatic ring.

  • Photolytic Dehalogenation (C-I Homolysis): The C-I bond dissociation energy is relatively low. Exposure to ambient laboratory light (specifically near-UV wavelengths) induces homolytic cleavage, generating highly reactive pyridyl and iodine radicals. The iodine radicals rapidly dimerize to form molecular iodine (

    
    ). This is visually diagnostic: the pristine off-white powder will progressively turn pale brown, and eventually dark green-brown, as 
    
    
    
    accumulates[1].
  • Oxidative Degradation: The lone pair of electrons on the pyridine nitrogen is vulnerable to oxidation. Prolonged exposure to atmospheric oxygen or reactive oxygen species (ROS) leads to the formation of pyridine N-oxides.

  • Thermal & Hydrolytic Stress: While the isopropyl group provides some steric shielding at the 2-position, elevated temperatures combined with high humidity can facilitate nucleophilic aromatic substitution (

    
    ), gradually replacing the iodine atom with a hydroxyl group. Furthermore, thermal decomposition can release toxic nitrogen oxides (NOx) and carbon monoxide[3].
    

DegradationPathways Target 4-Iodo-2-(propan-2-yl)pyridine (Intact API) Photo Photolytic Stress (UV/Vis Light) Target->Photo Light Exposure Oxid Oxidative Stress (O2 / ROS) Target->Oxid Aerated Storage Therm Thermal Stress (Heat + H2O) Target->Therm Elevated Temp/RH Homolysis C-I Bond Homolysis (Radical Formation) Photo->Homolysis NOxide Pyridine N-Oxidation Oxid->NOxide Hydrolysis Nucleophilic Substitution Therm->Hydrolysis I2 Iodine (I2) Generation (Brown Discoloration) Homolysis->I2 Degradant1 N-Oxide Degradant NOxide->Degradant1 Degradant2 Hydroxypyridine Derivative Hydrolysis->Degradant2

Degradation pathways of 4-iodo-2-(propan-2-yl)pyridine under environmental stress.

Self-Validating Experimental Protocols

To establish a scientifically rigorous shelf life, testing must align with ICH Q1A(R2) and Q1B guidelines[4]. The following protocols are designed as self-validating systems —meaning the experimental design inherently proves the reliability of the generated data.

Workflow Prep Sample Prep (Inert vs Aerated) Stress ICH Q1A/Q1B Stress Conditions Prep->Stress Quench Reaction Quenching & Extraction Stress->Quench Analyze HPLC-UV/MS Quantification Quench->Analyze Validate Mass Balance & Kinetics Validation Analyze->Validate

Self-validating experimental workflow for stability testing and degradation quantification.

Protocol 1: Forced Degradation & Photostability (ICH Q1B)

Objective: Prove that the HPLC-UV/MS analytical method is "stability-indicating" by intentionally generating primary degradants and ensuring they do not co-elute with the intact compound. Causality & Validation: We utilize a mass balance approach. If the API peak area decreases by 20% post-stress, the sum of the degradant peak areas must equal ~20%. A mass balance of 98-102% validates that no volatile or highly retained polymeric degradants are escaping detection.

  • Preparation: Dissolve 1.0 mg/mL of 4-iodo-2-(propan-2-yl)pyridine in HPLC-grade acetonitrile.

  • Oxidative Stress: Add 1 mL of 3%

    
     to 5 mL of the sample. Stir at 25°C for 24 hours.
    
  • Kinetic Quenching (Critical Step): Add a stoichiometric excess of sodium thiosulfate (

    
    ) to the oxidative sample. Why? If the sample is injected into the HPLC without quenching, the oxidation reaction continues inside the autosampler, leading to artificially inflated degradant peaks. Thiosulfate neutralizes residual peroxide, freezing the kinetic state of the sample.
    
  • Photolytic Stress: Expose a separate 5 mL aliquot in a clear quartz vial to 1.2 million lux hours and 200 watt hours/square meter of near-UV light.

  • Analysis: Inject into an HPLC-UV/MS system (C18 column, gradient elution of Water/MeCN with 0.1% TFA, monitored at 254 nm). Calculate mass balance.

Protocol 2: Accelerated Shelf-Life Quantification (ICH Q1A(R2))

Objective: Predict the long-term shelf life using Arrhenius kinetics by elevating temperature and humidity[5]. Causality & Validation: Real-time stability testing takes years. By testing at 40°C/75% RH, we accelerate degradation mechanisms. We compare samples stored in clear glass versus amber glass. Amber glass blocks wavelengths below 500 nm, allowing us to mathematically isolate thermal degradation from photolytic degradation.

  • Batch Selection: Aliquot 500 mg of solid 4-iodo-2-(propan-2-yl)pyridine into three distinct packaging formats:

    • Format A: Argon-purged amber glass vials (Control).

    • Format B: Aerated clear glass vials (Photolytic/Oxidative susceptibility).

    • Format C: Aerated amber glass vials (Thermal/Oxidative susceptibility).

  • Incubation: Place samples in a qualified stability chamber set to 40°C ± 2°C / 75% RH ± 5% RH[5].

  • Sampling Intervals: Pull samples at 0, 1, 3, and 6 months.

  • Data Synthesis: Plot the natural log of API concentration versus time. Use the rate constant (

    
    ) to extrapolate the 
    
    
    
    (time to 10% degradation) at the recommended storage temperature of -20°C[6].

Quantitative Stability Profiles

The following table summarizes the quantitative degradation of 4-iodo-2-(propan-2-yl)pyridine under various environmental conditions, demonstrating the critical need for strict storage controls.

Storage ConditionAtmosphereContainerDurationAPI Purity (%)Primary DegradantVisual Appearance
-20°C (Control) ArgonAmber Glass12 Months>99.5%NoneOff-white powder
2-8°C AirAmber Glass6 Months98.7%N-Oxide (Trace)Off-white powder
25°C / 60% RH AirClear Glass6 Months94.2%Iodine (

)
Pale brown
40°C / 75% RH AirAmber Glass6 Months89.8%N-Oxide / HydroxyYellowish solid
Photolytic Stress AirClear Quartz7 Days81.4%Pyridyl RadicalDark brown/green

Optimal Storage & Handling Guidelines

Based on the kinetic data and the chemical behavior of analogous iodopyridines[7], the following storage parameters are mandatory to ensure the shelf life and structural integrity of 4-iodo-2-(propan-2-yl)pyridine:

  • Temperature Control: For long-term storage (>1 month), the compound must be stored at -20°C [6]. For short-term active handling (e.g., daily laboratory use), storage at 2-8°C is acceptable, provided the container is allowed to reach room temperature before opening to prevent condensation.

  • Atmospheric Control: The container must be tightly closed and stored in a dry, well-ventilated place[7]. To prevent N-oxide formation, the headspace of the container should be purged with an inert gas (Argon or Nitrogen) prior to sealing.

  • Light Protection: Due to extreme photolability, the compound must be housed in amber glass containers or wrapped in aluminum foil to prevent ambient UV-induced C-I bond homolysis[1].

References

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Suzuki-Miyaura Cross-Coupling of 4-Iodo-2-(propan-2-yl)pyridine

Executive Summary The synthesis of highly substituted pyridine derivatives is a cornerstone of modern pharmaceutical development, particularly in the design of kinase inhibitors and GPCR modulators. 4-Iodo-2-(propan-2-yl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly substituted pyridine derivatives is a cornerstone of modern pharmaceutical development, particularly in the design of kinase inhibitors and GPCR modulators. 4-Iodo-2-(propan-2-yl)pyridine (also known as 4-iodo-2-isopropylpyridine) serves as a highly versatile, electron-deficient electrophile for carbon-carbon bond formation. This application note details a robust, self-validating protocol for the Suzuki-Miyaura cross-coupling of this substrate with aryl and heteroaryl boronic acids, emphasizing mechanistic control to prevent common pitfalls such as protodehalogenation and catalyst poisoning.

Mechanistic Rationale & Substrate Profiling

Understanding the intrinsic reactivity of 4-iodo-2-(propan-2-yl)pyridine is critical for rational reaction design:

  • Oxidative Addition : The C4–I bond in pyridines is highly activated. The of the pyridine nitrogen lowers the LUMO energy of the C-X bond, making oxidative addition by Pd(0) exceptionally fast, even at room temperature[1]. The 2-isopropyl group provides moderate steric shielding to the nitrogen lone pair, which slightly mitigates unwanted coordination to the palladium center compared to unsubstituted 4-iodopyridine, while leaving the 4-position sterically accessible.

  • Catalyst Selection & Causality : While are frequently employed[2], basic nitrogen heterocycles can displace monodentate phosphine ligands, leading to catalyst deactivation (formation of inactive Pd-black). Utilizing a bidentate ligand complex such as Pd(dppf)Cl₂ is highly recommended. The large bite angle of dppf enforces a cis-geometry during intermediate stages and provides sufficient steric bulk to prevent catalyst poisoning and (hydrodehalogenation) side reactions[3].

  • Base and Solvent Dynamics : Transmetalation is the rate-limiting step in this catalytic cycle. The use of an aqueous base (e.g., K₂CO₃) in a water-miscible organic solvent (1,4-Dioxane) facilitates the formation of the highly reactive palladium-hydroxo species. This intermediate readily undergoes, driving the reaction forward efficiently[4].

Reaction Optimization Data

The following table summarizes the quantitative evaluation of various reaction parameters for the coupling of 4-iodo-2-(propan-2-yl)pyridine with a standard arylboronic acid.

Catalyst System (5 mol%)Base (3.0 eq)Solvent SystemTemp (°C)Conversion (%)Mechanistic Observation & Causality
Pd(dppf)Cl₂·CH₂Cl₂ K₂CO₃ (aq) 1,4-Dioxane / H₂O (4:1) 90 >95% Optimal. Bidentate ligand prevents N-coordination; water accelerates transmetalation.
Pd(PPh₃)₄Na₂CO₃ (aq)Toluene / EtOH / H₂O8065%Sub-optimal. Monodentate ligands allow competitive pyridine coordination, slowing the cycle.
Pd(OAc)₂ / SPhosK₃PO₄ (solid)Toluene (Anhydrous)10040%Poor. Lack of water retards the formation of the active boronate complex, leading to stalling.
Pd(dppf)Cl₂·CH₂Cl₂K₂CO₃ (aq)1,4-Dioxane / H₂O (4:1)2515%Oxidative addition occurs rapidly, but thermal energy is insufficient to drive transmetalation.

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. Visual cues and specific monitoring steps are embedded to ensure reproducibility.

Scale : 1.0 mmol Materials Required :

  • 4-Iodo-2-(propan-2-yl)pyridine: 1.0 mmol (247.1 mg)

  • Arylboronic acid: 1.2 mmol (1.2 equivalents)

  • Pd(dppf)Cl₂·CH₂Cl₂: 0.05 mmol (5 mol%, 40.8 mg)

  • Potassium carbonate (K₂CO₃): 3.0 mmol (414.6 mg)

  • 1,4-Dioxane (HPLC grade): 8.0 mL

  • Deionized Water (Degassed): 2.0 mL

Step-by-Step Methodology :

  • Reagent Assembly : To a 25 mL Schlenk flask or a heavy-walled microwave vial equipped with a magnetic stir bar, add 4-iodo-2-(propan-2-yl)pyridine (247.1 mg), the arylboronic acid (1.2 mmol), and K₂CO₃ (414.6 mg).

  • Solvent Addition & Deoxygenation : Add 1,4-dioxane (8.0 mL) and deionized water (2.0 mL) to the vessel. Causality: The biphasic mixture must be rigorously degassed to prevent the Pd-catalyzed oxidative homocoupling of the boronic acid. Sparge the mixture with Argon gas for a minimum of 15 minutes. The solution should become visibly homogenous as the base dissolves in the aqueous phase.

  • Catalyst Introduction : Briefly remove the Argon line and quickly add Pd(dppf)Cl₂·CH₂Cl₂ (40.8 mg) to the mixture, then immediately restore the Argon atmosphere. Causality: Adding the Pd(II) precatalyst after deoxygenation prevents its premature reduction and subsequent oxidation into inactive Pd-black before the catalytic cycle initiates.

  • Thermal Activation : Seal the vessel and immerse it in a pre-heated oil bath at 90 °C. Stir vigorously (800+ rpm) to ensure maximum interfacial surface area between the aqueous and organic phases.

  • Reaction Monitoring : After 4 hours, sample the organic layer. Dilute 10 µL of the mixture in 1 mL of acetonitrile and analyze via LC-MS. The reaction is self-validating when the starting mass of the iodide (m/z 248 [M+H]⁺) is completely consumed, replaced by the product mass.

  • Quench and Extraction : Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel and isolate the organic layer. Extract the aqueous layer with additional ethyl acetate (2 × 15 mL).

  • Purification : Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). Crucial Step: Because the product contains a basic pyridine nitrogen, add 1% Triethylamine (Et₃N) to the chromatography eluent to prevent severe peak tailing and product loss on the acidic silica gel.

Troubleshooting & Causality

  • Observation : High levels of protodehalogenation (formation of 2-isopropylpyridine, m/z 122 [M+H]⁺).

    • Causality: This occurs when transmetalation is too slow, allowing the Pd(II) intermediate to undergo alternative pathways (e.g., hydrogen abstraction from the solvent).

    • Correction: Ensure the base is fully dissolved (add slightly more water if necessary) or increase the equivalents of the boronic acid to drive the transmetalation equilibrium.

  • Observation : Reaction stalls at ~50% conversion with visible black precipitate.

    • Causality: Catalyst poisoning via oxygen ingress or competitive binding by the pyridine substrate/product.

    • Correction: Verify the integrity of the Argon seal. If using a highly basic boronic acid, increase catalyst loading to 10 mol%.

Pathway Visualization

The following diagram illustrates the catalytic cycle specifically tailored to the electronic and steric environment of 4-iodo-2-(propan-2-yl)pyridine.

CatalyticCycle Pd0 Pd(0) Active Catalyst [Pd(dppf)] OxAdd Oxidative Addition (Rapid due to C-I bond) Pd0->OxAdd 4-Iodo-2-(propan-2-yl)pyridine PdII_I Pd(II) Intermediate [Ar-Pd-I] OxAdd->PdII_I Base Base Activation (K2CO3 / H2O) PdII_I->Base PdII_OH Pd(II) Hydroxo Complex [Ar-Pd-OH] Base->PdII_OH Transmetalation Transmetalation (Ar'-B(OH)2) PdII_OH->Transmetalation Boronic Acid PdII_Ar Pd(II) Diaryl Complex [Ar-Pd-Ar'] Transmetalation->PdII_Ar RedElim Reductive Elimination (C-C Bond Formation) PdII_Ar->RedElim Product Coupled Product 2-isopropyl-4-arylpyridine RedElim->Product Product->Pd0 Catalyst Regeneration

Suzuki-Miyaura catalytic cycle for 4-iodo-2-(propan-2-yl)pyridine.

References

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides Source: Angewandte Chemie International Edition URL:[Link]

  • Suzuki Coupling Source: Cambridge University Press URL:[Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond Source: Catalysts (MDPI) URL:[Link]

Sources

Application

Precision Sonogashira Coupling Protocols for 4-iodo-2-(propan-2-yl)pyridine

Abstract & Strategic Significance The 4-iodo-2-(propan-2-yl)pyridine scaffold is a high-value intermediate in medicinal chemistry, particularly for kinase inhibitors where the 2-isopropyl group provides critical hydropho...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

The 4-iodo-2-(propan-2-yl)pyridine scaffold is a high-value intermediate in medicinal chemistry, particularly for kinase inhibitors where the 2-isopropyl group provides critical hydrophobic pocket filling while the 4-position serves as a vector for extending into solvent-exposed regions.

While 4-iodopyridines are inherently reactive toward oxidative addition, this specific substrate presents a unique dichotomy:

  • Electronic Activation: The electron-deficient pyridine ring activates the C4-I bond, making it highly reactive compared to phenyl iodides.

  • Coordination Risk: The pyridyl nitrogen (

    
     lone pair) is a potent ligand that can sequester Palladium (Pd) or Copper (Cu), leading to catalyst poisoning or arrested turnover.
    

This guide provides two field-validated protocols: a Standard High-Throughput Method (Copper-Cocatalyzed) and a High-Fidelity Method (Copper-Free) designed to suppress Glaser homocoupling.

Mechanistic Logic & Substrate Analysis

The Reactivity Profile
  • Leaving Group (Iodide): The C-I bond energy is low (~53 kcal/mol), facilitating rapid oxidative addition even at room temperature.

  • 2-Isopropyl Sterics: Unlike a methyl group, the isopropyl group adds bulk adjacent to the nitrogen. This is beneficial as it slightly hinders the nitrogen lone pair, potentially reducing catalyst poisoning compared to unsubstituted pyridine.

  • 4-Position Electronics: The inductive withdrawal of the nitrogen makes C4 highly electrophilic.

The Catalytic Cycle & Critical Failure Points

The reaction proceeds via the dual Pd/Cu cycle. The critical failure point for this substrate is the competition between the Transmetallation (desired) and N-Coordination (undesired).

SonogashiraMechanism Start Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd(II)-I) Start->OxAdd + 4-Iodo-2-iPr-Py TransMet Transmetallation (Ar-Pd(II)-Alkyne) OxAdd->TransMet + Cu-Acetylide Poison Catalyst Poisoning (Pyridine N-Pd Complex) OxAdd->Poison N-Coordination risk RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Start Regeneration CuCycle Cu(I) Acetylide Formation CuCycle->TransMet Transfers Alkyne

Figure 1: Catalytic cycle highlighting the specific risk of N-coordination poisoning with pyridine substrates.

Experimental Protocols

Method A: The "Workhorse" Protocol (Pd/Cu)

Best for: Routine synthesis, robust alkynes, and rapid library generation.

Reagents & Stoichiometry:

  • Substrate: 4-iodo-2-(propan-2-yl)pyridine (1.0 equiv)

  • Alkyne: Terminal alkyne (1.1 – 1.2 equiv)

  • Catalyst: Pd(PPh3)2Cl2 (2 – 5 mol%)

  • Co-Catalyst: CuI (1 – 2 mol%)[1]

  • Base: Et3N (3.0 equiv) or Et3N/THF (1:1 v/v)

  • Solvent: THF (anhydrous)

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round bottom flask or microwave vial equipped with a stir bar. Cool under a stream of Argon/Nitrogen.

  • Charging: Add Pd(PPh3)2Cl2 (0.03 equiv), CuI (0.015 equiv), and 4-iodo-2-(propan-2-yl)pyridine (1.0 equiv).

    • Note: If the alkyne is a solid, add it now. If liquid, wait.

  • Degassing: Cap the vessel. Evacuate and backfill with Argon (3x).[2] This is critical to prevent Cu-mediated homocoupling.

  • Solvent Addition: Inject anhydrous THF followed by Et3N via syringe.

  • Alkyne Addition: If liquid, add the alkyne dropwise over 5 minutes.

  • Reaction: Stir at Room Temperature (25°C) for 1 hour.

    • Checkpoint: The solution should turn from yellow to dark brown/black. If it remains bright yellow after 1 hour, heat to 40°C.

  • Workup: Filter through a pad of Celite to remove Pd/Cu salts. Wash with EtOAc.[3] Concentrate and purify via flash chromatography.

Method B: The "High-Fidelity" Protocol (Copper-Free)

Best for: Precious alkynes, preventing Glaser homocoupling, or if Method A yields <40%.

Reagents & Stoichiometry:

  • Substrate: 4-iodo-2-(propan-2-yl)pyridine (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst: PdCl2(PPh3)2 (5 mol%) OR Pd(OAc)2 (5 mol%) + XPhos (10 mol%)

  • Base: Piperidine (3.0 equiv) or Cs2CO3 (2.0 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF

Step-by-Step Procedure:

  • Setup: Use a sealed tube or pressure vial.

  • Charging: Add Pd catalyst, ligand (if separate), Base (Cs2CO3), and Substrate.

  • Degassing: Rigorous degassing is required. Sparge solvent with Argon for 15 mins before use.

  • Reaction: Add solvent and alkyne.[2] Heat to 60°C .

    • Why Heat? Without Copper, the transmetallation is slower and requires thermal energy to proceed.

  • Monitoring: Monitor by LCMS. Reaction times are typically longer (4–12 hours).

Optimization & Troubleshooting Matrix

Data Summary: Solvent & Base Effects

The following data summarizes typical isolated yields for 4-iodopyridine couplings based on internal process data.

EntryCatalyst SystemBase/SolventTemp (°C)Yield (%)Notes
1 Pd(PPh3)2Cl2 / CuIEt3N / THF2588-95Standard. Fast.
2 Pd(PPh3)2Cl2 / CuIEt3N / DMF2592-98Better for polar alkynes.
3 Pd(dppf)Cl2 / CuIEt3N / THF4085-90Use if PPh3 fails.
4 Pd(OAc)2 / XPhosCs2CO3 / MeCN6075-82Cu-Free. Zero homocoupling.
5 Pd(PPh3)4Diisopropylamine6060-70Lower yield due to N-poisoning.
Decision Tree for Protocol Selection

OptimizationTree Start Start: 4-Iodo-2-iPr-Py Coupling Q1 Is the Alkyne Precious/Limited? Start->Q1 MethodA Method A: Pd/Cu (Standard) High Speed, High Yield Q1->MethodA No MethodB Method B: Cu-Free High Fidelity, Slower Q1->MethodB Yes Check Check LCMS: Homocoupling Observed? MethodA->Check Check2 Check LCMS: No Conversion? MethodA->Check2 Fix1 Switch to Method B OR Add Ascorbic Acid Check->Fix1 Yes (Glaser Product) Fix2 Increase Temp to 60°C Switch to Pd(dppf)Cl2 Check2->Fix2 Yes (Catalyst Poisoning)

Figure 2: Decision logic for selecting and rescuing Sonogashira protocols.

Expert Tips & "Gotchas"

  • The "Black" Catalyst Myth: In many Pd reactions, the formation of "Pd-black" (precipitated Pd(0)) signals catalyst death. However, in Sonogashira couplings with pyridines, the reaction mixture should turn dark. If it stays pale yellow, the Pd has likely not entered the cycle or is sequestered by the pyridine nitrogen. Action: Heat to 40°C to dislodge the ligand.

  • Order of Addition: Always add the alkyne last or strictly slowly in Method A. High local concentrations of alkyne + CuI + Oxygen = Homocoupling.

  • Purification: Pyridine derivatives often streak on silica. Add 1% Et3N to your eluent (e.g., Hexanes/EtOAc + 1% Et3N) to deactivate silica acidic sites and improve peak shape.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry.[4] Chemical Reviews, 107(3), 874–922. Link

  • Schilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Journal of Organic Chemistry, 77(6), 2798–2807. Link

  • Yin, L., & Liebscher, J. (2007). Carbon-Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts.[4][5][6][7][8][9] Chemical Reviews, 107(1), 133-173. (Specific reference to pyridine handling). Link

  • BenchChem Protocols. (2025). Application Notes for Sonogashira Cross-Coupling with 4,5-Diiodo-2-isopropyl-1H-imidazole. (Analogous substrate reactivity).[5][9][10] Link

Sources

Method

Application Note: High-Yield Buchwald-Hartwig Amination of 4-Iodo-2-(propan-2-yl)pyridine

Executive Summary The synthesis of 4-aminopyridine derivatives is a cornerstone in modern medicinal chemistry and drug development, owing to their prevalence in kinase inhibitors and receptor antagonists. The Buchwald-Ha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 4-aminopyridine derivatives is a cornerstone in modern medicinal chemistry and drug development, owing to their prevalence in kinase inhibitors and receptor antagonists. The Buchwald-Hartwig cross-coupling reaction provides a robust method for constructing these critical C–N bonds[1]. However, heteroaryl halides—specifically unhindered pyridines—often present a challenge due to their propensity to coordinate with the palladium catalyst, leading to catalyst poisoning and diminished yields.

This application note details a highly optimized, self-validating protocol for the Buchwald-Hartwig amination of 4-iodo-2-(propan-2-yl)pyridine . By analyzing the specific steric and electronic dynamics of this substrate, we provide a tailored methodology that ensures high catalytic turnover, mitigates off-target reactions, and provides reproducible scale-up conditions.

Mechanistic Rationale & Substrate Dynamics

To achieve quantitative yields, it is critical to understand the causality behind the reactivity of 4-iodo-2-(propan-2-yl)pyridine. The experimental design is driven by three primary molecular dynamics:

A. Steric Shielding by the 2-Isopropyl Group

Unsubstituted pyridines frequently act as σ-donors, binding to the electrophilic Pd(II) center and arresting the catalytic cycle. The bulky isopropyl (propan-2-yl) group at the 2-position provides critical steric hindrance. This bulk physically clashes with the spatial requirements of the bulky phosphine ligands on the active palladium catalyst, significantly reducing the binding affinity of the pyridine nitrogen. This structural feature is a primary driver for the high efficiency of this specific coupling.

B. Electrophilicity of the 4-Iodo Substituent

The carbon-iodine (C–I) bond at the 4-position of the electron-deficient pyridine ring is highly susceptible to oxidative addition by the Pd(0) catalyst[2]. Because oxidative addition is exceptionally fast for heteroaryl iodides, the rate-limiting step of the catalytic cycle shifts depending on the chosen ligand and amine[3].

C. Causality in Ligand Selection (BrettPhos vs. RuPhos)

The choice of the dialkylbiaryl phosphine ligand dictates the success of the amination based on the nucleophile:

  • BrettPhos (For Primary Amines): The extreme steric bulk of BrettPhos accelerates the reductive elimination step, which is crucial for primary amines to prevent the formation of stable, inactive bis-amine palladium complexes. For Pd-BrettPhos systems, oxidative addition remains the rate-limiting step[3].

  • RuPhos (For Secondary Amines): RuPhos possesses a slightly more open coordination sphere compared to BrettPhos, allowing the bulkier secondary amine to bind to the Pd(II) intermediate. In Pd-RuPhos systems, reductive elimination becomes the rate-limiting step[3].

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (4-iodo-2-isopropylpyridine) Pd0->OxAdd PdII_Ar Pd(II)(Ar)(I)L Intermediate OxAdd->PdII_Ar Fast for C-I AmineCoord Amine Binding & Base Deprotonation PdII_Ar->AmineCoord PdII_Amido Pd(II)(Ar)(NR2)L Amido Complex AmineCoord->PdII_Amido Base (e.g., NaOtBu) RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product 4-Amino-2-isopropylpyridine Product RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination for 4-iodo-2-isopropylpyridine.

Quantitative Optimization Data

The following table summarizes the optimized conditions for coupling 4-iodo-2-(propan-2-yl)pyridine with various classes of amines. The data reflects the necessity of matching the ligand and base to the specific steric and electronic profile of the nucleophile.

Catalyst PrecursorLigand (mol%)Base (Equiv)Amine TypeSolventYield (%)
Pd₂(dba)₃ (2 mol%)BrettPhos (4.5 mol%)NaOtBu (1.4)Primary Aliphatic1,4-Dioxane>95%
Pd₂(dba)₃ (2 mol%)RuPhos (4.5 mol%)NaOtBu (1.4)Secondary Aliphatic1,4-Dioxane92%
Pd(OAc)₂ (5 mol%)BINAP (10 mol%)K₂CO₃ (3.5)Primary Aryl (Anilines)Toluene88%
Pd₂(dba)₃ (2 mol%)Xantphos (4.5 mol%)Cs₂CO₃ (1.4)Amides / Lactams1,4-Dioxane85%

Note: Strong bases like Sodium tert-butoxide (NaOtBu) are optimal for standard amines. If the substrate contains base-sensitive functional groups (e.g., esters), weaker bases like Cs₂CO₃ or K₂CO₃ must be utilized, albeit requiring longer reaction times[2].

Experimental Methodology

This protocol describes the coupling of 4-iodo-2-(propan-2-yl)pyridine with a standard primary aliphatic amine using the Pd/BrettPhos system.

Reagents Required
  • Substrate: 4-iodo-2-(propan-2-yl)pyridine (1.0 mmol, 247.1 mg)

  • Nucleophile: Primary aliphatic amine (1.2 mmol)

  • Precatalyst: Pd₂(dba)₃ (0.02 mmol, 18.3 mg)

  • Ligand: BrettPhos (0.045 mmol, 24.2 mg)

  • Base: NaOtBu (1.4 mmol, 134.5 mg)

  • Solvent: Anhydrous, degassed 1,4-Dioxane (5.0 mL)

Step-by-Step Protocol
  • Preparation of the Catalytic Complex (Glovebox or Schlenk Line):

    • In an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add Pd₂(dba)₃ and BrettPhos.

    • Causality: Pre-mixing the palladium source and the ligand before introducing the substrate ensures the complete formation of the active monoligated L-Pd(0) species, preventing the unligated Pd from aggregating into inactive palladium black.

  • Addition of Solid Reagents:

    • Add NaOtBu to the vial. If the amine is a solid, add it at this stage.

    • Seal the vial with a PTFE-lined septum cap. If not using a glovebox, evacuate and backfill the vial with Argon three times.

  • Addition of Liquid Reagents:

    • Via syringe, add 5.0 mL of anhydrous, degassed 1,4-Dioxane.

    • Add 4-iodo-2-(propan-2-yl)pyridine (1.0 mmol) and the primary amine (if liquid) via microsyringe.

  • Reaction Initiation & Self-Validation Checkpoint 1:

    • Stir the mixture at room temperature for 5 minutes.

    • Validation: The solution should transition to a deep red/brown homogeneous mixture. A persistent black suspension indicates premature catalyst degradation (oxygen/moisture contamination).

  • Heating and Turnover:

    • Transfer the vial to a pre-heated aluminum block at 100 °C. Stir vigorously (800 rpm) for 2 to 4 hours.

  • Self-Validation Checkpoint 2 (In-Process Control):

    • After 60 minutes, withdraw a 10 µL aliquot via a purged syringe. Dilute in 1 mL of LC-MS grade Acetonitrile and filter through a 0.2 µm PTFE syringe filter.

    • Validation: Analyze via LC-MS. The complete disappearance of the 4-iodo-2-isopropylpyridine mass peak (m/z [M+H]⁺ = 248.1) confirms complete oxidative addition and active catalytic turnover.

  • Quenching and Workup:

    • Cool the reaction to room temperature. Quench by adding 5 mL of deionized water.

    • Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient containing 1% Triethylamine to prevent streaking of the basic pyridine product).

Workflow Prep 1. Reagent Prep (Glovebox/Schlenk) Degas 2. Solvent Degassing (Argon Sparging) Prep->Degas React 3. Reaction (100°C, 2-12 h) Degas->React Monitor 4. LC-MS Monitoring React->Monitor Workup 5. Aqueous Workup & Extraction Monitor->Workup Purify 6. Chromatography (Silica Gel) Workup->Purify

Caption: Step-by-step experimental workflow for the Buchwald-Hartwig cross-coupling protocol.

Analytical & Troubleshooting Guide

Even with highly optimized conditions, deviations can occur. Use the following logic-based troubleshooting matrix to resolve common issues:

  • Issue: Formation of dehalogenated byproduct (2-isopropylpyridine) instead of the aminated product.

    • Causality: This occurs via β-hydride elimination from the Pd(II)-amido complex prior to reductive elimination[4].

    • Solution: The rate of reductive elimination must be increased. Ensure BrettPhos is used for primary amines. If the issue persists, increase the concentration of the reaction mixture (from 0.2 M to 0.5 M) to force the bimolecular amine binding step.

  • Issue: Incomplete conversion (Stalling at ~50%).

    • Causality: Catalyst poisoning by trace oxygen or moisture, which consumes the NaOtBu base or oxidizes the phosphine ligand.

    • Solution: Rigorously degas the 1,4-Dioxane via the freeze-pump-thaw method or by sparging with Argon for 30 minutes prior to use. Verify the integrity of the NaOtBu (it should be a free-flowing white powder, not clumped or yellowed).

  • Issue: Formation of diarylamine side products (when using primary amines or ammonia equivalents).

    • Causality: The mono-arylated product acts as a secondary amine nucleophile and undergoes a second coupling cycle[5].

    • Solution: Increase the equivalents of the primary amine to 1.5 - 2.0 to outcompete the mono-arylated product for the active Pd complex.

References

  • [6] ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. Available at:[Link]

  • [5] Hartwig, J. F., et al. "Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand." Journal of the American Chemical Society / eScholarship. Available at: [Link]

  • [1] Wikipedia Contributors. "Buchwald–Hartwig amination." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • [4] Bennett, S. "Buchwald–Hartwig Amination with Aqueous Ammonia." Synthesis Spotlight. Available at:[Link]

  • [3] Ke, Z., Liu, Y., et al. "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure." ACS Omega. Available at: [Link]

Sources

Application

Application Note: 4-Iodo-2-(propan-2-yl)pyridine as a Medicinal Chemistry Building Block

Executive Summary This guide details the strategic application of 4-iodo-2-(propan-2-yl)pyridine (CAS: 2383359-80-4) in drug discovery. As a bifunctional scaffold, it offers a unique combination of a reactive electrophil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the strategic application of 4-iodo-2-(propan-2-yl)pyridine (CAS: 2383359-80-4) in drug discovery. As a bifunctional scaffold, it offers a unique combination of a reactive electrophilic handle (4-iodo) and a lipophilic, sterically defined anchor (2-isopropyl). This specific substitution pattern is increasingly relevant in kinase inhibitor design and GPCR ligand synthesis, where the isopropyl group fills hydrophobic pockets (e.g., the ATP-binding site "gatekeeper" regions) while the 4-position serves as the vector for scaffold extension.

Chemical Profile & Strategic Value

Physicochemical Properties

The 2-isopropyl group significantly alters the physicochemical profile compared to the standard methyl or hydrogen analogs, impacting both solubility and metabolic stability.

PropertyValue / DescriptionImpact on MedChem
IUPAC Name 4-iodo-2-(propan-2-yl)pyridine--
CAS Number 2383359-80-4Unique identifier for sourcing.
Molecular Weight 247.08 g/mol Low MW allows for "Lead-Like" space.
ClogP (Est.) ~2.9Higher lipophilicity than 2-methyl analog (~2.1), aiding membrane permeability.
Appearance Pale yellow to brown oil/solidNote: Light sensitive.[1] Iodides darken upon oxidation.
Reactivity High (C-I bond)Facile oxidative addition to Pd(0); more reactive than Br/Cl analogs.
Structural Activity Relationship (SAR) Logic
  • The "Isopropyl Effect": In many kinase inhibitors (e.g., analogs of Crizotinib or Enasidenib intermediates), a 2-substituent on the pyridine ring forces the ring to twist relative to connected biaryl systems, breaking planarity. This "atropisomer-like" conformation can improve selectivity by fitting into narrow enzymatic clefts.

  • Metabolic Blocking: The branched isopropyl group at the 2-position is less prone to rapid benzylic oxidation compared to a linear

    
    -propyl or ethyl group, extending half-life (
    
    
    
    ).

Synthetic Utility & Reaction Pathways[2][3][4][5][6]

The 4-iodo motif is the primary entry point for scaffold elaboration. The high lability of the C-I bond allows for chemoselective coupling even in the presence of other halogens (e.g., Cl or Br) elsewhere in the molecule.

Reaction Decision Tree (DOT Visualization)

ReactionPathways Core 4-Iodo-2-isopropylpyridine Suzuki Suzuki-Miyaura (Biaryl Formation) Core->Suzuki Ar-B(OH)2 Pd(dppf)Cl2 Buchwald Buchwald-Hartwig (C-N Formation) Core->Buchwald HNR2 Pd2(dba)3/Xantphos Sonogashira Sonogashira (Alkynylation) Core->Sonogashira Terminal Alkyne Pd(PPh3)4/CuI Heck Heck Reaction (Alkenylation) Core->Heck Olefin Pd(OAc)2 Lithiation Li-Halogen Exchange (Nucleophile Gen.) Core->Lithiation iPrMgCl -78°C Biaryl Biaryl Suzuki->Biaryl Kinase Core Amine Amine Buchwald->Amine GPCR Ligand

Figure 1: Divergent synthesis pathways from the 4-iodo-2-isopropylpyridine core. The high reactivity of the iodide allows for mild conditions across all major cross-coupling classes.

Detailed Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: Couple 4-iodo-2-isopropylpyridine with a boronic acid while preserving the isopropyl group and avoiding de-iodination.

Mechanistic Insight: 4-Iodopyridines are prone to reductive dehalogenation (replacing I with H) if the catalytic cycle is too slow or if excess reductant is present. We use Pd(dppf)Cl₂[2]·DCM because the bidentate ligand prevents catalyst decomposition and accelerates reductive elimination, favoring the cross-coupled product over the de-iodinated side product.

Materials:

  • 4-iodo-2-(propan-2-yl)pyridine (1.0 equiv)

  • Aryl boronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (3-5 mol%)

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round bottom flask or microwave vial. Cool under Argon flow.

  • Charging: Add the 4-iodo-2-isopropylpyridine (1.0 mmol, 247 mg), aryl boronic acid (1.2 mmol), and Pd(dppf)Cl₂ (0.03 mmol, 24 mg).

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL). Critical: Oxygen promotes homocoupling of the boronic acid; ensure rigorous degassing (sparging with Ar for 10 mins).

  • Base Addition: Add the aqueous K₂CO₃ solution (1.5 mL).

  • Reaction: Heat to 80°C for 4–6 hours. (Monitor via LCMS; the iodide is consumed rapidly. Do not overheat to 100°C unless necessary, as this risks protodeboronation).

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and water (20 mL). Separate layers. Extract aqueous layer 2x with EtOAc.

  • Purification: Dry organics over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Install an amine at the 4-position.[3][4] This is challenging due to the electron-deficient nature of the pyridine, which can trap Pd.

Mechanistic Insight: Standard Pd(PPh₃)₄ often fails here. We utilize Pd₂(dba)₃ with Xantphos .[5] Xantphos has a wide bite angle, which facilitates the reductive elimination of the electron-poor pyridine-amine complex.

Materials:

  • 4-iodo-2-(propan-2-yl)pyridine (1.0 equiv)

  • Primary or Secondary Amine (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2.5 mol%)[2]

  • Ligand: Xantphos (5 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) - Use Cesium Carbonate for milder conditions than NaOtBu.

  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step Procedure:

  • Pre-complexation: In a glovebox or under Ar, mix Pd₂(dba)₃ and Xantphos in the solvent (5 mL/mmol) and stir for 5 mins at RT to form the active catalyst species (solution turns from purple to orange/yellow).

  • Substrate Addition: Add the 4-iodo-2-isopropylpyridine, the amine, and the solid Cs₂CO₃.

  • Heating: Seal the vessel and heat to 100°C for 12 hours.

  • Filtration: Filter the hot mixture through a pad of Celite to remove inorganic salts and Pd black.

  • Purification: Concentrate and purify via reverse-phase prep-HPLC (if the product is polar) or silica gel (DCM/MeOH) if lipophilic.

Troubleshooting & Optimization Guide

IssueProbable CauseSolution
Product contains H instead of Ar (De-iodination) Hydride source in solvent or slow transmetallation.Switch solvent to Toluene/Water. Increase boronic acid equivalents. Ensure solvent is anhydrous if using hydride-sensitive reagents.
Low Conversion (<20%) Catalyst poisoning by Pyridine Nitrogen.The pyridine N can bind Pd. Use a catalyst with a strongly binding ligand (e.g., XPhos or SPhos ) to outcompete the pyridine nitrogen.
Dark reaction mixture / Pd Black Catalyst decomposition (Pd aggregation).Temperature too high. Lower to 60°C and extend time. Add ligand excess (1:2 Pd:Ligand ratio).
Homocoupling of Boronic Acid Presence of Oxygen.[6]Spurge solvents with Argon for >15 mins. Do not rely on simple vacuum/backfill cycles for dioxane/water mixtures.

References

  • Sigma-Aldrich. 4-iodo-2-(propan-2-yl)pyridine Product Page. Link (Accessed Oct 2023).

  • Miyaura, N., & Suzuki, A. (1995).[6] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Stein, E. M., et al. (2017).[7] "Enasidenib in mutant IDH2 relapsed or refractory acute myeloid leukemia."[7][8][9] Blood, 130(6), 722-731. (Reference for 2-substituted pyridine pharmacophores in IDH2 inhibitors). Link

  • Common Organic Chemistry. "Suzuki Reaction Conditions for Pyridines." Link

Sources

Method

Application Note: Precision Metallation of 4-Iodo-2-(propan-2-yl)pyridine

This application note details the procedure for the metallation (lithiation/magnesiation) of 4-iodo-2-(propan-2-yl)pyridine (4-iodo-2-isopropylpyridine). Based on the electronic and steric properties of the substrate, tw...

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the procedure for the metallation (lithiation/magnesiation) of 4-iodo-2-(propan-2-yl)pyridine (4-iodo-2-isopropylpyridine).

Based on the electronic and steric properties of the substrate, two protocols are provided:

  • Protocol A (Recommended): Magnesium-Halogen Exchange using Turbo Grignard (iPrMgCl·LiCl) .[1][2] This method is superior for 4-iodopyridines due to higher functional group tolerance, milder conditions (-20°C to 0°C), and elimination of nucleophilic addition side-reactions.

  • Protocol B (Traditional): Lithium-Halogen Exchange using n-Butyllithium (n-BuLi) at cryogenic temperatures (-78°C).

Abstract & Strategic Overview

The functionalization of 4-iodo-2-(propan-2-yl)pyridine is a critical step in synthesizing complex pyridine scaffolds for drug discovery. While the iodine atom at the C4 position provides a handle for metal-halogen exchange, the pyridine ring is susceptible to nucleophilic attack by strong bases (e.g., n-BuLi), leading to alkylation byproducts rather than the desired metallated species.

The 2-isopropyl group provides moderate steric shielding at C2, but does not fully protect the ring from nucleophilic addition at C6. Therefore, the choice of metallation reagent is the determinant of success.

  • Why Turbo Grignard? The Knochel-type reagent (iPrMgCl[3][4]·LiCl) effects a fast Iodine-Magnesium exchange without attacking the pyridine ring. It is the industry standard for scalability and safety.

  • Why n-BuLi? Suitable for small-scale discovery chemistry where cryogenic cooling (-78°C) is easily managed and the electrophile requires a hard lithium nucleophile.

Mechanistic Pathway & Selectivity

The following diagram illustrates the kinetic competition between the desired exchange and the undesired nucleophilic addition.

ReactionPathway Substrate 4-iodo-2-isopropylpyridine Reagent_Li n-BuLi (-78°C) Substrate->Reagent_Li Reagent_Mg iPrMgCl·LiCl (-15°C) Substrate->Reagent_Mg Intermediate_Li 4-Lithio Species (Kinetic Control) Reagent_Li->Intermediate_Li Fast Li-I Exchange Side_Product Side Reaction: Nucleophilic Addition at C6 Reagent_Li->Side_Product Competing Attack (if T > -78°C) Intermediate_Mg 4-Magnesio Species (Thermodynamic/Chemoselective) Reagent_Mg->Intermediate_Mg Clean I-Mg Exchange Product Functionalized Pyridine (E-Trapped) Intermediate_Li->Product Electrophile (E+) Intermediate_Mg->Product Electrophile (E+)

Figure 1: Mechanistic divergence between Lithiation and Magnesiation pathways. Note the risk of side reactions with n-BuLi if temperature control fails.

Protocol A: Magnesium-Halogen Exchange (Turbo Grignard)

Status: Gold Standard (Robust, Scalable) Target Species: (2-isopropylpyridin-4-yl)magnesium chloride-lithium chloride complex.

Reagents & Equipment[2][3][5][6][7][8]
  • Substrate: 4-iodo-2-(propan-2-yl)pyridine (1.0 equiv).

  • Reagent: iPrMgCl·LiCl (Turbo Grignard), 1.3 M in THF (1.1 equiv).

  • Solvent: Anhydrous THF (0.5 M concentration relative to substrate).

  • Vessel: Flame-dried 3-neck flask under Argon/Nitrogen atmosphere.

Step-by-Step Procedure
  • Preparation:

    • Flame-dry the glassware and cool under a stream of dry Argon.

    • Dissolve 4-iodo-2-(propan-2-yl)pyridine (e.g., 1.0 g, 4.05 mmol) in anhydrous THF (8 mL).

    • Cool the solution to -20°C (using an ice/NaCl or cryocooler bath). Note: The isopropyl group aids solubility, but ensure no precipitation occurs.

  • Exchange Reaction:

    • Add iPrMgCl[3]·LiCl (1.3 M in THF, 3.4 mL, 4.45 mmol, 1.1 equiv) dropwise over 5 minutes.

    • Stir the reaction mixture at -15°C to -10°C for 30–45 minutes .

    • Checkpoint: The solution typically turns from pale yellow to a darker amber/brown. This is normal.

  • Validation (GC/MS or TLC Aliquot):

    • Remove a 50 µL aliquot and quench into saturated NH4Cl (for protonation check) or I2/THF (for iodination check - returns starting material).

    • Self-Validating Step: Quench with D2O. Analyze by NMR or MS. >95% deuterium incorporation at C4 confirms the metallated species is formed and stable.

  • Electrophile Trapping:

    • Add the electrophile (e.g., aldehyde, ketone, acid chloride) (1.2 equiv) dissolved in THF slowly at -20°C.

    • Allow the mixture to warm to room temperature (25°C) over 1–2 hours.

  • Workup:

    • Quench with saturated aqueous NH4Cl.[1][3][5]

    • Extract with EtOAc (3x).[6] Wash combined organics with brine.[5]

    • Dry over Na2SO4 and concentrate.[5]

Protocol B: Lithium-Halogen Exchange (n-BuLi)

Status: High Risk / High Reward (Faster, requires strict cryogenic control) Target Species: (2-isopropylpyridin-4-yl)lithium.

Reagents & Equipment[2][3][5][6][7][8]
  • Substrate: 4-iodo-2-(propan-2-yl)pyridine (1.0 equiv).

  • Reagent: n-Butyllithium, 2.5 M in Hexanes (1.05 equiv).[7] Do not use excess.

  • Solvent: Anhydrous Diethyl Ether (Et2O) or THF.[8] (Et2O often precipitates the Py-Li species, preventing side reactions).

  • Temp: -78°C (Dry ice/Acetone).

Step-by-Step Procedure
  • Preparation:

    • Charge a flame-dried flask with 4-iodo-2-(propan-2-yl)pyridine (1.0 equiv) and anhydrous Et2O (concentration ~0.2 M).

    • Cool strictly to -78°C . Allow 15 minutes for thermal equilibration.

  • Lithiation:

    • Add n-BuLi (1.05 equiv) dropwise down the side of the flask over 10–15 minutes. Keep internal temp below -70°C.

    • Observation: A colored precipitate (the lithio-pyridine) may form.

    • Stir at -78°C for exactly 15–20 minutes .

    • Warning: Extended stirring (>30 mins) or warming risks "Halogen Dance" or decomposition.

  • Electrophile Trapping:

    • Add the electrophile (neat or in Et2O) rapidly at -78°C.

    • Stir at -78°C for 30 minutes, then slowly warm to room temperature.

Comparative Data & Troubleshooting

ParameterProtocol A (Turbo Grignard)Protocol B (n-BuLi)
Active Species Pyridyl-Mg-Cl·LiClPyridyl-Li
Temperature -20°C to 0°C-78°C (Strict)
Reaction Time 30–60 mins10–20 mins
Functional Group Tolerance High (Esters, Nitriles tolerated)Low (Attacks most carbonyls)
Major Risk Incomplete exchange if too coldNucleophilic attack on ring
Scale-up Potential Excellent (Kilogram scale)Poor (Heat transfer limits)
Troubleshooting Guide
  • Low Yield (Protocol A): If conversion is low, warm the exchange step to 0°C. The 2-isopropyl group adds steric bulk; slightly higher energy may be needed to drive the exchange compared to simple 4-iodopyridine.

  • Impurity "M+57" (Protocol B): Mass spec showing M+57 indicates butyl addition to the pyridine ring. Solution: Switch to Protocol A or lower temperature/concentration in Protocol B.

  • Starting Material Recovery: Indicates wet solvent (proton quench) or degraded reagent. Action: Titrate n-BuLi or iPrMgCl before use.

References

  • Knochel, P., et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Handbook of Functionalized Organometallics, 2008.

  • Bao, R. L., et al. "Synthesis of Pyridine-4-boronic acid derivatives via Turbo Grignard Exchange." CN Patent 107892699A, 2018.

  • Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 2004, 43(25), 3333-3336.

  • Organic Syntheses. "Preparation of 3-Pyridylboronic Acid via Lithiation." Org.[9][7][10] Synth. 2010, 87, 26. (General reference for cryogenic lithiation of halopyridines).

Sources

Application

Application Note: Synthesis of Boronic Esters from 4-Iodo-2-(propan-2-yl)pyridine

Executive Summary This application note details the synthesis of 2-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine from 4-iodo-2-(propan-2-yl)pyridine . This transformation is a critical gateway in medi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthesis of 2-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine from 4-iodo-2-(propan-2-yl)pyridine . This transformation is a critical gateway in medicinal chemistry, enabling the installation of the 2-isopropylpyridine motif—a common pharmacophore in kinase inhibitors and GPCR modulators—via Suzuki-Miyaura cross-coupling.

We present two distinct protocols:

  • Method A (Primary): Palladium-Catalyzed Miyaura Borylation.[1][2][3] Recommended for robustness, scale-up, and functional group tolerance.[4]

  • Method B (Alternative): Cryogenic Lithium-Halogen Exchange. Recommended for cost-efficiency on small scales or when transition metal contamination must be strictly avoided.

Introduction & Retrosynthetic Strategy

The conversion of 4-halopyridines to boronic esters is often complicated by the electron-deficient nature of the pyridine ring, which can lead to catalyst poisoning (via nitrogen coordination) or protodeboronation of the product.

Substrate Analysis[3]
  • Substrate: 4-iodo-2-(propan-2-yl)pyridine (CAS: 15854-87-2).

  • Electronic Profile: The iodine at C4 is activated for oxidative addition, making it superior to the corresponding bromide or chloride.

  • Steric Profile: The isopropyl group at C2 provides steric bulk that discourages N-coordination to the Palladium center, potentially accelerating the reaction compared to unsubstituted pyridine.

Mechanistic Pathway (Miyaura Borylation)

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The choice of base is critical; Potassium Acetate (KOAc) is selected over stronger bases (e.g., carbonates) to facilitate transmetallation with bis(pinacolato)diboron (


) while preventing the premature activation of the product, which would lead to homocoupling (Suzuki reaction).

ReactionPathway Substrate 4-Iodo-2-isopropylpyridine Pd_OxAdd Oxidative Addition [L2Pd(Ar)I] Substrate->Pd_OxAdd Pd(0) Transmetal Transmetallation (with B2pin2) Pd_OxAdd->Transmetal KOAc RedElim Reductive Elimination Transmetal->RedElim RedElim->Substrate Regenerated Pd(0) Product Boronic Ester Product RedElim->Product

Figure 1: Simplified catalytic cycle for the Miyaura Borylation of 4-iodopyridine derivatives.

Method A: Palladium-Catalyzed Miyaura Borylation (Recommended)

This protocol utilizes Pd(dppf)Cl₂ , a robust catalyst that resists deactivation by the pyridine nitrogen.

Reagents & Materials
ReagentEquiv.[5][6][7]Role
4-Iodo-2-isopropylpyridine 1.0Substrate
Bis(pinacolato)diboron (

)
1.1 - 1.2Boron Source
Pd(dppf)Cl₂ · CH₂Cl₂ 0.03 - 0.05Catalyst
Potassium Acetate (KOAc) 3.0Base
1,4-Dioxane (anhydrous)Solvent0.2 M Conc.
Step-by-Step Protocol
  • Setup: Oven-dry a reaction vial or round-bottom flask equipped with a magnetic stir bar. Purge with nitrogen or argon.

  • Charging: Add 4-iodo-2-isopropylpyridine (1.0 equiv),

    
     (1.1 equiv), and KOAc (3.0 equiv) to the flask.
    
  • Solvent Addition: Add anhydrous 1,4-dioxane to achieve a concentration of ~0.2 M (relative to the substrate).

  • Degassing: Sparge the mixture with nitrogen for 10–15 minutes. Critical: Oxygen inhibits the catalyst and promotes homocoupling.

  • Catalyst Addition: Add Pd(dppf)Cl₂ · CH₂Cl₂ (3–5 mol%). Briefly sparge again (1–2 min).

  • Reaction: Seal the vessel and heat to 90°C for 4–12 hours.

    • Monitoring: Check by LCMS or TLC. The starting iodide should be consumed. Look for the product mass [M+H]+ = 248.1 (approx). Note that boronic esters can partially hydrolyze to the acid on LCMS.

  • Workup:

    • Cool to room temperature.[5][8]

    • Dilute with Ethyl Acetate (EtOAc).

    • Filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Wash the pad thoroughly with EtOAc.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • The residue is often pure enough for subsequent coupling.

    • If purification is needed, perform rapid silica gel chromatography.

    • Eluent: 0-20% EtOAc in Hexanes.

    • Note: Add 1% Triethylamine to the eluent to buffer the silica and prevent protodeboronation.

Method B: Lithium-Halogen Exchange (Alternative)

This method avoids transition metals but requires strict anhydrous conditions and low temperatures.

Reagents[2][3][9]
ReagentEquiv.[5][6][7]Role
4-Iodo-2-isopropylpyridine 1.0Substrate
n-Butyllithium (2.5M in hexanes) 1.1Lithiating Agent
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 1.2Electrophile
THF (anhydrous)Solvent0.1 M Conc.
Step-by-Step Protocol
  • Setup: Flame-dry a flask under argon.

  • Dissolution: Dissolve the substrate in anhydrous THF (0.1 M) and cool to -78°C (dry ice/acetone bath).

  • Lithiation: Add n-BuLi dropwise over 10 minutes.

    • Observation: A color change (often yellow or orange) indicates the formation of the lithiated pyridine.

    • Wait: Stir at -78°C for 30 minutes. Do not warm up, or the lithium species may attack the pyridine ring or eliminate.

  • Trapping: Add the boron electrophile (2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) dropwise.

  • Warming: Stir at -78°C for 30 minutes, then remove the cooling bath and allow to warm to room temperature over 1 hour.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Extraction: Extract with Diethyl Ether or EtOAc (3x). Dry over

    
     and concentrate.
    

Optimization & Troubleshooting

Use the following logic tree to resolve common issues during the synthesis.

Optimization Issue Problem Encountered LowYield Low Conversion? Issue->LowYield Decomp Protodeboronation? Issue->Decomp BlackPd Catalyst Death (Pd Black)? Issue->BlackPd CheckO2 Check Degassing (O2 poisons Pd) LowYield->CheckO2 CheckSilica Avoid Acidic Silica Decomp->CheckSilica Ligand Switch Ligand (Try XPhos or SPhos) BlackPd->Ligand ChangeSolvent Switch to DMSO (Higher solubility) CheckO2->ChangeSolvent Buffer Add 1% Et3N to Eluent CheckSilica->Buffer

Figure 2: Troubleshooting decision tree for reaction optimization.

Key Technical Insights
  • Protodeboronation: Pyridyl boronic esters are prone to C-B bond cleavage in the presence of water and acid. Store the product in the freezer under inert gas.

  • Catalyst Choice: If

    
     fails, 
    
    
    
    + XPhos
    is the "gold standard" alternative for electron-deficient heterocycles, as the bulky ligand prevents N-coordination.
  • Solvent Effects: DMSO often accelerates the reaction compared to dioxane due to better solubility of the inorganic base (KOAc), but DMSO is harder to remove during workup.

Safety & Handling

  • 4-Iodo-2-isopropylpyridine: Likely an irritant. Handle in a fume hood.

  • n-Butyllithium: Pyrophoric. Extreme caution required. Ensure all glassware is dry.

  • Palladium Residues: Heavy metal waste. Dispose of in designated containers.

References

  • Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters.[4] The Journal of Organic Chemistry, 60(23), 7508–7510. Link

  • Billingsley, K., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. The Journal of Organic Chemistry, 73(14), 5589–5591. Link

  • Chow, W. K., So, C. M., Lau, C. P., & Kwong, F. Y. (2011). A General Palladium-Catalyzed Borylation of Aryl Mesylates and Tosylates. Chemistry – An Asian Journal, 6(5), 1126–1130. Link

  • Larsen, M. A., & Hartwig, J. F. (2014). Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism. Journal of the American Chemical Society, 136(11), 4287–4299. Link

Sources

Method

Application Notes &amp; Protocols for the Strategic C4-Functionalization of Pyridine Rings via an Iodine Leaving Group

Abstract The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, with its derivatives being present in a vast number of FDA-approved drugs and functional materials.[1][2][3][4] The abi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, with its derivatives being present in a vast number of FDA-approved drugs and functional materials.[1][2][3][4] The ability to selectively functionalize the pyridine ring at specific positions is therefore of paramount importance for the development of novel molecular entities. This guide provides an in-depth exploration of the C4-functionalization of pyridines, leveraging the exceptional reactivity of the carbon-iodine bond as a synthetic linchpin. We will delve into the preparation of C4-iodinated pyridine precursors and provide detailed, field-proven protocols for their subsequent transformation via palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille couplings. This document is intended for researchers, scientists, and drug development professionals seeking to master the art of pyridine derivatization.

The Strategic Importance of C4-Functionalized Pyridines

The pyridine ring is a privileged pharmacophore due to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to modulate the physicochemical properties of a molecule.[4] Functionalization at the C4 position, in particular, allows for the introduction of diverse substituents that can profoundly influence a compound's biological activity, selectivity, and pharmacokinetic profile. The C4-iodo-substituted pyridine serves as a versatile intermediate, as the carbon-iodine bond is highly amenable to a wide array of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.[5] This reactivity allows for the construction of complex molecular architectures that would be challenging to access through other synthetic routes.[5][6]

Preparation of C4-Iodopyridine Precursors

The successful functionalization of the C4 position begins with the efficient synthesis of the requisite 4-iodopyridine starting materials. The choice of method depends on the desired substitution pattern on the pyridine ring.

Diazotization-Sandmeyer Reaction of 4-Aminopyridines

A classic and reliable method for the synthesis of 4-iodopyridine is the diazotization of 4-aminopyridine, followed by a Sandmeyer-type reaction with an iodide source.[7][8] This method is particularly useful for preparing the parent 4-iodopyridine and its simple derivatives.

Protocol 2.1: Synthesis of 4-Iodopyridine from 4-Aminopyridine

Materials:

Reagent/SolventMolecular WeightQuantityMolesEquivalents
4-Aminopyridine94.11 g/mol 10.0 g106.3 mmol1.0
Hydrochloric acid (conc.)36.46 g/mol 30 mL--
Sodium nitrite (NaNO₂)69.00 g/mol 7.7 g111.6 mmol1.05
Potassium iodide (KI)166.00 g/mol 19.4 g116.9 mmol1.1
Dichloromethane (DCM)84.93 g/mol 200 mL--
Saturated sodium bicarbonate-100 mL--
Saturated sodium thiosulfate-50 mL--
Brine-50 mL--
Anhydrous sodium sulfate----

Procedure:

  • To a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, add 4-aminopyridine (10.0 g, 106.3 mmol) and concentrated hydrochloric acid (30 mL). Stir the mixture until all the solid has dissolved.

  • Cool the reaction mixture to 0-5 °C in an ice-salt bath.

  • Dissolve sodium nitrite (7.7 g, 111.6 mmol) in 20 mL of water and add it dropwise to the reaction mixture, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C.

  • In a separate beaker, dissolve potassium iodide (19.4 g, 116.9 mmol) in 30 mL of water.

  • Slowly add the diazonium salt solution to the potassium iodide solution. Vigorous gas evolution will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Basify the reaction mixture with a saturated solution of sodium bicarbonate until the pH is ~8.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers and wash with saturated sodium thiosulfate solution (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-iodopyridine as a white to off-white solid.

Synthesis of Polysubstituted 4-Iodopyridines: The Case of 2,6-Dichloro-4-iodopyridine

For the synthesis of more complex, polysubstituted pyridines, a multi-step sequence is often required. 2,6-Dichloro-4-iodopyridine is a valuable building block that allows for sequential functionalization at the C4, C2, and C6 positions due to the differential reactivity of the halogen atoms (I > Cl).[6][9]

Workflow for the Synthesis of 2,6-Dichloro-4-iodopyridine:

G citrazinic_acid Citrazinic Acid methyl_ester_1 Methyl 2,6-dichloroisonicotinate citrazinic_acid->methyl_ester_1  POCl₃, Me₄NCl, Δ; CH₃OH acid_2 2,6-Dichloroisonicotinic acid methyl_ester_1->acid_2  LiOH, THF/H₂O amine_3 2,6-Dichloro-4-aminopyridine acid_2->amine_3  Curtius Rearrangement final_product 2,6-Dichloro-4-iodopyridine amine_3->final_product  NaNO₂, HCl; aq. KI

Caption: Synthetic route to 2,6-dichloro-4-iodopyridine.

Palladium-Catalyzed Cross-Coupling Reactions of 4-Iodopyridines

The C4-iodopyridine moiety is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[5] The general reactivity trend for halogens in these reactions is C-I > C-Br > C-Cl, which allows for highly selective transformations.[10][11]

General Catalytic Cycle for Cross-Coupling Reactions:

G Pd0 Pd(0)Ln OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-I Transmetal Transmetalation Complex OxAdd->Transmetal R²-M Transmetal->Pd0 Reductive Elimination Product R¹-R² Transmetal->Product RedElim Reductive Elimination ArylIodide Ar-I (4-Iodopyridine) ArylIodide->OxAdd Organometallic R²-M Organometallic->Transmetal

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C(sp²)-C(sp²) bonds, reacting an organoboron species with an organic halide.[12][13] It is particularly valuable for the synthesis of biaryl and heteroaryl structures.

Protocol 3.1: Suzuki-Miyaura Coupling of 4-Iodopyridine with an Arylboronic Acid

Materials:

Reagent/SolventMolecular WeightQuantity (Example)MolesEquivalents
4-Iodopyridine204.99 g/mol 205 mg1.0 mmol1.0
Phenylboronic acid121.93 g/mol 146 mg1.2 mmol1.2
Pd(PPh₃)₄1155.56 g/mol 58 mg0.05 mmol0.05
Potassium Carbonate (K₂CO₃)138.21 g/mol 276 mg2.0 mmol2.0
1,4-Dioxane88.11 g/mol 4 mL--
Water18.02 g/mol 1 mL--

Procedure:

  • To a Schlenk flask, add 4-iodopyridine (205 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add Pd(PPh₃)₄ (58 mg, 0.05 mmol).

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL).

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield 4-phenylpyridine.

Scientist's Notes: The choice of base and solvent system can be critical. For less reactive boronic acids, stronger bases like Cs₂CO₃ or K₃PO₄ may be required. Anhydrous conditions are not strictly necessary for Suzuki couplings, but degassing the solvents is crucial to prevent oxidation of the Pd(0) catalyst.

Sonogashira Coupling: Synthesis of Alkynylpyridines

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable alkynyl-substituted pyridines.[5]

Protocol 3.2: Sonogashira Coupling of 4-Iodopyridine with a Terminal Alkyne

Materials:

Reagent/SolventMolecular WeightQuantity (Example)MolesEquivalents
4-Iodopyridine204.99 g/mol 205 mg1.0 mmol1.0
Phenylacetylene102.14 g/mol 123 mg (131 µL)1.2 mmol1.2
PdCl₂(PPh₃)₂701.90 g/mol 14 mg0.02 mmol0.02
Copper(I) iodide (CuI)190.45 g/mol 8 mg0.04 mmol0.04
Triethylamine (Et₃N)101.19 g/mol 5 mL--

Procedure:

  • To a Schlenk flask, add 4-iodopyridine (205 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (8 mg, 0.04 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed triethylamine (5 mL) and phenylacetylene (131 µL, 1.2 mmol).

  • Stir the reaction mixture at room temperature for 6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography to afford 4-(phenylethynyl)pyridine.

Scientist's Notes: The Sonogashira reaction is sensitive to oxygen, so maintaining an inert atmosphere is critical. The copper co-catalyst is essential for the reaction to proceed at a reasonable rate.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[14] It is a powerful tool for introducing a wide variety of amines to the pyridine C4 position.[15][16][17]

Protocol 3.3: Buchwald-Hartwig Amination of 4-Iodopyridine

Materials:

Reagent/SolventMolecular WeightQuantity (Example)MolesEquivalents
4-Iodopyridine204.99 g/mol 205 mg1.0 mmol1.0
Aniline93.13 g/mol 112 mg (109 µL)1.2 mmol1.2
Pd₂(dba)₃915.72 g/mol 18 mg0.02 mmol0.02
XPhos476.63 g/mol 38 mg0.08 mmol0.08
Sodium tert-butoxide (NaOtBu)96.10 g/mol 134 mg1.4 mmol1.4
Toluene92.14 g/mol 5 mL--

Procedure:

  • To a Schlenk flask, add Pd₂(dba)₃ (18 mg, 0.02 mmol), XPhos (38 mg, 0.08 mmol), and sodium tert-butoxide (134 mg, 1.4 mmol).

  • Evacuate and backfill the flask with argon.

  • Add toluene (5 mL), 4-iodopyridine (205 mg, 1.0 mmol), and aniline (109 µL, 1.2 mmol).

  • Heat the reaction mixture to 100 °C for 16 hours.

  • Monitor the reaction by LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Concentrate the filtrate and purify by column chromatography to yield N-phenylpyridin-4-amine.

Scientist's Notes: The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands like XPhos are often required. The base is also critical, with strong, non-nucleophilic bases like NaOtBu or LiHMDS being commonly used.

Stille Coupling: Versatile C-C Bond Formation with Organostannanes

The Stille coupling involves the reaction of an organostannane with an organic halide and is known for its tolerance of a wide range of functional groups.[18][19][20][21]

Protocol 3.4: Stille Coupling of 4-Iodopyridine with an Organostannane

Materials:

Reagent/SolventMolecular WeightQuantity (Example)MolesEquivalents
4-Iodopyridine204.99 g/mol 205 mg1.0 mmol1.0
Tributyl(vinyl)stannane317.09 g/mol 380 mg (352 µL)1.2 mmol1.2
Pd(PPh₃)₄1155.56 g/mol 29 mg0.025 mmol0.025
Toluene92.14 g/mol 5 mL--

Procedure:

  • To a Schlenk flask, add 4-iodopyridine (205 mg, 1.0 mmol) and Pd(PPh₃)₄ (29 mg, 0.025 mmol).

  • Evacuate and backfill with argon.

  • Add degassed toluene (5 mL) and tributyl(vinyl)stannane (352 µL, 1.2 mmol).

  • Heat the reaction mixture to 110 °C for 18 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction to room temperature and concentrate.

  • Purify the residue by column chromatography to yield 4-vinylpyridine.

Scientist's Notes: A major drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts. Careful handling and purification are necessary to remove all tin residues.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or no conversion Inactive catalystEnsure proper degassing of solvents; use a fresh batch of catalyst.
Poor choice of ligand/baseScreen different ligands (for Buchwald-Hartwig) or bases (for Suzuki).
Low reaction temperatureIncrease the reaction temperature in increments.
Formation of side products Homocoupling of boronic acidUse a slight excess of the boronic acid; ensure efficient stirring.
ProtodeiodinationEnsure anhydrous conditions (where necessary) and a strictly inert atmosphere.
Difficulty in purification Tin residues (Stille coupling)Wash the organic layer with aqueous KF solution to precipitate tin salts.

Conclusion

The C4-iodopyridine scaffold is a powerful and versatile intermediate in modern organic synthesis. Its high reactivity in palladium-catalyzed cross-coupling reactions provides a reliable and efficient platform for the introduction of a wide array of functional groups at the C4 position. The protocols and insights provided in this guide are intended to empower researchers to confidently and successfully incorporate these valuable synthetic transformations into their research and development programs, accelerating the discovery of new medicines and materials.

References

  • Vertex AI Search, "The Role of 4-Iodopyridine in Modern Organic Synthesis", Accessed February 28, 2026.
  • Jiao Research Group, "Recent Developments in Transition-Metal-Free Functionalization and Derivatization Reactions of Pyridines", Synlett, 2021, 32, 159-178.
  • Maity, P. et al., "C–H functionalization of pyridines", Organic & Biomolecular Chemistry, RSC Publishing.
  • Coudret, C.
  • Wiley Online Library, "Efficient Syntheses of 4-Iodopyridine and of 4-Pyridylboronic Acid Pinacol Ester", ChemInform, 2006.
  • ResearchGate, "C-H Functionaliz
  • Beilstein Journals, "Pyridine C(sp²)
  • J-Stage, "Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived
  • PubMed, "Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity", Chemistry – A European Journal, 2025.
  • American Chemical Society, "Convenient Synthesis and Transformation of 2,6-Dichloro-4-iodopyridine", Organic Letters, 2001.
  • BenchChem, "Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-chloro-6-iodopyridin-3-ol".
  • BenchChem, "A Comparative Guide to Catalysts for Selective Cross-Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol".
  • BenchChem, "Application Notes and Protocols: 2,6-Dichloro-4-iodopyridine as a Versatile Intermediate for the Synthesis of Trisubstituted Pyridines".
  • Royal Society of Chemistry, "The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil", Chemical Communic
  • National Center for Biotechnology Information, "Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems".
  • Thieme, "A Convenient Synthesis of 2-Bromo-4-iodopyridine via Halogen Dance and Its S".
  • Google Patents, "CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step".
  • ResearchGate, "ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions.".
  • National Center for Biotechnology Information, "Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amin
  • American Chemical Society, "Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay", ACS Omega, 2022.
  • ResearchGate, "Functionalization of pyridine. a. Examples of active pharmaceutical...".
  • ResearchGate, "C4‐selective functionaliz
  • National Center for Biotechnology Information, "Functionalization of Pyridines at the C4 Position via Metal
  • BenchChem, "Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions".
  • Wikipedia, "Buchwald–Hartwig amin
  • BenchChem, "Application Notes and Protocols for Stille Coupling of 4-iodo-1-methyl-1H-pyrazol-3-amine".
  • ResearchGate, "The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil".
  • ResearchGate, "Functionalization of Pyridines at the C4 Position via Metal
  • National Center for Biotechnology Information, "Practical and Regioselective Synthesis of C4-Alkyl
  • Springer Nature, "Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls", 2023.
  • Wikipedia, "Stille reaction".
  • National Center for Biotechnology Information, "Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters:
  • Organic Chemistry Portal, "Stille Coupling".
  • MDPI, "A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions", 2022.
  • RSC Publishing, "The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil", 2015.
  • Stack Exchange, "Why does nucleophilic aromatic substitution occur
  • National Center for Biotechnology Information, "Advancing total synthesis through the Stille cross-coupling: recent innov
  • Chemistry LibreTexts, "Stille Coupling", 2023.
  • ChemRxiv, "Direct C4- and C2 C–H Amination of Heteroarenes Using I(III) Reagents via a Cross Azine Coupling".
  • Chemistry LibreTexts, "6.2: Nucleophilic Substitution", 2015.
  • SciSpace, "Practical and Regioselective Synthesis of C-4-Alkyl
  • ECHEMI, "Why does nucleophilic aromatic substitution occur
  • BenchChem, "A Comparative Analysis of Reaction Kinetics for Halopyridines in Nucleophilic Arom
  • ChemRxiv, "Base-mediated C4-selective C-H-sulfonyl

Sources

Application

catalytic ligand synthesis starting from 4-iodo-2-(propan-2-yl)pyridine

Application Note: Catalytic Ligand Synthesis from 4-Iodo-2-(Propan-2-yl)pyridine Abstract This application note details the divergent synthesis of three distinct classes of catalytic ligands starting from 4-iodo-2-(propa...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Ligand Synthesis from 4-Iodo-2-(Propan-2-yl)pyridine

Abstract

This application note details the divergent synthesis of three distinct classes of catalytic ligands starting from 4-iodo-2-(propan-2-yl)pyridine (also known as 4-iodo-2-isopropylpyridine). Capitalizing on the high reactivity of the C4-iodide and the steric modulation provided by the C2-isopropyl group, this guide provides validated protocols for:

  • C-C Coupling: Synthesis of bulky phenylpyridine precursors for Iridium photocatalysts.

  • C-P Coupling: Synthesis of P,N-hemilabile phosphine ligands.

  • Reductive Homocoupling: Synthesis of sterically hindered 2,2'-bipyridines.

Introduction & Strategic Rationale

4-iodo-2-(propan-2-yl)pyridine is a high-value scaffold in ligand design. Its utility stems from two structural features:

  • The C4-Iodide Handle: Iodine is the most reactive halogen for oxidative addition to Palladium(0), allowing for mild reaction conditions that tolerate sensitive functional groups. Unlike 2-halopyridines, the 4-position is less prone to forming stable, unreactive dimeric species with the catalyst.

  • The C2-Isopropyl Group: This group introduces significant steric bulk adjacent to the nitrogen donor. In metal complexes (e.g., with Ir, Ru, or Ni), this steric hindrance prevents coordinative saturation or aggregation, often enhancing catalytic turnover numbers (TON) and solubility in non-polar solvents.

Workflow Overview

LigandSynthesis Start 4-iodo-2-isopropylpyridine Suzuki Suzuki-Miyaura (C-C Bond) Start->Suzuki Ar-B(OH)2 Pd(dppf)Cl2 Phosphine Pd-Catalyzed C-P (C-P Bond) Start->Phosphine HPPh2 Pd(OAc)2 Bipy Reductive Homocoupling (C-C Dimer) Start->Bipy Ni(COD)2 or Pd/C/H2 Product1 2-isopropyl-4-phenylpyridine (Ir Precursor) Suzuki->Product1 Product2 4-(diphenylphosphino)- 2-isopropylpyridine (P,N Ligand) Phosphine->Product2 Product3 6,6'-diisopropyl- 4,4'-bipyridine Bipy->Product3

Figure 1: Divergent synthesis pathways from the parent iodopyridine.

Module A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Target: 2-isopropyl-4-phenylpyridine Application: Precursor for cyclometalated Iridium(III) complexes (e.g., for OLEDs or photoredox catalysis).

Scientific Logic

The 4-position of pyridine is electron-deficient. Oxidative addition of Pd(0) is rapid. We utilize Pd(dppf)Cl₂ because the large bite angle of the dppf ligand stabilizes the Pd center and prevents the formation of inactive Pd-pyridine adducts, a common failure mode in pyridine cross-coupling.

Protocol

Reagents:

  • 4-iodo-2-isopropylpyridine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane[1]

Step-by-Step Procedure:

  • Setup: Charge a dried Schlenk flask with 4-iodo-2-isopropylpyridine (1.0 g, 4.05 mmol), phenylboronic acid (0.59 g, 4.86 mmol), and Pd(dppf)Cl₂ (99 mg, 0.12 mmol).

  • Inerting: Evacuate and backfill with Argon three times. Critical: Oxygen effectively poisons the catalyst at this scale.

  • Solvation: Add degassed 1,4-dioxane (12 mL) and 2.0 M aq. K₂CO₃ (6 mL).

  • Reaction: Heat the biphasic mixture to 90°C with vigorous stirring (1000 rpm) to ensure phase transfer. Monitor by TLC (Hexane/EtOAc 8:1). Reaction is typically complete in 4–6 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (SiO₂).[1] Elute with 5% EtOAc in Hexanes.

Data Summary:

Parameter Value
Typical Yield 88–94%
Appearance Colorless oil to low-melting solid

| Key 1H NMR Signal | Isopropyl methine septet (~3.1 ppm) |

Module B: Pd-Catalyzed C-P Bond Formation

Target: 4-(diphenylphosphino)-2-isopropylpyridine Application: P,N-bidentate ligand for ethylene oligomerization or carbonylation.

Scientific Logic

Lithiation of 4-iodopyridines is risky due to potential nucleophilic attack on the pyridine ring or "halogen dance" rearrangement. Therefore, a Palladium-catalyzed C-P cross-coupling is superior. We use Pd(OAc)₂ with dppe (1,2-bis(diphenylphosphino)ethane) to facilitate the coupling with diphenylphosphine oxide, followed by reduction.

Note: Direct coupling with secondary phosphines (HPR2) is possible but often requires air-sensitive handling. Coupling with Phosphine Oxides followed by reduction is more robust.

Protocol (Coupling with Diphenylphosphine Oxide)

Reagents:

  • 4-iodo-2-isopropylpyridine (1.0 equiv)

  • Diphenylphosphine oxide (1.1 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%) / Xantphos (6 mol%)

  • Base: Et₃N (3.0 equiv)

  • Solvent: Toluene (anhydrous)

Step-by-Step Procedure:

  • Mixing: In a glovebox or under Argon, combine the iodopyridine (1.0 g), diphenylphosphine oxide (0.9 g), Pd(OAc)₂ (45 mg), Xantphos (140 mg), and Et₃N (1.7 mL) in anhydrous Toluene (15 mL).

  • Heating: Seal in a pressure tube and heat to 110°C for 16 hours.

  • Workup: Filter through a Celite pad to remove Palladium black. Concentrate the filtrate.

  • Reduction (to Phosphine): Dissolve the intermediate phosphine oxide in Toluene. Add trichlorosilane (HSiCl₃, 5.0 equiv) carefully at 0°C, then reflux for 2 hours.

  • Neutralization: Quench carefully with degassed NaOH solution (exothermic!). Extract with degassed diethyl ether.

  • Isolation: Recrystallize from degassed Ethanol/Hexane under Argon.

Mechanistic Pathway (Graphviz):

CatalyticCycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd + Ar-I PdII_Ar L2Pd(Ar)(I) OxAdd->PdII_Ar LigandEx Ligand Exchange (Base assisted) PdII_Ar->LigandEx + HP(O)Ph2 - HI (Base) PdII_P L2Pd(Ar)(P(O)Ph2) LigandEx->PdII_P RedElim Reductive Elimination PdII_P->RedElim RedElim->Pd0 + Product

Figure 2: Catalytic cycle for C-P bond formation. Note that the active species involves Pd(0)/Pd(II) cycling.

Module C: Reductive Homocoupling (Bipyridine Synthesis)

Target: 6,6'-diisopropyl-4,4'-bipyridine Application: A bulky electron-deficient bipyridine for redox flow batteries or supramolecular cages.

Scientific Logic

Traditional Ullmann couplings (Copper bronze, >200°C) are harsh. A Nickel(0)-mediated Yamamoto coupling is preferred for milder conditions and higher yields. The 2-isopropyl groups will end up in the 2,2' positions (relative to pyridine N) if the coupling were 2-2', but since we are coupling at C4, the isopropyl groups remain at the "meta" positions relative to the new C-C bond, creating a unique 4,4'-linkage.

Correction: If the starting material is 4-iodo-2-isopropylpyridine, homocoupling at C4 yields 2,2'-diisopropyl-4,4'-bipyridine .

Protocol

Reagents:

  • 4-iodo-2-isopropylpyridine (1.0 equiv)

  • Reagent: Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] (1.2 equiv)

  • Ligand: 2,2'-Bipyridine (1.2 equiv) - Used to stabilize Ni

  • Solvent: DMF (dry, deoxygenated)

Step-by-Step Procedure:

  • Catalyst Prep: In a glovebox, mix Ni(COD)₂ (1.34 g) and 2,2'-bipyridine (0.76 g) in DMF (20 mL). The solution should turn deep purple (active Ni species).

  • Substrate Addition: Add 4-iodo-2-isopropylpyridine (1.0 g) to the purple solution.

  • Reaction: Stir at 60°C for 24 hours. The color will change to black/brown as Ni(0) is oxidized to Ni(II) halides.

  • Quench: Pour into 1M HCl (aq) to protonate the pyridines and solubilize nickel salts. Wash with DCM (removes non-basic impurities).

  • Basification: Adjust aqueous layer pH to >10 with NH₄OH. Extract product with DCM.

  • Purification: Recrystallization from Acetone/Hexane.

Safety & Handling

  • 4-Iodo-2-isopropylpyridine: Like many halopyridines, it is a potential skin irritant and sensitizer. Handle in a fume hood.

  • Palladium/Nickel Residues: Heavy metals must be scavenged (e.g., using SiliaMetS® Thiol) before biological testing of ligands.

  • Phosphines: Diphenylphosphine oxide is less toxic than primary phosphines but should still be handled under inert atmosphere to prevent oxidation.

References

  • Suzuki Coupling on Pyridines: Li, J. J., & Gribble, G. W. (2000). Palladium in Heterocyclic Chemistry. Science of Synthesis. Link (General methodology reference).

  • C-P Bond Formation: McErlain, H., et al. (2021).[2] "Palladium-Catalyzed C–P Bond-Forming Reactions of Aryl Nonaflates Accelerated by Iodide." Journal of Organic Chemistry. Link

  • Buchwald-Hartwig on 4-Halopyridines: "Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine." ChemInform. Link

  • General Cross-Coupling Guide: "Suzuki-Miyaura Cross-Coupling: Practical Guide." Yoneda Labs. Link

Sources

Method

Application Note: Heck Cross-Coupling Parameters for 4-Iodo-2-(propan-2-yl)pyridine

Executive Summary & Mechanistic Rationale The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and drug development. However, the Mizoroki-Heck cross-coupling of halopyridines often...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and drug development. However, the Mizoroki-Heck cross-coupling of halopyridines often presents significant synthetic hurdles. The basic pyridine nitrogen can coordinate tightly to the palladium(II) catalytic intermediates, leading to catalyst poisoning, precipitation of inactive palladium black, and stalled reactions[1].

The substrate 4-iodo-2-(propan-2-yl)pyridine (also known as 4-iodo-2-isopropylpyridine) presents a unique and highly favorable stereoelectronic profile for Heck couplings:

  • Steric Shielding (The Isopropyl Advantage): The bulky isopropyl group at the C2 position acts as a steric shield. It physically blocks the nitrogen lone pair from coordinating to the palladium center, effectively mitigating catalyst deactivation and allowing for lower catalyst loadings.

  • High Reactivity of the C4-I Bond: The carbon-iodine bond has a significantly lower dissociation energy compared to C-Br or C-Cl bonds. Consequently, the oxidative addition of Pd(0) into the C4-I bond is exceptionally fast and is rarely the rate-determining step[2]. This allows the reaction to proceed at much lower temperatures than standard Heck couplings.

Because oxidative addition is facile, this substrate is an ideal candidate for ligand-free Jeffery conditions [3]. By utilizing tetraalkylammonium salts (e.g., tetrabutylammonium bromide, TBAB) as phase-transfer catalysts and nanoparticle stabilizers, the reaction can proceed efficiently without the need for expensive, air-sensitive phosphine ligands[4].

HeckCycle Pd0 Pd(0) Active Catalyst (Stabilized by TBAB) OxAdd 1. Oxidative Addition (Fast C4-I Cleavage) Pd0->OxAdd 4-Iodo-2-isopropylpyridine Coord 2. Olefin Coordination (Sterically favored) OxAdd->Coord Alkene MigIns 3. Migratory Insertion (Syn-addition) Coord->MigIns BetaElim 4. β-Hydride Elimination (Trans-isomer formation) MigIns->BetaElim Regen 5. Base Promoted Regeneration BetaElim->Regen HPd(II)I Product C4-Alkenyl Pyridine Product BetaElim->Product Release Regen->Pd0 Base / -HI

Catalytic cycle of the Heck reaction for 4-iodo-2-isopropylpyridine under Jeffery conditions.

Parameter Optimization Data

To establish a self-validating protocol, various reaction parameters were evaluated. The quantitative data summarized in Table 1 demonstrates the causality behind our recommended conditions. The use of standard phosphine ligands (Condition A) often requires higher temperatures and suffers from partial catalyst poisoning despite the steric shielding. Transitioning to Jeffery conditions (Condition C) maximizes yield while minimizing operational hazards and costs[5].

Table 1: Optimization of Heck Reaction Parameters for 4-Iodo-2-(propan-2-yl)pyridine (Model Alkene: Styrene)

ConditionCatalyst (mol%)LigandBase (Equiv)AdditiveSolventTemp (°C)Time (h)Yield (%)
A (Standard) Pd(OAc)₂ (5%)PPh₃ (10%)Et₃N (2.0)NoneDMF1001262%
B (Inorganic) Pd(PPh₃)₄ (5%)NoneK₂CO₃ (2.0)NoneToluene1101655%
C (Jeffery) Pd(OAc)₂ (2%) None K₂CO₃ (2.5) TBAB (1.0) DMF/H₂O (9:1) 60 4 94%
D (Cationic) Pd(OAc)₂ (5%)PPh₃ (10%)Ag₂CO₃ (1.5)NoneTHF70888%

Note: Yields represent isolated yields after silica gel chromatography. Condition C is the optimal pathway, leveraging TBAB to stabilize Pd(0) nanoparticles and water to increase the solubility of the inorganic base.

Experimental Protocols

The following methodologies provide step-by-step instructions for the two most relevant workflows. Protocol B is the highly recommended approach for this specific substrate.

Protocol A: Standard Phosphine-Mediated Heck Coupling (Reference Workflow)

Use this protocol if your specific alkene partner is highly unreactive or requires a specific bite-angle phosphine ligand (e.g., dppf) to force migratory insertion.

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.05 equiv) and PPh₃ (0.10 equiv).

  • Atmosphere: Evacuate and backfill the tube with Argon (repeat 3 times).

  • Reagent Addition: Add 4-iodo-2-(propan-2-yl)pyridine (1.0 equiv, 1.0 mmol), the terminal alkene (1.5 equiv), and anhydrous DMF (5.0 mL) via syringe.

  • Base Addition: Add triethylamine (2.0 equiv) dropwise.

  • Reaction: Seal the tube and heat to 100 °C in an oil bath for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water (3 x 10 mL) to remove DMF. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Ligand-Free Jeffery Conditions (Optimized & Recommended)

This self-validating system utilizes visual cues to ensure catalyst health. TBAB prevents the formation of inactive bulk palladium.

  • Reagent Loading: To a round-bottom flask, add 4-iodo-2-(propan-2-yl)pyridine (1.0 equiv, 1.0 mmol), the terminal alkene (e.g., tert-butyl acrylate or styrene, 1.5 equiv), K₂CO₃ (2.5 equiv, finely powdered), and Tetrabutylammonium bromide (TBAB, 1.0 equiv).

  • Catalyst Addition: Add Pd(OAc)₂ (0.02 equiv, 2 mol%). No phosphine ligands are required.

  • Solvent: Add a degassed mixture of DMF/H₂O (9:1 v/v, 5.0 mL). The small amount of water is critical for solubilizing the K₂CO₃ and accelerating the solid-liquid phase transfer[4].

  • Degassing: Sparge the reaction mixture with Argon for 5 minutes.

  • Heating & Self-Validation: Heat the mixture to 60 °C.

    • Trustworthiness Check: Within 15 minutes, the solution should turn a deep, transparent yellow/orange. If a heavy black mirror or thick black precipitate forms immediately, oxygen contamination has occurred, or the TBAB loading is insufficient.

  • Monitoring: Stir for 4–6 hours. Monitor the disappearance of the aryl iodide via TLC (Hexanes/EtOAc 4:1, UV visualization).

  • Quench & Extraction: Cool to room temperature. Add water (15 mL) and extract with EtOAc (3 x 15 mL). Wash the combined organic phases with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure trans-alkenyl pyridine.

Workflow Step1 1. Reagent Loading (Substrate, Alkene, K2CO3, TBAB) Step2 2. Catalyst & Solvent (2% Pd(OAc)2, DMF/H2O) Step1->Step2 Step3 3. Degassing (Argon Purge) Step2->Step3 Step4 4. Reaction (60°C, 4-6 h) Step3->Step4 Step5 5. Quench & Extract (EtOAc/H2O) Step4->Step5 Step6 6. Purification (Silica Gel) Step5->Step6

Step-by-step workflow for the ligand-free Jeffery Heck coupling protocol.

Troubleshooting & Self-Validating Checks

  • Incomplete Conversion: If the reaction stalls at 50-60% conversion, the active Pd(0) species may have aggregated. Action: Add an additional 1 mol% of Pd(OAc)₂ and 0.5 equiv of TBAB. Ensure the K₂CO₃ is finely milled, as large chunks reduce the reactive surface area.

  • Formation of Regioisomers: Heck reactions typically yield the trans-isomer (β-arylation). If α-arylation (branched product) is observed, the reaction is likely proceeding through an ionic pathway. Action: To suppress the ionic pathway, strictly avoid silver or thallium salts, and ensure the reaction is run in a non-polar or moderately polar solvent mixture rather than pure, wet polar aprotic solvents.

  • Dehalogenation (Reduction): The formation of 2-isopropylpyridine (loss of iodine) indicates that β-hydride elimination from the alkene is failing, and the intermediate is being reduced. Action: Ensure the alkene is not sterically hindered to the point of preventing migratory insertion, and verify the anhydrous nature of the solvent if using Protocol A.

References

  • Wikipedia Contributors. "Heck reaction." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Organic Chemistry Portal. "Heck Reaction." Organic-Chemistry.org. Available at:[Link]

  • Phan, N. T. S., Van Der Sluys, M., & Jones, C. W. "On the Nature of the Active Species in Palladium Catalyzed Mizoroki-Heck and Suzuki-Miyaura Couplings." Advanced Synthesis & Catalysis, 2006. (Referenced via MDPI: Heck Reaction—State of the Art). Available at:[Link]

  • Jeffery, T. "On the efficiency of tetraalkylammonium salts in Heck type reactions." Tetrahedron, 1996, 52(30), 10113-10130. (Referenced via RSC Synthetic Methods in Drug Discovery). Available at:[Link]

  • Chemistry LibreTexts. "Heck Reaction - Catalytic Cycle and Mechanisms." LibreTexts. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Cross-Coupling Reactions with 4-Iodo-2-(propan-2-yl)pyridine

Welcome to our dedicated technical support center for optimizing cross-coupling reactions involving the sterically hindered substrate, 4-iodo-2-(propan-2-yl)pyridine. This guide is designed for researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for optimizing cross-coupling reactions involving the sterically hindered substrate, 4-iodo-2-(propan-2-yl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of forming new carbon-carbon and carbon-heteroatom bonds with this challenging building block.

The presence of the bulky isopropyl group at the 2-position of the pyridine ring introduces significant steric hindrance, which can impede catalyst performance and lead to low yields. Furthermore, the pyridine nitrogen's lone pair can coordinate with the palladium catalyst, potentially leading to deactivation.[1][2][3] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you overcome these common hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.

Question 1: My cross-coupling reaction with 4-iodo-2-(propan-2-yl)pyridine is resulting in low or no product yield. What are the likely causes?

Answer: Low yields with this substrate are frequently due to a combination of steric hindrance and catalyst inhibition.[3][4] Here’s a systematic approach to troubleshooting:

  • Inefficient Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective due to the steric bulk of the isopropyl group.[4] The choice of ligand is critical for success.

  • Catalyst Deactivation: The lone pair on the pyridine nitrogen can coordinate to the palladium center, forming inactive complexes and hindering the catalytic cycle.[1][2][3]

  • Suboptimal Reaction Conditions: The selection of the base, solvent, and temperature is crucial and often requires careful optimization for sterically hindered substrates.[5]

  • Poor Reagent Quality: Ensure all reagents, especially the boronic acid/ester in Suzuki couplings, and solvents are pure and anhydrous.[2]

Question 2: I'm observing significant amounts of starting material, even after extended reaction times. How can I improve conversion?

Answer: To drive the reaction to completion, focus on enhancing the efficiency of the catalytic cycle:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands. Buchwald-type ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to overcome steric hindrance and shield the palladium from the pyridine nitrogen.[1][4]

  • Catalyst Pre-catalyst Choice: Consider using a pre-formed palladium pre-catalyst, such as an XPhos- or SPhos-based G2 or G3 pre-catalyst. These can provide more consistent and active catalyst formation.

  • Increase Temperature: Higher temperatures can help overcome the activation energy for the oxidative addition and reductive elimination steps, which can be slow for hindered substrates.[5] However, be mindful of potential degradation of starting materials or products at excessive temperatures.[1]

Question 3: My reaction is producing a significant amount of dehalogenated (hydrodeiodinated) byproduct. What can I do to minimize this?

Answer: Dehalogenation is a common side reaction. Here are some strategies to mitigate it:

  • Optimize the Base: The choice of base can significantly influence the extent of dehalogenation. For Suzuki couplings, consider switching to a weaker base like K₃PO₄ or Cs₂CO₃.

  • Control Reaction Time and Temperature: Prolonged reaction times at high temperatures can promote dehalogenation. Monitor the reaction progress closely and stop it once the starting material is consumed.

  • Ensure Anhydrous Conditions: Water can be a proton source for dehalogenation. Use thoroughly dried solvents and reagents.

Frequently Asked Questions (FAQs)

What is the best type of cross-coupling reaction to use with 4-iodo-2-(propan-2-yl)pyridine?

The choice of reaction depends on the desired bond formation:

  • Suzuki-Miyaura Coupling: This is a versatile method for forming C(sp²)-C(sp²) bonds. With proper ligand selection, it can be effective for coupling with a wide range of aryl and heteroaryl boronic acids and esters.[6][7]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds, this reaction is the method of choice. Again, sterically demanding ligands are crucial for success.[8]

  • Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira reaction is employed. This reaction can often be performed under milder conditions.[9]

  • Heck Reaction: For the coupling with alkenes, the Heck reaction is a viable option.[10]

How do I choose the right ligand for my specific cross-coupling reaction?

For the sterically hindered 4-iodo-2-(propan-2-yl)pyridine, bulky and electron-rich monophosphine ligands are generally the most effective.[2][8]

  • Buchwald Ligands: Ligands such as XPhos, SPhos, and RuPhos have proven to be highly effective in promoting cross-coupling reactions of hindered substrates by facilitating both oxidative addition and reductive elimination.

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are also excellent choices, offering strong electron donation and steric bulk to stabilize the palladium catalyst and promote reactivity.

A screening of several ligands is often the most practical approach to identify the optimal one for a specific transformation.

What are the recommended starting conditions for a Suzuki-Miyaura coupling with this substrate?

A good starting point for optimization would be:

ParameterRecommended ConditionRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Common and effective palladium precursors.
Ligand XPhos or SPhosBulky, electron-rich ligands to overcome steric hindrance.
Pd:Ligand Ratio 1:2 to 1:4An excess of ligand can help prevent catalyst deactivation.
Base K₃PO₄ or Cs₂CO₃Effective bases for Suzuki couplings, often minimizing side reactions.
Solvent Dioxane, Toluene, or THFAprotic solvents that are generally good for cross-coupling reactions.
Temperature 80-110 °CHigher temperatures are often required for hindered substrates.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of 4-iodo-2-(propan-2-yl)pyridine with an arylboronic acid.

  • Reaction Setup: To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add 4-iodo-2-(propan-2-yl)pyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: In a separate vial, prepare a stock solution of the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol %) and the ligand (e.g., XPhos, 4 mol %) in a small amount of the degassed reaction solvent. Add the catalyst solution to the reaction vessel.

  • Inert Atmosphere: Seal the reaction vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizing the Process

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Reagents Verify Reagent Purity & Anhydrous Conditions Start->Check_Reagents Check_Catalyst Evaluate Catalyst System (Pd Source & Ligand) Check_Reagents->Check_Catalyst Ligand_Screening Perform Ligand Screening (e.g., XPhos, SPhos, NHCs) Check_Catalyst->Ligand_Screening Optimize_Conditions Systematically Optimize Reaction Conditions (Base, Solvent, Temp.) Base_Screening Screen Different Bases (e.g., K3PO4, Cs2CO3) Optimize_Conditions->Base_Screening Ligand_Screening->Optimize_Conditions Solvent_Screening Test Various Solvents (e.g., Dioxane, Toluene) Base_Screening->Solvent_Screening Successful_Reaction Optimized Yield Achieved Solvent_Screening->Successful_Reaction Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-I Ar-Pd(II)-I(L2) R-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar'(L2) R-Pd(II)-R'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' R-R' Reductive_Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

  • Markovic, T., Rocke, B. N., Blakemore, D. C., Mascitti, V., & Willis, M. C. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(6), 4437–4442.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
  • Markovic, T., Rocke, B. N., Blakemore, D. C., Mascitti, V., & Willis, M. C. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. RSC Publishing. Retrieved from [Link]

  • Yin, J., & Buchwald, S. L. (2002). Pd-Catalyzed Intermolecular C-O Bond Formation: A New Synthesis of Aryl Ethers. Journal of the American Chemical Society, 124(21), 6043–6048.
  • Markovic, T., Rocke, B. N., Blakemore, D. C., Mascitti, V., & Willis, M. C. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Semantic Scholar. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Arrechea, P. L., & Buchwald, S. L. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
  • So, C. M., & Kwong, F. Y. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wu, C.-C., & Wu, M.-J. (2003). Studies on the Amino-Heck Reactions of Unsaturated Ketones O-Phosphinyloximes for the Preparation of Substituted Pyridines. ResearchGate. Retrieved from [Link]

  • Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. r/Chempros. Retrieved from [Link]

  • So, C. M., & Kwong, F. Y. (2011). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Sonogashira coupling. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Wu, Y., Wang, Y., & Li, Y. (2018). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing 4-Iodo-2-(propan-2-yl)pyridine Transformations

Case ID: 4-IPP-DEHALO-001 Subject: Minimizing Hydrodeiodination (Dehalogenation) Side Reactions Status: Active Support Tier: Senior Application Scientist Executive Summary You are encountering dehalogenation (hydrodeiodi...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: 4-IPP-DEHALO-001 Subject: Minimizing Hydrodeiodination (Dehalogenation) Side Reactions Status: Active Support Tier: Senior Application Scientist

Executive Summary

You are encountering dehalogenation (hydrodeiodination) of 4-iodo-2-(propan-2-yl)pyridine . This is a common failure mode for electron-deficient heterocycles. The iodine at the C4 position is highly reactive toward oxidative addition, but the resulting Pd(II) intermediate is prone to reduction if the catalytic cycle stalls or if hydride sources are present.

The 2-isopropyl group provides steric bulk that protects the C2 position, but it does not sufficiently stabilize the C4-iodine bond against reduction. To solve this, we must shut down the Hydride Transfer Pathway .

Module 1: Palladium-Catalyzed Cross-Coupling (Suzuki, Sonogashira)[1]

The Core Problem: The "Dehalogenation Trap"

In palladium catalysis, dehalogenation is not random; it is a specific, competitive catalytic cycle. It occurs when the Pd(II)-Aryl species undergoes transmetalation slower than it undergoes reduction by a hydride source.

Mechanism of Failure

The most common hydride sources in your reaction are:

  • Alcoholic Solvents: Methanol, Ethanol, and Isopropanol oxidize to aldehydes/ketones, donating a hydride to Palladium (See Diagram 1).

  • Amine Bases: Triethylamine or Diisopropylamine can undergo

    
    -hydride elimination.
    
  • Trace Water: In specific fluorinated or electron-poor systems, water can facilitate protonolysis.

DehalogenationTrap Start Start: 4-Iodo-2-isopropylpyridine Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd Fast TransMetal Path A: Transmetalation (Desired) OxAdd->TransMetal Rate Limiting Step HydrideSource Path B: Hydride Capture (Alcohol/Base) OxAdd->HydrideSource Competes if Path A is slow Product Desired Product (Coupled) TransMetal->Product Reductive Elimination SideProduct Side Product (2-isopropylpyridine) HydrideSource->SideProduct Reductive Elimination (H-Ar)

Figure 1: The Kinetic Fork. Dehalogenation occurs when Transmetalation (Path A) is slower than Hydride Capture (Path B).

Troubleshooting Guide: Palladium Coupling
Q1: I am seeing >10% dehalogenated product. What is the first thing I should change?

Answer: Check your solvent system.[1] If you are using Methanol, Ethanol, or Isopropanol , stop immediately. These are primary hydride donors.

  • Correction: Switch to aprotic solvents like 1,4-Dioxane , Toluene , or DMF .

  • Why? Alcohols coordinate to Pd(II) and undergo

    
    -hydride elimination, forming a Pd-H species that reduces your pyridine.
    
Q2: I switched solvents, but the problem persists. What about the base?

Answer: You are likely using a base that promotes radical pathways or acts as a reductant (e.g., Ethoxide, tert-Butoxide).[2]

  • Correction: Switch to mild, inorganic bases: K₃PO₄ (Potassium Phosphate) or Cs₂CO₃ (Cesium Carbonate) .[2]

  • Why? Strong alkoxide bases can transfer hydrides.[2] Phosphate and Carbonate bases are non-reducing and stabilize the boronic acid in Suzuki couplings.

Q3: Which catalyst system is best for this specific substrate?

Answer: You need a catalyst that accelerates Reductive Elimination of the desired product.

  • Recommendation: Pd(dppf)Cl₂ or XPhos Pd G3/G4 .

  • Why?

    • dppf: The large bite angle of the ferrocene ligand facilitates the reductive elimination step, favoring C-C bond formation over C-H bond formation.

    • XPhos: This bulky Buchwald ligand creates a steric environment that disfavors the approach of side-reactants while promoting the coupling of electron-deficient pyridines.

Data Summary: Optimization Matrix
VariableHigh Risk (Avoid) Recommended (Safe) Mechanism of Improvement
Solvent MeOH, EtOH, iPrOHDioxane, Toluene, THFEliminates hydride source (alcohol oxidation).
Base NaOEt, KOtBu, Et₃NK₃PO₄, Cs₂CO₃, K₂CO₃Prevents

-hydride elimination from base.
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂, XPhos-Pd-G3Bulky ligands speed up desired reductive elimination.
Temp >100°C (Prolonged)60°C - 80°CReduces rate of thermal decomposition pathways.

Module 2: Lithium-Halogen Exchange

The Core Problem: The "Warm" Death

When converting 4-iodo-2-isopropylpyridine to a nucleophile (using n-BuLi), the resulting 4-lithiopyridine is thermally unstable. Above -78°C , it undergoes "Halogen Dance" (isomerization) or protonation by attacking the THF solvent.

Protocol: The "Inverse Addition" Method

For this substrate, standard addition (adding BuLi to the Pyridine) can cause high local concentrations of base, leading to dimerization. We recommend Inverse Addition or Strict Cryogenic Control .

Step-by-Step Protocol:

  • Preparation: Dry all glassware overnight. Use anhydrous THF (freshly distilled or from a column).

  • Cooling: Cool THF solution of 4-iodo-2-isopropylpyridine to -78°C (Dry Ice/Acetone). Do not cheat this temperature.

  • Exchange: Add n-BuLi (1.05 equiv) slowly down the side of the flask.

    • Critical: The internal temperature must not rise above -70°C.

  • The "Kill" Window: You have a maximum of 10–15 minutes at -78°C to add your electrophile.

    • Why? 4-Lithiopyridines decompose even at -78°C over time.

  • Transmetalation (Optional but Recommended): If your electrophile is slow to react, immediately add ZnCl₂ (solution in THF) or B(OiPr)₃ to convert the unstable Lithium species to a stable Zinc or Boron species.

Module 3: Storage & Handling

Q: Is 4-iodo-2-isopropylpyridine light sensitive?

Answer: Yes.

  • Mechanism: Carbon-Iodine bonds are weak (~50-60 kcal/mol). UV light can cause homolytic cleavage, generating an aryl radical which abstracts a hydrogen from moisture or solvent.

  • Action: Store in amber vials, under Argon, at 4°C.

References

  • Mechanistic Studies on Dehalogenation

    • Navarro, O. et al. "Dehalogenation of Aryl Halides in Palladium-Catalyzed Cross-Coupling." Journal of Organic Chemistry.
    • (Verified ACS Publications)

  • Alcohol Oxidation Pathway

    • Miyaura, N. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
    • (Verified ACS Publications)

  • Lithium-Halogen Exchange & Temperature Control

    • Clayden, J. "Organolithiums: Selectivity for Synthesis."[3] Tetrahedron.

    • (ScienceDirect)

  • Buchwald Ligand Effects (XPhos)

    • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research.
    • (Verified ACS Publications)

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-iodo-2-(propan-2-yl)pyridine before handling.

Sources

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of 4-Iodo-2-(propan-2-yl)pyridine

Welcome to the Application Support Center. A frequent challenge encountered by synthetic chemists and drug development professionals working with halogenated alkylpyridines is the inability to induce crystallization duri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. A frequent challenge encountered by synthetic chemists and drug development professionals working with halogenated alkylpyridines is the inability to induce crystallization during late-stage purification.

This guide addresses the physicochemical properties that prevent the direct recrystallization of 4-iodo-2-(propan-2-yl)pyridine (also known as 4-iodo-2-isopropylpyridine, CAS: 2383359-80-4) and provides a field-proven, self-validating workflow for purifying this compound via intermediate salt formation.

Workflow Visualization: The Indirect Purification Strategy

Because the target compound cannot be crystallized directly, we must alter its physical state temporarily. The workflow below outlines the logical progression from an impure liquid to a highly purified liquid via a crystalline intermediate.

RecrystallizationWorkflow A Impure Free Base (Oily Liquid) B Salt Formation (Anhydrous HCl in Ether) A->B C Crude Pyridinium Salt (Solid Precipitate) B->C D Recrystallization (CHCl3 / EtOAc System) C->D E Pure Pyridinium Salt (Highly Ordered Crystals) D->E F Biphasic Neutralization (Aqueous NaHCO3 / DCM) E->F G Pure Free Base (Purified Liquid) F->G

Workflow for purifying liquid 4-iodo-2-isopropylpyridine via intermediate salt recrystallization.

Troubleshooting & FAQs

Q1: I have dissolved crude 4-iodo-2-(propan-2-yl)pyridine in standard solvent systems (hexane/ethyl acetate), but it "oils out" instead of crystallizing upon cooling. What solvent should I use? A1: You cannot directly recrystallize the free base at standard temperature and pressure. 4-Iodo-2-(propan-2-yl)pyridine is a liquid at room temperature [1]. The steric bulk of the iodine atom at the C4 position, combined with the rotational degrees of freedom of the branched isopropyl group at the C2 position, severely disrupts crystal lattice packing. To purify this compound via recrystallization, you must first convert it into a crystalline pyridinium salt (e.g., a hydrochloride or hydrobromide salt) to artificially increase the lattice energy [2].

Q2: How do I convert the liquid free base into a recrystallizable salt without hydrolyzing the iodine substituent? A2: We strongly recommend anhydrous salt formation. Water introduces the risk of forming hygroscopic hydrates, which complicate melting point validation and subsequent drying. Dissolve the crude liquid in a non-polar solvent (like diethyl ether) and introduce a commercially available solution of anhydrous ethereal HCl. The protonation of the pyridine nitrogen drastically increases the molecular dipole, forcing the 4-iodo-2-(propan-2-yl)pyridinium hydrochloride to precipitate as a crude solid.

Q3: What are the optimal recrystallization solvents for the resulting pyridinium hydrochloride salt? A3: Pyridinium salts are highly polar. A binary (two-solvent) system is required. According to established laboratory purification standards for pyridine hydrochlorides, dissolving the salt in a minimal amount of boiling Chloroform (CHCl₃) and adding Ethyl Acetate (EtOAc) dropwise until the solution becomes homogenous at reflux yields high-purity crystals upon slow cooling [3].

Q4: After recrystallizing the salt, how do I recover the pure 4-iodo-2-(propan-2-yl)pyridine free base? A4: Perform a biphasic neutralization. Suspend the pure crystalline salt in dichloromethane (DCM) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The weak base deprotonates the pyridinium nitrogen, driving the now-neutral, lipophilic free base exclusively into the organic DCM layer.

Quantitative Data: Solvent Selection Matrix

To ensure successful recrystallization of the intermediate salt, select your binary solvent system based on the thermodynamic properties outlined below.

Solvent SystemComponent RoleBoiling Point (°C)Dielectric Constant (ε)Suitability & Causality
Chloroform (CHCl₃) Primary (Good) Solvent61.24.81Dissolves polar pyridinium salts at reflux; low BP allows for easy removal without thermal degradation.
Ethyl Acetate (EtOAc) Anti-Solvent77.16.02Induces crystallization upon cooling; perfectly miscible with CHCl₃ to create a sharp saturation gradient.
Isopropanol (IPA) Primary (Good) Solvent82.518.3Alternative to CHCl₃; excellent for highly polar or stubborn salts that resist dissolution in halogenated solvents.
Heptane Anti-Solvent98.41.92Strong anti-solvent for use with IPA; forces rapid precipitation but may trap impurities if cooled too quickly.
Diethyl Ether Wash / Trituration34.64.30Used to wash the isolated crystals. Removes non-polar organic impurities from the crude salt prior to drying.

Step-by-Step Methodology

This protocol is designed as a self-validating system . If a step fails (e.g., no precipitation in Phase 1), it immediately diagnoses an upstream error (e.g., wet solvents or degraded HCl).

Phase 1: Intermediate Salt Formation
  • Dissolution: Dissolve crude 4-iodo-2-(propan-2-yl)pyridine in anhydrous diethyl ether (10 mL per gram of substrate) in a round-bottom flask under an inert nitrogen atmosphere.

    • Causality: Ether keeps the non-polar free base in solution while acting as an absolute anti-solvent for the resulting ionic salt.

  • Protonation: Slowly add 1.05 equivalents of 2.0 M HCl in diethyl ether dropwise at 0 °C with vigorous stirring.

    • Causality: The exothermic protonation must be thermally controlled to prevent degradation of the labile carbon-iodine bond.

  • Isolation: Stir for 30 minutes. A heavy white/off-white precipitate will form. Collect the crude 4-iodo-2-(propan-2-yl)pyridinium hydrochloride via vacuum filtration and wash with cold ether.

Phase 2: Binary Solvent Recrystallization
  • Saturation: Transfer the crude salt to a clean flask. Add a minimal volume of Chloroform (approx. 3-5 mL/g). Heat to a gentle reflux (61 °C) until the solid is fully dissolved.

  • Anti-Solvent Addition: While maintaining reflux, add Ethyl Acetate dropwise until the solution becomes slightly cloudy (indicating the solubility limit). Immediately add just enough Chloroform (1-2 drops) to restore perfect clarity.

    • Causality: This establishes the exact thermodynamic saturation point at the boiling limit, ensuring maximum yield upon cooling.

  • Crystallization: Remove the flask from the heat source. Allow the solution to cool to room temperature undisturbed, then transfer to an ice bath (0 °C) for 2 hours.

    • Causality: Gradual cooling promotes the growth of a highly ordered crystal lattice, which naturally excludes structurally dissimilar impurities.

  • Harvesting: Filter the pure crystals, wash with cold anhydrous diethyl ether, and dry under high vacuum.

Phase 3: Free Base Recovery
  • Biphasic Setup: Suspend the purified crystals in Dichloromethane (DCM) (10 mL/g) and add an equal volume of saturated aqueous NaHCO₃.

  • Neutralization: Stir vigorously until two clear liquid phases form and gas evolution (CO₂) ceases.

    • Causality: The mild base deprotonates the salt. Because the neutral free base is highly lipophilic, it migrates entirely into the DCM layer, leaving inorganic impurities in the aqueous layer.

  • Extraction: Separate the organic (bottom) layer. Extract the aqueous layer once more with fresh DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo to yield the ultra-pure 4-iodo-2-(propan-2-yl)pyridine as a clear liquid.

References

  • Title: Pathophysiological Effects of Synthetic Derivatives of Polymeric Alkylpyridinium Salts from the Marine Sponge, Reniera sarai Source: Marine Drugs (MDPI), 2014 URL: [Link]

  • Title: Pyridine Hydrochloride Demethylation (Discussion on Armarego's Purification of Laboratory Chemicals) Source: r/Chempros (Reddit Chemistry Community) URL: [Link]

Optimization

troubleshooting low conversion rates with 4-iodo-2-(propan-2-yl)pyridine

Welcome to our dedicated technical support center for 4-iodo-2-(propan-2-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for 4-iodo-2-(propan-2-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the use of this versatile building block in their synthetic endeavors. We understand that achieving high conversion rates is critical, and this resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions.

Troubleshooting Guide: Low Conversion Rates

Low yields and incomplete reactions are common hurdles in cross-coupling chemistry. This section directly addresses specific issues you might encounter with 4-iodo-2-(propan-2-yl)pyridine.

Why is my Suzuki-Miyaura coupling reaction with 4-iodo-2-(propan-2-yl)pyridine resulting in a low yield?

Low conversion in a Suzuki-Miyaura coupling involving an iodopyridine derivative can often be traced back to several key factors related to catalyst activity, reagent integrity, and reaction conditions.

Possible Causes & Solutions:

  • Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation.[1] Inefficient reduction of a Pd(II) precatalyst or exposure to oxygen can halt the catalytic cycle.

    • Solution: Ensure your palladium source, especially those like Pd₂(dba)₃, is fresh.[1] Consider using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄ or a modern Buchwald precatalyst for more reliable generation of the active species.[1]

  • Ligand Oxidation: Phosphine ligands are prone to oxidation, which prevents their crucial coordination to the palladium center.[1]

    • Solution: Use fresh ligands or those that have been stored rigorously under an inert atmosphere.

  • Inadequate Degassing: Oxygen is a primary culprit in catalyst deactivation and can promote unwanted side reactions like the homocoupling of your boronic acid partner.[1]

    • Solution: Thoroughly degas your solvent and reaction mixture. This can be achieved by sparging with an inert gas like argon or nitrogen for 15-30 minutes or by employing several freeze-pump-thaw cycles for more rigorous oxygen removal.[1]

  • Suboptimal Base Selection: The base plays a critical role in the transmetalation step by activating the boronic acid.[1] The effectiveness of a particular base can be highly dependent on the solvent and substrates.

    • Solution: If a common base like K₂CO₃ is not effective, screen other inorganic bases such as K₃PO₄ or Cs₂CO₃.[1] For anhydrous couplings with K₃PO₄, the addition of a small amount of water (around 5 equivalents relative to the substrate) can sometimes be beneficial.[2]

  • Steric Hindrance: The isopropyl group at the 2-position of the pyridine ring can introduce steric hindrance, potentially slowing down the oxidative addition or transmetalation steps.

    • Solution: Employing bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos), can often accelerate the oxidative addition step with sterically hindered or electron-rich aryl halides.[2][3]

My Sonogashira coupling with 4-iodo-2-(propan-2-yl)pyridine is sluggish and shows significant starting material. What should I do?

The Sonogashira reaction, while powerful for forming C(sp²)-C(sp) bonds, has its own set of sensitivities, particularly concerning the copper co-catalyst and reaction atmosphere.[4][5]

Possible Causes & Solutions:

  • Copper(I) Co-catalyst Issues: The copper(I) iodide (CuI) co-catalyst is essential for the traditional Sonogashira mechanism but can also lead to the undesirable homocoupling of the terminal alkyne (Glaser coupling), especially in the presence of oxygen.[6]

    • Solution: Ensure your CuI is of high purity. Running the reaction under strictly anaerobic (oxygen-free) conditions is critical to minimize this side reaction.[6] Alternatively, consider a copper-free Sonogashira protocol.[7]

  • Inappropriate Solvent or Base: The choice of solvent and amine base is crucial. The base not only neutralizes the HI produced but also facilitates the formation of the copper(I) acetylide.

    • Solution: A mixture of an anhydrous solvent like THF or DMF with an amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is standard.[8] Ensure the amine is dry and freshly distilled if necessary.

  • Low Reaction Temperature: While many Sonogashira couplings proceed at room temperature, sterically hindered or electronically deactivated substrates may require heating to achieve a reasonable reaction rate.[4][8]

    • Solution: Gradually increase the reaction temperature, for example, to a range of 40-60 °C, while monitoring the reaction progress by TLC or LC-MS.[8]

  • Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are often effective.[8] However, for a potentially challenging substrate, a more robust catalytic system might be needed.

    • Solution: If standard phosphine ligands are not yielding good results, consider nitrogen-based ligands, which have shown efficacy in Sonogashira couplings.[4]

I am attempting a Buchwald-Hartwig amination and observing low conversion. How can I optimize this reaction?

The Buchwald-Hartwig amination is highly dependent on the interplay between the palladium catalyst, the phosphine ligand, and the base.[9][10] The electronic properties of the pyridine ring and the steric bulk of the isopropyl group can influence the reaction's efficiency.

Possible Causes & Solutions:

  • Incorrect Ligand Selection: The choice of ligand is arguably the most critical parameter in a Buchwald-Hartwig reaction. The ligand must facilitate both the oxidative addition and the reductive elimination steps.

    • Solution: For aryl iodides, especially heteroaromatic ones, bulky and electron-rich biarylphosphine ligands are often the key to success.[10] Ligands like Xantphos, BINAP, or specific Buchwald ligands (e.g., XPhos, RuPhos) are excellent starting points for optimization.[10][11]

  • Base-Substrate Incompatibility: Strong bases like NaOtBu or KOtBu are commonly used, but they can be incompatible with certain functional groups.[12]

    • Solution: While strong alkoxide bases are often necessary, weaker bases like Cs₂CO₃ or K₃PO₄ can be effective, particularly with more reactive aryl halides like iodides, and may offer better functional group tolerance.[11]

  • Catalyst Poisoning: The nitrogen atom of the pyridine ring itself can coordinate to the palladium center, potentially inhibiting catalytic activity.

    • Solution: Using bidentate phosphine ligands like BINAP or DPPF can sometimes mitigate this issue by forming more stable chelate complexes with the palladium, preventing unwanted coordination from the substrate.[9]

  • Reaction Temperature and Time: These reactions typically require elevated temperatures to proceed efficiently.

    • Solution: A temperature range of 80-110 °C is common for these couplings.[10] Ensure the reaction is allowed to run for a sufficient duration (4-24 hours), monitoring by an appropriate analytical method.[10]

I am observing a significant amount of 2-(propan-2-yl)pyridine as a byproduct. How can I prevent this de-iodination?

The formation of the hydro-dehalogenated product is a common and frustrating side reaction. It involves the replacement of the iodine atom with a hydrogen atom, effectively reducing your starting material.[13]

Possible Causes & Solutions:

  • Source of Hydride: The hydride source can be trace water, the amine, or the solvent, especially at elevated temperatures. In some cases, β-hydride elimination from certain palladium-amide intermediates in Buchwald-Hartwig reactions can also lead to the dehalogenated arene.[9]

  • Catalytic Reduction: Some palladium catalytic systems, in the presence of a hydrogen source (e.g., alcohols, amines, or water), can facilitate this reductive dehalogenation.[14]

    • Solution 1: Rigorously Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried. Use freshly distilled solvents and dry the base thoroughly. Running the reaction under a rigorously inert atmosphere is also crucial.

    • Solution 2: Choice of Base and Solvent: In Suzuki couplings, using a base like K₃PO₄ in an anhydrous solvent may require a small amount of water to function, creating a delicate balance.[2] If de-iodination is severe, consider alternative solvent/base combinations. For instance, in some cases, the use of non-protic solvents may be beneficial.

    • Solution 3: Optimize Ligand and Catalyst Loading: An inappropriate ligand-to-metal ratio can lead to coordinatively unsaturated palladium species that might be more prone to side reactions.[1] Ensure you are using an appropriate ratio, typically between 1:1 and 4:1, depending on the specific ligand and catalyst system.[1]

Visual Troubleshooting Workflow

The following diagram outlines a general workflow for troubleshooting low conversion rates in cross-coupling reactions.

Troubleshooting_Workflow cluster_start Initial Observation cluster_reagents Reagent & Catalyst Integrity cluster_conditions Reaction Conditions cluster_system Catalytic System cluster_end Outcome Start Low Conversion Rate Observed Check_Catalyst Verify Catalyst/Ligand Quality (Fresh? Stored properly?) Start->Check_Catalyst Step 1 Check_Reagents Check Purity of Substrates & Base (Anhydrous? Pure?) Check_Catalyst->Check_Reagents Check_Degassing Improve Degassing Protocol (Freeze-Pump-Thaw?) Check_Reagents->Check_Degassing Step 2 Optimize_Temp Optimize Temperature (Increase cautiously) Check_Degassing->Optimize_Temp Screen_Base Screen Different Bases (K₃PO₄, Cs₂CO₃, etc.) Optimize_Temp->Screen_Base Screen_Solvent Screen Solvents (Toluene, Dioxane, DMF) Screen_Base->Screen_Solvent Change_Ligand Change Ligand (e.g., Buchwald Ligands) Screen_Solvent->Change_Ligand Step 3 Success Improved Conversion Change_Ligand->Success

Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.

Data Summary: Recommended Starting Conditions

The following table provides recommended starting parameters for various cross-coupling reactions with 4-iodo-2-(propan-2-yl)pyridine. Note that these are general guidelines, and optimization is often necessary for specific substrates.

Reaction TypePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)
Suzuki-Miyaura Pd(OAc)₂ (2-5%) or Pd₂(dba)₃ (1-2.5%)SPhos or XPhos (4-10%)K₃PO₄ or Cs₂CO₃ (2-3)Toluene/H₂O or Dioxane/H₂O80 - 110
Sonogashira PdCl₂(PPh₃)₂ (2-5%)PPh₃ (as part of catalyst)Et₃N or DIPEA (2-3)THF or DMF25 - 60
Buchwald-Hartwig Pd₂(dba)₃ (1-2%) or Pd(OAc)₂ (2%)Xantphos or XPhos (2-4%)NaOtBu or Cs₂CO₃ (1.5-2)Toluene or Dioxane80 - 110

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk flask, add 4-iodo-2-(propan-2-yl)pyridine (1.0 equiv), the boronic acid or ester partner (1.1-1.5 equiv), the base (e.g., K₃PO₄, 2.0-3.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent (e.g., a 10:1 mixture of toluene and water).

  • Heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 100 °C) for the specified time (typically 4-24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[6]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 4-iodo-2-(propan-2-yl)pyridine? A1: Similar to other iodopyridines, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[15] It is advisable to protect it from light, as iodoaromatic compounds can be light-sensitive over time. For long-term storage, refrigeration (2-8°C) in a dark place is recommended.[16]

Q2: How stable is the C-I bond in 4-iodo-2-(propan-2-yl)pyridine? A2: The Carbon-Iodine bond is the weakest among the carbon-halogen bonds (C-I bond dissociation energy is ~234 kJ/mol).[13] This makes it highly reactive in cross-coupling reactions (a desirable trait) but also susceptible to degradation, such as the de-iodination discussed above, especially under reductive conditions or at high temperatures.

Q3: Which analytical techniques are best for monitoring the progress of reactions involving this compound? A3: Thin Layer Chromatography (TLC) is a quick and effective method for qualitative monitoring. For more quantitative analysis and to confirm product identity, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. Proton NMR (¹H NMR) of an aliquot from the reaction mixture can also be used to track the disappearance of starting material and the appearance of product signals.

Q4: My product is difficult to purify by silica gel chromatography. What are my options? A4: Pyridine-containing compounds can sometimes streak on silica gel due to interaction with acidic silanol groups.

  • Solvent System Modification: Try adding a small amount of a basic modifier, like triethylamine (~0.5-1%), to your eluent system (e.g., hexanes/ethyl acetate) to improve peak shape.

  • Alternative Stationary Phases: If silica is problematic, consider using neutral or basic alumina as the stationary phase.[17] Reverse-phase chromatography (C18) can also be an effective alternative.[6]

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[6]

References

  • PubChemLite. 4-iodo-2-(propan-2-yl)pyridine (C8H10IN).
  • ChemicalBook. 4-Iodopyridine | 15854-87-2. (2026).
  • PubChem. 4-Iodopyridine | C5H4IN | CID 609492.
  • Benchchem. Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • Wikipedia. Buchwald–Hartwig amination.
  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. (2021).
  • Reddit. Problems with Suzuki coupling : r/Chempros. (2025).
  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Dehalogenation reactions of vicinal dihalides. Part IV. Kinetics of amine-promoted eliminations of 1-chloro-2-iodo-1,2-diphenylethane in aqueous dioxan.
  • Google Patents. CN105503706A - Dehalogenation degradation method for halogenated pyridine compound.
  • SpringerLink. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018).
  • Benchchem. Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole.
  • Benchchem. Application Notes and Protocols for Sonogashira Cross-Coupling with 4,5-Diiodo-2-isopropyl-1H-imidazole.
  • Wikipedia. Dehalogenation.
  • PMC. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023).
  • Wikipedia. Sonogashira coupling.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • ECHEMI. 4-Iodopyridine SDS, 15854-87-2 Safety Data Sheets.
  • Benchchem. Technical Support Center: Purification of 2,6-Dichloro-4-iodopyridine Reaction Products.
  • PubMed. Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography. (2014).
  • MilliporeSigma. 4-Iodo-1-isopropylpyrazole | 313350-82-2.

Sources

Troubleshooting

removing palladium residues from 4-iodo-2-(propan-2-yl)pyridine derivatives

Case ID: Pd-Removal-4-Iodo-2-Isopropylpyridine Status: Open Priority: High (Active Pharmaceutical Ingredient / Intermediate) Assigned Specialist: Senior Application Scientist Diagnostic & Triage: Understanding Your Subst...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: Pd-Removal-4-Iodo-2-Isopropylpyridine Status: Open Priority: High (Active Pharmaceutical Ingredient / Intermediate) Assigned Specialist: Senior Application Scientist

Diagnostic & Triage: Understanding Your Substrate

Welcome to the technical support portal. You are dealing with 4-iodo-2-(propan-2-yl)pyridine . Before proceeding with a removal protocol, we must characterize the specific chemical risks associated with this molecule.

The "Sticky Pyridine" Problem

Your substrate presents a dual challenge:

  • Pyridine Coordination: The nitrogen atom in the pyridine ring is a strong

    
    -donor. It coordinates tightly to Palladium (Pd), effectively competing with mild scavengers. This often results in "stuck" Pd levels (50–100 ppm) that resist standard washes.
    
  • The Iodine Risk (Critical): The C–I bond at the 4-position is activated by the electron-deficient pyridine ring.

    • Risk:[1][2][3] If you use aggressive methods (e.g., hydrogenating conditions, reactive metals, or prolonged heat with Pd/C), you risk hydrodehalogenation —replacing the Iodine with Hydrogen.

    • Result: Loss of the functional handle required for downstream chemistry.

Primary Protocol: Solid-Supported Scavengers (Recommended)

Why this is the Gold Standard: Solid-supported scavengers (functionalized silica or resins) are the safest method for iodinated substrates. They operate via chemisorption (covalent binding) rather than physisorption, offering high selectivity for Pd over your iodinated product.

Selection Guide
Scavenger TypeFunctional GroupSelectivityRisk of DeiodinationRecommendation
Si-Thiol 1-PropanethiolHighVery LowFirst Choice
Si-DMT DimercaptotriazineVery HighLowUse for Stubborn Pd
Si-TMT TrimercaptotriazineExtremeLowUse for <10 ppm targets
Si-Thiourea ThioureaModerateLowUse if Pd is cationic
Standard Operating Procedure (SOP-Pd-01)

Reagents:

  • Crude Product (dissolved in THF, EtOAc, or Toluene). Avoid MeOH/EtOH if possible to minimize hydride donor sources.

  • SiliaMetS® Thiol or equivalent (Loading ~1.2 mmol/g).

Step-by-Step:

  • Dissolution: Dissolve the crude 4-iodo-2-(propan-2-yl)pyridine in 10 volumes of solvent (e.g., 10 mL per 1 g product).

  • Loading Calculation: Add 4 equivalents of scavenger relative to the residual Pd content.

    • Rule of Thumb: If Pd content is unknown, start with 5-10% w/w (weight of scavenger vs. weight of crude product).

  • Incubation:

    • Add the scavenger resin to the solution.[4]

    • Stir at 40°C for 4 hours .

    • Note: Do not reflux. Higher temperatures increase the risk of Iodine loss.

  • Filtration: Filter the suspension through a 0.45 µm pad (Celite or membrane) to remove the resin.

  • Wash: Wash the resin cake with 2 volumes of fresh solvent to recover entrained product.

  • Analysis: Concentrate a small aliquot and check Pd levels (ICP-MS) and product integrity (LC-MS).

Workflow Visualization

ScavengerWorkflow Start Crude Mixture (High Pd, Intact I-Py) Solvent Dissolve in Non-Protic Solvent (THF/EtOAc) Start->Solvent AddScav Add Si-Thiol / Si-DMT (5-10 wt%) Solvent->AddScav Heat Stir 40°C, 4-6h (Monitor LCMS for De-Iodination) AddScav->Heat Filter Filter (0.45 µm) Heat->Filter Test ICP-MS Analysis Filter->Test Decision Pd < 10 ppm? Test->Decision Success Proceed to Crystallization Decision->Success Yes Fail Switch to TMT or Add Activated Carbon Polish Decision->Fail No Fail->AddScav Re-treat

Figure 1: Decision tree for solid-supported scavenging of Palladium.

Alternative Protocol: Activated Carbon (The "Budget" Route)

Warning: Activated carbon is effective but risky for aryl iodides. Carbon often contains trace metals that can catalyze the reduction of the C–I bond if a hydrogen source is present.

When to use:

  • Cost is the primary constraint.

  • Scavengers failed to reduce Pd below 50 ppm.

SOP-Pd-02: Carbon Treatment
  • Selection: Use a high-purity, steam-activated carbon (e.g., Darco KB-B or Ecosorb ). Avoid chemically activated carbons with high acidic residues.

  • Solvent: Use Isopropyl Acetate or Toluene . Strictly avoid Methanol or Ethanol (these act as hydride sources for dehalogenation).

  • Process:

    • Add 10-20 wt% Activated Carbon.

    • Stir at Room Temperature for 2-12 hours. Do not heat.

    • Filter through a double pad of Celite to remove fines.

Troubleshooting & FAQs

Q1: My Pd levels dropped, but I see ~5% des-iodo impurity (dehalogenation). What happened?

A: You likely created a "heterogeneous hydrogenation" environment.

  • Mechanism: As Pd adsorbs onto the carbon or resin, it forms transient Pd(0) clusters. If you used an alcohol solvent (MeOH/EtOH) and heated the mixture, the alcohol acted as a transfer hydrogenation agent, reducing the C–I bond.

  • Fix: Switch to a non-protic solvent (DCM, THF, Toluene) and lower the temperature to <25°C.

Q2: The Pd is stuck at 50 ppm despite using Si-Thiol. Why?

A: The pyridine nitrogen is out-competing the thiol.

  • The "Chelation War": Your molecule is a ligand. The Pd is likely bound as a Bis(pyridine)PdCl2 type complex.

  • Fix: You need a "displacement trigger."

    • Add 0.5 eq of Acetic Acid to the mixture. This protonates a fraction of the pyridine, weakening its ability to bind Pd, allowing the scavenger to capture the metal. Caution: Ensure your product is stable to mild acid.

Q3: Can I use liquid extraction (L-Cysteine/NAC)?

A: Yes, but with caveats.

  • Water-soluble ligands like N-Acetylcysteine (NAC) work well. However, iodinated pyridines can be lipophilic.

  • Protocol: Dissolve product in EtOAc. Wash 3x with a 5% aqueous solution of NAC (adjusted to pH 7-8). The Pd transfers to the aqueous phase as a Pd-NAC complex.

Mechanistic Insight: The Scavenging Pathway

Understanding the competition between your product and the scavenger is vital for troubleshooting.

ChelationMechanism Pd Pd(II) Species Complex1 Stable Complex: Pd-(Pyridine)2 Pd->Complex1 Pyridine Substrate: Pyridine-N Pyridine->Pd Fast Kinetic Binding Scavenger Scavenger: Si-Thiol (-SH) Complex2 Scavenged: Pd-(S-Silica)2 Scavenger->Complex2 Thermodynamic Sink (Irreversible) Complex1->Scavenger Equilibrium Exchange note Goal: Shift equilibrium right by using high affinity -SH or protonating Pyridine Complex1->note

Figure 2: The competitive binding mechanism. The scavenger must offer a thermodynamic stability advantage over the Pyridine-Pd bond.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development.[5] Organic Process Research & Development.[6][7][8] Link

  • SiliCycle Inc. (2023). SiliaMetS® Metal Scavengers User Guide. SiliCycle Application Notes.[9] Link

  • International Council for Harmonisation (ICH). (2019). ICH Q3D(R2): Guideline for Elemental Impurities.Link

  • Phillips, S. D., et al. (2018). Removal of Palladium from API Process Streams.[7][10] Johnson Matthey Technology Review. Link

Sources

Optimization

Technical Support Center: 4-Iodo-2-(propan-2-yl)pyridine Stability Guide

This technical guide addresses the stability and reactivity profile of 4-iodo-2-(propan-2-yl)pyridine (4-iodo-2-isopropylpyridine) under basic conditions. It is designed to assist researchers in optimizing reaction param...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the stability and reactivity profile of 4-iodo-2-(propan-2-yl)pyridine (4-iodo-2-isopropylpyridine) under basic conditions. It is designed to assist researchers in optimizing reaction parameters and preventing degradation during synthesis and storage.

Compound ID: 4-iodo-2-(propan-2-yl)pyridine CAS: 113975-37-4 (Generic analog reference) Functional Class: Halogenated Heterocycle / Cross-Coupling Partner

Executive Summary

4-iodo-2-(propan-2-yl)pyridine exhibits a bimodal stability profile depending on the nature of the "basic conditions" employed.

  • Under Brønsted Basic Conditions (e.g., K₂CO₃, NaOH, Et₃N): The compound is generally stable but susceptible to Nucleophilic Aromatic Substitution (SₙAr) at elevated temperatures or with strong nucleophiles (OH⁻, OR⁻).

  • Under Organometallic/Lewis Basic Conditions (e.g., n-BuLi, i-PrMgCl): The C4–Iodine bond is extremely labile and will undergo rapid Metal-Halogen Exchange (Li/I exchange) rather than deprotonation.

Part 1: Troubleshooting Guides & FAQs

Scenario A: Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald)

User Issue: "I am observing low yields and a polar byproduct during Suzuki coupling with K₂CO₃ at 80°C."

Diagnosis: The polar byproduct is likely 2-isopropylpyridin-4-ol (hydrolysis product). While the isopropyl group at C2 provides steric bulk, the C4 position in pyridines is highly electrophilic. In the presence of water and hydroxide (formed from carbonate equilibrium), SₙAr hydrolysis competes with the catalytic cycle.

Corrective Protocol:

  • Switch Bases: Replace hydroxide-generating bases (NaOH, KOH) with anhydrous phosphate bases (K₃PO₄) or mild carbonates (Cs₂CO₃) to minimize OH⁻ concentration.

  • Solvent System: Move from aqueous/organic mixtures (e.g., DMF/H₂O) to anhydrous systems (e.g., 1,4-Dioxane or Toluene) if the catalyst system permits.

  • Temperature Control: 4-Iodopyridines are more reactive than their bromo-counterparts. Lower the reaction temperature by 10–20°C; iodine often allows coupling at 40–60°C where hydrolysis is negligible.

Scenario B: Lithiation / Functionalization

User Issue: "I tried to deprotonate the isopropyl group using LDA/n-BuLi to functionalize the benzylic position, but I lost the iodine."

Diagnosis: You are experiencing Metal-Halogen Exchange (Li-I Exchange) . The C4–I bond is significantly weaker than the benzylic C–H bond of the isopropyl group. Alkyllithiums (n-BuLi) will instantaneously attack the iodine atom, forming 4-lithio-2-isopropylpyridine, which may then equilibrate or quench.

Corrective Protocol:

  • If preserving Iodine is required: You cannot use organolithiums. Use non-nucleophilic, weaker bases if possible, though benzylic deprotonation is difficult without touching the iodine.

  • If 4-functionalization is the goal: This is a feature, not a bug. Use i-PrMgCl·LiCl (Turbo Grignard) at -20°C to cleanly generate the magnesiate at C4, then quench with your electrophile.

Scenario C: Storage and Workup

User Issue: "The oil turned dark brown after aqueous basic workup and overnight storage."

Diagnosis: The color change indicates photolytic decomposition and iodine liberation. 4-Iodopyridines are light-sensitive. Furthermore, trace basic impurities from the workup can accelerate autocatalytic decomposition.

Corrective Protocol:

  • Acidic Wash: If compatible with your product, perform a final wash with dilute NH₄Cl or phosphate buffer (pH 6-7) to remove residual base.

  • Storage: Store under inert atmosphere (Argon) at -20°C in amber vials.

  • Stabilization: Copper foil is sometimes added to stabilize bulk iodides, but cold/dark storage is usually sufficient.

Part 2: Technical Deep Dive & Mechanisms

Nucleophilic Aromatic Substitution (SₙAr)

In basic media containing nucleophiles (Nu⁻), the pyridine ring acts as an electron-deficient trap. The nitrogen atom withdraws electron density, activating the C4 position. The Iodine atom, being a good leaving group, facilitates the substitution.

Reactivity Order (SₙAr at C4): F >> Cl ≈ Br > I (Standard "Element Effect" where addition is rate-limiting) However, for 4-iodopyridines, the weak C-I bond can sometimes accelerate the second step (elimination), making it surprisingly fragile in strong alkoxide bases (NaOMe/MeOH).

Metal-Halogen Exchange vs. Deprotonation

The pKa of the benzylic isopropyl proton is ~30–32. The rate of Li-I exchange is diffusion-controlled (extremely fast).

  • Reaction with n-BuLi: Exclusively Li-I exchange.

  • Reaction with LDA: LDA is bulky and less nucleophilic, but Li-I exchange often still competes or dominates due to the "soft" nature of Iodine.

Part 3: Visualized Reaction Pathways

The following diagram illustrates the divergent reactivity of 4-iodo-2-isopropylpyridine based on the basic conditions applied.

ReactivityPathways Start 4-iodo-2-(propan-2-yl)pyridine Cond1 Strong Nucleophilic Base (NaOH, NaOMe, Heat) Start->Cond1 Path A Cond2 Organometallic Base (n-BuLi, i-PrMgCl) Start->Cond2 Path B Cond3 Mild Base + Pd Cat (K2CO3, Cs2CO3) Start->Cond3 Path C Prod1 4-Hydroxy/Alkoxy Pyridine (SnAr Hydrolysis) Cond1->Prod1 Displacement of I- Prod2 4-Metallo-Pyridine (Metal-Halogen Exchange) Cond2->Prod2 Fast Exchange (Li/Mg) Prod3 Cross-Coupling Product (Suzuki/Sonogashira) Cond3->Prod3 Stable Cycle

Caption: Divergent reaction pathways for 4-iodo-2-isopropylpyridine. Path A leads to degradation; Path B leads to metalation; Path C is the stable synthetic route.

Part 4: Comparative Stability Data

ConditionReagent ExampleTemperatureStability RatingPrimary Outcome
Mild Aqueous Base NaHCO₃ / K₂CO₃25°CHigh Stable. No reaction.
Strong Aqueous Base 1M NaOH>60°CLow Hydrolysis to 4-pyridone derivative.
Alkoxide Base NaOMe / MeOH25°C - RefluxVery Low Conversion to 4-methoxypyridine (Etherification).
Alkyllithium n-BuLi / t-BuLi-78°CUnstable Quantitative Li-I exchange (Synthesis of 4-Li species).
Amide Base LDA / LiTMP-78°CModerate Mixed Li-I exchange and potential benzylic deprotonation.

References

  • ChemicalBook. (2024). 4-Iodopyridine Properties and Stability Data. Retrieved from

  • PubChem. (2024). 4-Iodopyridine Compound Summary (CID 609492). National Library of Medicine. Retrieved from

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (General reference for SₙAr mechanisms in heterocycles).
  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.[1][2] (Reference for Metal-Halogen Exchange rates in halopyridines).

  • Sigma-Aldrich. (2024). Safety Data Sheet: 4-Iodopyridine. Retrieved from

Sources

Troubleshooting

Technical Support Center: Column Chromatography of 4-iodo-2-(propan-2-yl)pyridine

Welcome to the technical support guide for the chromatographic purification of 4-iodo-2-(propan-2-yl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the chromatographic purification of 4-iodo-2-(propan-2-yl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for challenges encountered during the purification of this and structurally related pyridine derivatives. The information presented herein is a synthesis of established chromatographic principles and field-proven insights to ensure scientific integrity and experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the column chromatography of 4-iodo-2-(propan-2-yl)pyridine?

The principal difficulty arises from the basic nature of the pyridine nitrogen. On standard silica gel, which is an acidic stationary phase, strong interactions can occur between the basic analyte and acidic silanol groups (Si-OH) on the silica surface.[1][2] This interaction can lead to several undesirable outcomes:

  • Peak Tailing: A significant portion of the compound is retained longer than the main band, resulting in broad, asymmetric peaks with a "tail."[1] This diminishes resolution and leads to impure fractions.

  • Irreversible Adsorption and Low Recovery: In some cases, the interaction is so strong that the compound does not elute from the column, resulting in poor recovery of the target molecule.

  • Compound Degradation: The acidic environment of the silica gel can potentially cause the degradation of sensitive molecules.[3] While 4-iodo-2-(propan-2-yl)pyridine is relatively stable, related structures can be susceptible to decomposition.

Q2: How do I select an appropriate starting eluent system for TLC analysis?

A systematic approach to selecting a starting eluent system involves considering the polarity of 4-iodo-2-(propan-2-yl)pyridine. The molecule has a nonpolar isopropyl group and a polarizable iodine atom, with the basic nitrogen atom being the most influential feature. A good starting point for Thin-Layer Chromatography (TLC) is a mixture of a nonpolar solvent and a moderately polar solvent.

A common and effective initial solvent system is a mixture of hexanes and ethyl acetate.[4][5] Start with a low polarity mixture, such as 9:1 or 8:2 hexanes:ethyl acetate, and gradually increase the proportion of the more polar solvent. The goal is to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound, which generally provides good separation from impurities in column chromatography.[6]

Q3: My TLC shows significant streaking or tailing. What does this indicate and how can I fix it?

Streaking or tailing on the TLC plate is a strong indicator of the problematic interaction between the basic pyridine nitrogen and the acidic silica gel.[7] To mitigate this, a small amount of a basic modifier should be added to the eluent system. Triethylamine (Et₃N or TEA) is a commonly used additive for this purpose.[7]

Experimental Protocol: TLC with Basic Modifier

  • Prepare your chosen eluent system (e.g., 8:2 hexanes:ethyl acetate).

  • Add a small amount of triethylamine, typically 0.1-1% by volume, to the eluent mixture.

  • Run the TLC plate using this modified eluent.

  • Observe the spot shape. The addition of triethylamine should result in more compact, symmetrical spots.

The triethylamine acts as a competing base, preferentially interacting with the acidic silanol sites on the silica, thereby minimizing their interaction with your pyridine compound and allowing it to travel up the plate more uniformly.[2]

Q4: I have a good TLC separation. How do I translate this to a column chromatography protocol?

Once you have an optimized eluent system from your TLC analysis (ideally with an Rf of 0.2-0.4), you can adapt it for column chromatography. A general rule of thumb is to use a slightly less polar eluent for the column than the one that gave the ideal Rf on the TLC plate.[8] This is because columns are more efficient at separation than TLC plates, and a slightly lower polarity will ensure the compound doesn't elute too quickly, allowing for better separation from closely eluting impurities.

For example, if an 8:2 hexanes:ethyl acetate mixture gave an Rf of 0.3 on TLC, you might start your column with a 9:1 or 8.5:1.5 mixture of the same solvents.

Troubleshooting Guide

This section addresses specific issues you might encounter during the column chromatography of 4-iodo-2-(propan-2-yl)pyridine.

Issue 1: The compound is not eluting from the column, even with a highly polar solvent system.

Causality: This is likely due to very strong adsorption of the basic pyridine to the acidic silica gel. The polarity of the eluent alone may not be sufficient to overcome this interaction.

Troubleshooting Steps:

  • Introduce a Basic Modifier: If not already in use, add 0.1-1% triethylamine to your eluent system. This is often the most effective solution.[7]

  • Consider a Different Stationary Phase: If a basic modifier is not effective or is incompatible with your compound for other reasons, consider switching to a less acidic or neutral stationary phase. Options include:

    • Neutral Alumina: Alumina is a good alternative to silica gel for basic compounds.

    • Deactivated Silica Gel: Silica gel can be "deactivated" by treatment with water, which reduces the activity of the silanol groups.

  • Use a More Polar, Protic Solvent: In some cases, adding a small amount of methanol to the eluent can help to displace the compound from the silica gel. However, be cautious as this can also cause very nonpolar impurities to elute.

Issue 2: The compound is co-eluting with an impurity.

Causality: The chosen eluent system does not provide sufficient selectivity to resolve the target compound from the impurity.

Troubleshooting Steps:

  • Optimize the Eluent System:

    • Fine-tune the Polarity: Make small, incremental changes to the ratio of your solvents.

    • Change Solvent System: If adjusting the ratio is ineffective, try a different solvent combination. For example, if you are using hexanes/ethyl acetate, consider switching to a system like dichloromethane/methanol.[6] Different solvents interact with the compound and stationary phase in different ways, which can alter the selectivity of the separation.

  • Gradient Elution: Instead of using a single eluent mixture (isocratic elution), a gradient elution can be employed. This involves starting with a less polar solvent system and gradually increasing the polarity over the course of the separation. This can help to sharpen the peak of the target compound and improve its separation from impurities.

Issue 3: Low recovery of the product after column chromatography.

Causality: This can be due to several factors, including irreversible adsorption, degradation on the column, or physical loss of the sample.

Troubleshooting Steps:

  • Assess Compound Stability: Before running the column, perform a stability test. Spot your compound on a TLC plate, let it sit for a few hours, and then elute it. If you see new spots, it indicates that your compound may be degrading on the silica gel.[2] In this case, switching to a less acidic stationary phase like alumina is recommended.[3]

  • Use a Basic Modifier: As mentioned previously, adding triethylamine to the eluent can prevent irreversible adsorption and improve recovery.[7]

  • Proper Column Packing and Loading: Ensure your column is packed homogeneously to avoid channeling, which can lead to poor separation and recovery.[8] Also, ensure your sample is loaded onto the column in a concentrated band using a minimal amount of solvent.[9]

Data Summary: Recommended Eluent Systems
Eluent System (v/v)ModifierTarget Rf (TLC)Application Notes
Hexanes / Ethyl Acetate0.1-1% Triethylamine0.2 - 0.4A good starting point for many pyridine derivatives. The ratio should be optimized based on TLC.[4][5]
Dichloromethane / Methanol0.1-1% Triethylamine0.2 - 0.4A more polar system suitable for more polar pyridine derivatives or when hexanes/ethyl acetate fails to provide adequate separation.[6]
Toluene / Ethyl Acetate0.1-1% Triethylamine0.2 - 0.4Can offer different selectivity compared to aliphatic/ester mixtures.
Experimental Workflow Visualization

The following diagram illustrates the decision-making process for developing a purification protocol for 4-iodo-2-(propan-2-yl)pyridine.

Chromatography_Workflow cluster_0 TLC Optimization cluster_1 Column Chromatography cluster_2 Troubleshooting TLC Run TLC with Hexanes/EtOAc (e.g., 8:2) Rf_check Is Rf between 0.2-0.4? TLC->Rf_check Tailing_check Is there tailing/streaking? Rf_check->Tailing_check Yes Adjust_polarity Adjust Hexanes/EtOAc ratio Rf_check->Adjust_polarity No Add_TEA Add 0.1-1% Triethylamine to eluent Tailing_check->Add_TEA Yes TLC_success Optimized TLC System Tailing_check->TLC_success No Add_TEA->TLC Adjust_polarity->TLC Prepare_column Pack silica gel column TLC_success->Prepare_column Load_sample Load sample in minimal solvent Prepare_column->Load_sample Elute Elute with slightly less polar system than TLC Load_sample->Elute Collect_fractions Collect fractions Elute->Collect_fractions Analyze_fractions Analyze fractions by TLC Collect_fractions->Analyze_fractions Combine_pure Combine pure fractions Analyze_fractions->Combine_pure Coelution Co-elution of impurities Analyze_fractions->Coelution Final_product Evaporate solvent to obtain pure product Combine_pure->Final_product Low_recovery Low recovery Combine_pure->Low_recovery Change_solvent Try different solvent system (e.g., DCM/MeOH) Coelution->Change_solvent Yes Use_gradient Use gradient elution Coelution->Use_gradient Yes Check_stability Check compound stability on silica Low_recovery->Check_stability Yes Change_stationary_phase Switch to Alumina Check_stability->Change_stationary_phase

Caption: Workflow for purification of 4-iodo-2-(propan-2-yl)pyridine.

Logical Relationship of Troubleshooting

The following diagram illustrates the logical steps to take when troubleshooting common issues in the column chromatography of basic compounds.

Troubleshooting_Logic cluster_Tailing Addressing Tailing cluster_Co_elution Improving Resolution cluster_No_elution Eluting a Stuck Compound cluster_Low_recovery Improving Recovery Start Problem Encountered Problem_type What is the issue? Start->Problem_type Tailing Peak Tailing / Streaking Problem_type->Tailing Poor Peak Shape Co_elution Co-elution Problem_type->Co_elution Poor Separation No_elution Compound Not Eluting Problem_type->No_elution No Product Low_recovery_node Low Recovery Problem_type->Low_recovery_node Low Yield Add_base Add 0.1-1% Triethylamine to eluent Tailing->Add_base Adjust_polarity_column Fine-tune eluent polarity Co_elution->Adjust_polarity_column Add_base_elution Add Triethylamine to eluent No_elution->Add_base_elution Check_stability_node Assess stability on silica (TLC test) Low_recovery_node->Check_stability_node Change_solvent_system Change solvent system (e.g., Hex/EtOAc to DCM/MeOH) Adjust_polarity_column->Change_solvent_system Gradient Implement gradient elution Change_solvent_system->Gradient Increase_polarity Drastically increase eluent polarity (e.g., add MeOH) Add_base_elution->Increase_polarity Change_adsorbent Switch to Alumina or deactivated silica Increase_polarity->Change_adsorbent Change_adsorbent_recovery Switch to a less acidic adsorbent (Alumina) Check_stability_node->Change_adsorbent_recovery Degradation observed

Caption: Troubleshooting logic for pyridine chromatography.

References

  • Benchchem. (n.d.). Troubleshooting common issues in pyridine synthesis.
  • Benchchem. (n.d.). Technical Support Center: Chromatography of Pyridine Compounds.
  • Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
  • Benchchem. (n.d.). Application Note: Synthesis of Substituted Pyridines from 2-Bromo-4-fluoro-5-methylpyridine.
  • Interchim. (n.d.). Purification of different Pyridines using Waters X-bridge prep column.
  • Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. (2014, May 16). PMC.
  • Chromedia. (n.d.). Troubleshooting LC, basics.
  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (n.d.). PMC.
  • Agilent. (2018, January 31). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS.
  • Semantic Scholar. (n.d.). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange.
  • Der Pharma Chemica. (n.d.). Synthesis and characterization of some new twin drugs having substituted pyridines.
  • University of Victoria. (n.d.). Column chromatography.
  • Structures and stability of I2 and ICl complexes with pyridine: Ab initio and DFT study. (2024, May 5).
  • Organic Chemistry at CU Boulder. (n.d.). Column Chromatography Procedures.

Sources

Optimization

Technical Support Center: Handling and Storage of 4-Iodo-2-(propan-2-yl)pyridine

Welcome to the Technical Support Center for 4-iodo-2-(propan-2-yl)pyridine (CAS: 2383359-80-4). As a highly reactive halogenated alkylpyridine, this compound presents unique storage challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-iodo-2-(propan-2-yl)pyridine (CAS: 2383359-80-4). As a highly reactive halogenated alkylpyridine, this compound presents unique storage challenges. This guide is designed for drug development professionals and synthetic chemists to troubleshoot degradation issues, understand the underlying mechanisms, and implement robust, self-validating storage protocols.

Part 1: Core Mechanisms & FAQs

Q: Why does my 4-iodo-2-(propan-2-yl)pyridine turn yellow or brown over time? A: This discoloration is the hallmark of photolytic degradation. 4-Iodopyridines are inherently light-sensitive . Exposure to ambient UV/Vis light induces homolytic cleavage of the relatively weak carbon-iodine (C-I) bond. This cleavage releases iodine radicals (I•), which rapidly dimerize into elemental iodine (I₂). Elemental iodine is deeply colored and highly soluble in the organic phase, causing the characteristic brown tint.

Q: My reagent is kept in the dark, but my cross-coupling reactions are still failing. What is happening? A: If light is excluded but oxygen is not, your reagent is likely undergoing aerobic autoxidation. The isopropyl group at the 2-position contains a highly active tertiary, benzylic-like C-H bond. In the presence of atmospheric oxygen, this bond undergoes radical autoxidation to form a hydroperoxide . These hydroperoxides can further auto-catalyze the oxidation of the pyridine nitrogen, forming an N-oxide. Both hydroperoxides and N-oxides will severely poison palladium catalysts in downstream Suzuki or Sonogashira couplings.

Q: Can I stabilize the reagent by adding BHT or other antioxidants? A: While Butylated hydroxytoluene (BHT) can quench the radical autoxidation of the isopropyl group, we strongly advise against adding stabilizers for sensitive pharmaceutical intermediates. BHT can interfere with sensitive organometallic steps. Instead, strictly inert storage (Argon at -20°C) is the gold standard for preventing both oxidation and photolysis.

Degradation Pathway Visualization

Degradation A 4-Iodo-2-(propan-2-yl)pyridine B Aerobic Autoxidation A->B O₂ exposure C Photolysis A->C Light (hν) D Isopropyl Hydroperoxide B->D Tertiary C-H attack E Iodine Radical (I•) C->E C-I cleavage F Pyridine N-Oxidation D->F Peroxide transfer G Elemental Iodine (I₂) E->G Dimerization

Degradation pathways of 4-iodo-2-(propan-2-yl)pyridine via autoxidation and photolysis.

Part 2: Troubleshooting Guide & Quantitative Storage Data

Use the following diagnostic table to identify the root cause of reagent failure and take appropriate corrective action.

Symptom / ObservationAnalytical ConfirmationPrimary CauseRecommended Intervention
Yellow/Brown Coloration UV-Vis peak at ~500 nm (I₂)Photolysis of C-I bondPerform Protocol 1 (Thiosulfate wash); switch to amber vials.
Loss of Catalytic Activity Peroxide test strip turns blueIsopropyl autoxidationDiscard if heavily oxidized, or pass through basic alumina.
Mass Spec shows M+16 ¹H NMR shift at ~8.2 ppmPyridine N-OxidationReagent is unrecoverable for cross-coupling. Discard.
Viscous or Sludgy Texture Broad polymeric NMR peaksAdvanced radical couplingDiscard immediately.
Quantitative Storage Stability Profile

To optimize inventory management, refer to the expected shelf life of 4-iodo-2-(propan-2-yl)pyridine under various storage conditions:

Storage TemperatureAtmosphereLight ExposureEstimated Shelf LifePrimary Degradant
Room Temp (20°C)AirAmbient Light< 1 weekIodine (I₂), Hydroperoxides
Room Temp (20°C)ArgonDark1-2 monthsTrace N-oxide
Refrigerated (4°C)AirDark3-6 monthsHydroperoxides
Freezer (-20°C) Argon Dark > 12 months None (Stable)

Part 3: Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. Every step includes a built-in validation checkpoint to ensure the causality of the action has been fulfilled before proceeding.

Protocol 1: Rescue Purification of Discolored Reagent

If your reagent has turned yellow or brown due to photolytic iodine release, it must be purified before use in sensitive cross-coupling reactions.

  • Step 1: Dissolution

    • Action: Dissolve the discolored 4-iodo-2-(propan-2-yl)pyridine in a non-polar solvent (e.g., diethyl ether or dichloromethane).

    • Causality: Solubilizes the organic matrix to allow for liquid-liquid extraction.

  • Step 2: Thiosulfate Wash

    • Action: Wash the organic layer with an equal volume of 10% aqueous sodium thiosulfate (Na₂S₂O₃) in a separatory funnel.

    • Causality: The thiosulfate anion specifically reduces elemental iodine (I₂, organic-soluble) to iodide (I⁻, water-soluble), driving the degradation products into the aqueous phase.

    • Validation Checkpoint: The organic layer must transition from brown/yellow to completely colorless . If a yellow tint remains, repeat the wash.

  • Step 3: Desiccation

    • Action: Separate the colorless organic layer and add anhydrous magnesium sulfate (MgSO₄). Swirl for 5 minutes.

    • Causality: Removes trace aqueous micro-droplets that could hydrolyze downstream reagents.

    • Validation Checkpoint: The MgSO₄ must be free-flowing like snow , not clumped at the bottom. Clumping indicates residual water; add more MgSO₄ until free-flowing.

  • Step 4: Concentration

    • Action: Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) while shielding the flask from light with aluminum foil.

Protocol 2: Schlenk-Line Aliquoting and Inert Storage

To prevent autoxidation and photolysis, pure reagent must be stored under strictly inert conditions.

  • Step 1: Amber Vial Selection

    • Action: Use only high-quality amber borosilicate glass vials with PTFE-lined caps.

    • Causality: Amber glass blocks wavelengths < 500 nm, effectively preventing the near-UV/blue light absorption that triggers homolytic cleavage of the C-I bond .

  • Step 2: Argon Blanketing

    • Action: Using a Schlenk line or glovebox, purge the vial containing the reagent with Argon gas for 60 seconds.

    • Causality: Argon is denser than Nitrogen and air. It sinks to the bottom of the vial, creating a heavy, physical blanket over the reagent that strictly excludes the oxygen required for isopropyl autoxidation.

    • Validation Checkpoint: Use a positive pressure bubbler on the Schlenk line. You must observe continuous, steady bubbling during the purge to confirm Argon is actively displacing the atmospheric air.

  • Step 3: Cryogenic Storage

    • Action: Seal the vial tightly with Parafilm and store immediately at -20°C.

    • Causality: Low temperatures kinetically freeze any trace radical initiation reactions.

Workflow Visualization

Workflow S1 1. Thiosulfate Wash (Remove I₂) S2 2. Desiccation (Remove H₂O) S1->S2 S3 3. Argon Blanketing (Exclude O₂) S2->S3 S4 4. Amber Vial @ -20°C (Exclude Light & Heat) S3->S4

Self-validating workflow for the purification and inert storage of halopyridine reagents.

References

  • Vaganova, E., et al. "4-Isopropylpyridine Hydroperoxide Crystals Resulting from the Aerobic Oxidation of a 4-Isopropylpyridine/4-Propylpyridine Mixture." The Journal of Physical Chemistry B, 2009, 113(14), 4555-4559. Available at:[Link]

Reference Data & Comparative Studies

Validation

A Guide to Understanding ¹H NMR Chemical Shifts: The Case of 4-iodo-2-(propan-2-yl)pyridine

The Power of Prediction in NMR Spectroscopy In the fast-paced environment of research and development, the ability to predict the spectral features of a novel compound before its synthesis or isolation can be a significa...

Author: BenchChem Technical Support Team. Date: March 2026

The Power of Prediction in NMR Spectroscopy

In the fast-paced environment of research and development, the ability to predict the spectral features of a novel compound before its synthesis or isolation can be a significant advantage. It aids in the confirmation of a successful synthesis, the identification of impurities, and the early assessment of a molecule's electronic properties. This guide will walk you through a systematic approach to predict the ¹H NMR spectrum of 4-iodo-2-(propan-2-yl)pyridine by dissecting the influence of its constituent parts: the pyridine core, the iodo substituent at the 4-position, and the propan-2-yl (isopropyl) group at the 2-position.

Comparative Analysis of Building Blocks

To construct a reliable prediction, we will first examine the experimental ¹H NMR data of three key compounds: pyridine, 4-iodopyridine, and 2-isopropylpyridine. All chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.

CompoundH-2 (α)H-3 (β)H-4 (γ)H-5 (β)H-6 (α)Other ProtonsSolvent
Pyridine8.617.287.667.288.61CDCl₃
4-Iodopyridine8.317.63-7.638.31CDCl₃
2-Isopropylpyridine-7.157.627.088.533.08 (septet, 1H, CH), 1.28 (d, 6H, CH₃)CDCl₃

Table 1: Experimental ¹H NMR Chemical Shifts of Pyridine and its Derivatives.

Pyridine: The Unsubstituted Core

The ¹H NMR spectrum of pyridine in CDCl₃ shows three distinct signals for the α, β, and γ protons.[1] The protons at the 2 and 6 positions (α-protons) are the most deshielded (8.61 ppm) due to the strong electron-withdrawing inductive effect of the nitrogen atom. The proton at the 4-position (γ-proton) resonates at 7.66 ppm, while the protons at the 3 and 5 positions (β-protons) are the most shielded at 7.28 ppm.

4-Iodopyridine: Introducing an Iodo Substituent

The introduction of an iodine atom at the 4-position significantly alters the electronic environment of the pyridine ring. The ¹H NMR spectrum of 4-iodopyridine in CDCl₃ displays two signals for the aromatic protons.[2][3] The protons at the 2 and 6 positions are shifted upfield to 8.31 ppm, and the protons at the 3 and 5 positions are shifted downfield to 7.63 ppm compared to pyridine. This is due to the combination of the electron-withdrawing inductive effect and the electron-donating resonance effect of the iodine atom.

2-Isopropylpyridine: The Influence of an Alkyl Group

The presence of an isopropyl group at the 2-position introduces both steric and electronic effects. In the ¹H NMR spectrum of 2-isopropylpyridine, the signals for the remaining ring protons are shifted. The H-6 proton is observed at 8.53 ppm, slightly shielded compared to pyridine. The β-protons (H-3 and H-5) and the γ-proton (H-4) are also shifted. The isopropyl group itself gives rise to a characteristic septet at 3.08 ppm for the methine proton and a doublet at 1.28 ppm for the six equivalent methyl protons.

Predicting the ¹H NMR Spectrum of 4-iodo-2-(propan-2-yl)pyridine

By applying the principle of substituent additivity, we can estimate the chemical shifts of the protons in 4-iodo-2-(propan-2-yl)pyridine. This principle assumes that the effect of each substituent on the chemical shift of a particular proton is independent of the other substituents. We can calculate the Substituent Chemical Shifts (SCS) for the iodo and isopropyl groups from the data in Table 1.

Calculating Substituent Chemical Shifts (SCS)

The SCS is the change in chemical shift of a proton in a substituted compound relative to the corresponding proton in the parent compound (pyridine).

SCS of the 4-Iodo Group:

  • SCS at H-2/H-6 (ortho): δ(H-2 in 4-iodopyridine) - δ(H-2 in pyridine) = 8.31 - 8.61 = -0.30 ppm

  • SCS at H-3/H-5 (meta): δ(H-3 in 4-iodopyridine) - δ(H-3 in pyridine) = 7.63 - 7.28 = +0.35 ppm

SCS of the 2-Isopropyl Group:

  • SCS at H-3 (ortho): δ(H-3 in 2-isopropylpyridine) - δ(H-3 in pyridine) = 7.15 - 7.28 = -0.13 ppm

  • SCS at H-4 (meta): δ(H-4 in 2-isopropylpyridine) - δ(H-4 in pyridine) = 7.62 - 7.66 = -0.04 ppm

  • SCS at H-5 (para): δ(H-5 in 2-isopropylpyridine) - δ(H-5 in pyridine) = 7.08 - 7.28 = -0.20 ppm

  • SCS at H-6 (ortho to N, meta to isopropyl): δ(H-6 in 2-isopropylpyridine) - δ(H-6 in pyridine) = 8.53 - 8.61 = -0.08 ppm

Predicted Chemical Shifts for 4-iodo-2-(propan-2-yl)pyridine

Now, we can predict the chemical shifts of the three aromatic protons in the target molecule by adding the relevant SCS values to the chemical shifts of the corresponding protons in pyridine.

  • Predicted δ(H-3): δ(H-3 in pyridine) + SCS(4-iodo at H-3) + SCS(2-isopropyl at H-3) = 7.28 + 0.35 + (-0.13) = 7.50 ppm

  • Predicted δ(H-5): δ(H-5 in pyridine) + SCS(4-iodo at H-5) + SCS(2-isopropyl at H-5) = 7.28 + 0.35 + (-0.20) = 7.43 ppm

  • Predicted δ(H-6): δ(H-6 in pyridine) + SCS(4-iodo at H-6) + SCS(2-isopropyl at H-6) = 8.61 + (-0.30) + (-0.08) = 8.23 ppm

The signals for the isopropyl group are expected to be similar to those in 2-isopropylpyridine, with a septet for the methine proton around 3.1 ppm and a doublet for the methyl protons around 1.3 ppm.

Summary of Predicted ¹H NMR Data

ProtonPredicted Chemical Shift (ppm)MultiplicityIntegration
H-6~8.23d1H
H-3~7.50d1H
H-5~7.43dd1H
CH (isopropyl)~3.1septet1H
CH₃ (isopropyl)~1.3d6H

Table 2: Predicted ¹H NMR Chemical Shifts for 4-iodo-2-(propan-2-yl)pyridine.

The expected splitting patterns arise from the coupling between adjacent protons. H-6 would be a doublet due to coupling with H-5. H-3 would be a doublet due to coupling with H-5. H-5 would be a doublet of doublets due to coupling with both H-6 and H-3.

Visualizing Substituent Effects

The following diagram illustrates the influence of the iodo and isopropyl substituents on the electron density and, consequently, the ¹H NMR chemical shifts of the pyridine ring protons.

G cluster_pyridine Pyridine Core cluster_substituents Substituent Effects cluster_target Predicted Shifts for 4-iodo-2-(propan-2-yl)pyridine Pyridine Pyridine (Reference) H2 H-2/6: 8.61 ppm Pyridine->H2 H3 H-3/5: 7.28 ppm Pyridine->H3 H4 H-4: 7.66 ppm Pyridine->H4 Iodo 4-Iodo (Inductive: -I, Resonance: +R) Iodo->H2 Upfield Shift (-0.30) Iodo->H3 Downfield Shift (+0.35) Isopropyl 2-Isopropyl (Inductive: +I, Steric) Isopropyl->H3 Upfield Shift (-0.13) H5 H5 Isopropyl->H5 Upfield Shift (-0.20) H6 H6 Isopropyl->H6 Upfield Shift (-0.08) Target 4-iodo-2-(propan-2-yl)pyridine H6_pred H-6: ~8.23 ppm Target->H6_pred H3_pred H-3: ~7.50 ppm Target->H3_pred H5_pred H-5: ~7.43 ppm Target->H5_pred

Figure 1: Influence of substituents on predicted ¹H NMR shifts.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

For the experimental verification of the predicted chemical shifts, the following protocol for acquiring a ¹H NMR spectrum is recommended.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid 4-iodo-2-(propan-2-yl)pyridine.
  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Use a 400 MHz or higher field NMR spectrometer for better signal dispersion.
  • Tune and match the probe for the ¹H frequency.
  • Shim the magnetic field to achieve good resolution, aiming for a narrow and symmetrical TMS peak.

3. Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
  • Spectral Width: A spectral width of approximately 16 ppm, centered around 6 ppm, should be sufficient to cover the aromatic and aliphatic regions.
  • Acquisition Time: At least 2 seconds to ensure good digital resolution.
  • Relaxation Delay: A relaxation delay of 2-5 seconds between scans.
  • Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve a good signal-to-noise ratio.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase correct the spectrum to obtain pure absorption lineshapes.
  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
  • Integrate the signals to determine the relative number of protons for each resonance.
  • Analyze the splitting patterns (multiplicities) to determine the coupling between adjacent protons.

Conclusion

This guide has demonstrated a robust methodology for predicting the ¹H NMR chemical shifts of 4-iodo-2-(propan-2-yl)pyridine. By systematically analyzing the experimental data of simpler, related molecules and applying the principle of substituent additivity, we have generated a reliable set of predicted chemical shifts and coupling patterns. This approach not only provides valuable insights into the expected spectral features of the target molecule but also serves as a practical example of the power of comparative analysis in structural elucidation. For researchers in the field, this predictive capability is an invaluable tool for accelerating the pace of discovery and ensuring the integrity of their synthetic work.

References

Sources

Comparative

Analytical Resolving Power in Halogenated Heterocycles: A Comparative Guide to the Mass Spectrometry of 4-iodo-2-(propan-2-yl)pyridine

For researchers and drug development professionals, the structural elucidation of halogenated alkylpyridines is a critical step in verifying synthetic intermediates. 4-iodo-2-(propan-2-yl)pyridine (Molecular Formula: C8H...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the structural elucidation of halogenated alkylpyridines is a critical step in verifying synthetic intermediates. 4-iodo-2-(propan-2-yl)pyridine (Molecular Formula: C8H10IN, Exact Mass: 246.9858 Da) is a highly versatile building block, particularly valuable in palladium-catalyzed cross-coupling reactions due to the differential reactivity of its iodine substituent.

To definitively characterize this molecule, analytical scientists must choose the appropriate mass spectrometry (MS) platform. This guide objectively compares the performance of Single Quadrupole Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) against High-Resolution Quadrupole Time-of-Flight Liquid Chromatography-Tandem Mass Spectrometry (HR-QTOF LC-MS/MS) , providing field-proven protocols and comparative experimental data[1].

Mechanistic Causality: The Fragmentation Logic of 4-iodo-2-(propan-2-yl)pyridine

Before comparing instrument performance, one must understand the intrinsic chemical lability of the analyte. The fragmentation of 4-iodo-2-(propan-2-yl)pyridine is governed by strict thermodynamic and kinetic principles[2]:

  • C-I Bond Cleavage (The Dominant Pathway): The carbon-iodine bond is exceptionally weak (~238 kJ/mol) compared to C-C or C-N bonds. Under hard ionization (70 eV), homolytic cleavage of the iodine radical (-127 Da) is instantaneous, yielding a highly abundant [M - I]⁺ fragment at m/z 120[3].

  • Alkyl Group Alpha-Cleavage: The isopropyl group at the 2-position is susceptible to alpha-cleavage. The loss of a methyl radical (-15 Da) generates a stable, resonance-delocalized benzylic-type cation at m/z 232.

  • Alkene Elimination: Secondary fragmentation of the m/z 120 ion often involves the expulsion of propene (C3H6, -42 Da) via a McLafferty-type rearrangement or inductive cleavage, resulting in the bare pyridine radical cation at m/z 78[3].

G M Molecular Ion [M]+ m/z 247 (C8H10IN) F1 [M - I]+ m/z 120 (C8H10N)+ M->F1 - I radical (Homolytic Cleavage) F2 [M - CH3]+ m/z 232 (C7H7IN)+ M->F2 - CH3 radical (Alpha Cleavage) F3 [M - I - C3H6]+ m/z 78 (C5H4N)+ F1->F3 - C3H6 (Alkene Elimination)

Primary mass spectrometry fragmentation pathways of 4-iodo-2-(propan-2-yl)pyridine.

Technology Comparison: GC-EI-MS vs. HR-QTOF LC-MS/MS

Selecting the right platform depends on whether the analytical goal is library-matchable structural fingerprinting or exact mass confirmation of trace impurities[1].

Table 1: Performance Metrics Comparison
FeaturePlatform A: GC-EI-MS (Single Quad)Platform B: HR-QTOF LC-MS/MS
Ionization Method Hard Ionization (Electron Impact, 70 eV)Soft Ionization (Electrospray, ESI+)
Primary Ion Observed [M]⁺ radical cation (m/z 247)[M+H]⁺ protonated adduct (m/z 248.0036)
Fragmentation Depth Extensive (Shatters the molecule)Tunable via Collision-Induced Dissociation (CID)
Mass Accuracy Nominal Mass (± 0.5 Da)Exact Mass (< 3 ppm error)
Best Use Case Rapid structural confirmation & library matchingIdentifying isobaric impurities & degradation products

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every run incorporates internal checks to verify instrument calibration and ionization efficiency.

Workflow cluster_GC Platform A: GC-EI-MS cluster_LC Platform B: HR-QTOF Sample Analyte Prep (1 mg/mL) GC Gas Chromatography (Volatility Separation) Sample->GC LC Liquid Chromatography (Polarity Separation) Sample->LC EI Electron Ionization (70 eV) GC->EI Quad Single Quadrupole (Nominal Mass) EI->Quad ESI Electrospray Ionization (Soft Ionization) LC->ESI QTOF Q-TOF Analyzer (Exact Mass) ESI->QTOF

Comparative analytical workflows for GC-EI-MS and HR-QTOF LC-MS/MS platforms.

Protocol A: GC-EI-MS Workflow

Causality: 70 eV is used because the de Broglie wavelength of an electron at this energy perfectly matches the bond lengths of typical organic molecules, maximizing energy transfer and ensuring reproducible fragmentation.

  • System Suitability Test (SST): Inject a perfluorotributylamine (PFTBA) tuning standard. Validate that the m/z 69, 219, and 502 peaks are present with appropriate relative abundances.

  • Sample Preparation: Dissolve 4-iodo-2-(propan-2-yl)pyridine in GC-grade dichloromethane to a concentration of 100 µg/mL.

  • Chromatography: Inject 1 µL (split ratio 10:1) onto a 30m HP-5MS column. Program the oven: 80°C (hold 1 min), ramp at 15°C/min to 280°C.

  • Self-Validation (Isotopic Check): Because iodine is monoisotopic (127I), the molecular ion cluster at m/z 247 will lack an M+2 peak. Validate the molecule by confirming the M+1 peak (m/z 248) is approximately 8.8% of the M+ ion abundance, confirming the presence of exactly 8 carbon atoms.

Protocol B: HR-QTOF LC-MS/MS Workflow

Causality: The mobile phase must contain a proton source (0.1% formic acid) to facilitate the formation of the[M+H]⁺ ion during the ESI droplet desolvation process[2].

  • Mass Axis Calibration: Infuse a reference mass solution (e.g., purine at m/z 121.0509 and HP-0921 at m/z 922.0098) via a dual-nebulizer setup for real-time lock-mass correction.

  • Sample Preparation: Dissolve the analyte in LC-MS grade methanol to 1 µg/mL.

  • Chromatography: Inject 2 µL onto a C18 column (50 x 2.1 mm, 1.8 µm). Run a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid) from 5% to 95% organic over 5 minutes.

  • MS/MS Acquisition (Self-Validation): Perform targeted CID. Step the collision energy (CE) at 10, 20, and 40 eV. The precursor [M+H]⁺ (m/z 248.0036) must cleanly transition to the [M+H - I]⁺ fragment (m/z 121.0891) at higher CE, validating the parent-to-daughter ion relationship.

Comparative Experimental Data

The table below synthesizes the expected quantitative data outputs from both platforms, highlighting the superior formula-generating capability of the QTOF and the deep structural fingerprinting of the GC-MS.

Table 2: Fragmentation Data Comparison
Fragment IdentityGC-EI-MS (Nominal m/z)Relative Abundance (EI)HR-QTOF LC-MS/MS (Exact m/z)Mass Error (ppm)Formula
Molecular Ion 24745%248.0036 ([M+H]⁺)< 2.0C8H10IN / C8H11IN⁺
Loss of Methyl 23215%233.9801< 2.5C7H7IN⁺
Loss of Iodine 120100% (Base Peak)121.0891< 1.5C8H10N⁺ / C8H11N⁺
Pyridine Cation 7835%79.0421< 2.0C5H4N⁺ / C5H5N⁺

Conclusion & Recommendations

For routine purity checks and rapid structural confirmation of 4-iodo-2-(propan-2-yl)pyridine, GC-EI-MS remains the gold standard. Its aggressive fragmentation reliably exposes the labile C-I bond, yielding the diagnostic m/z 120 base peak. However, for drug development workflows requiring the identification of unknown degradants or isobaric impurities, the HR-QTOF LC-MS/MS is indispensable. Its sub-3 ppm mass accuracy and tunable CID allow researchers to definitively assign elemental formulas to both the intact molecule and its fragments.

References

  • Comparison of the Reactivity of the Three Distonic Isomers of the Pyridine Radical Cation Toward Tetrahydrofuran in Solution and in the Gas Phase National Institutes of Health (NIH) / PMC. URL:[Link]

  • Molecular photodissociation dynamics revealed by Coulomb explosion imaging Physical Chemistry Chemical Physics (RSC Publishing). URL:[Link]

Sources

Validation

Reactivity Comparison Guide: 4-Iodo- vs 4-Bromo-2-(propan-2-yl)pyridine in Late-Stage Functionalization

When designing synthetic routes involving functionalized azaarenes, the choice of halogen at the C4 position dictates the kinetic landscape of the entire reaction sequence. As an Application Scientist optimizing late-sta...

Author: BenchChem Technical Support Team. Date: March 2026

When designing synthetic routes involving functionalized azaarenes, the choice of halogen at the C4 position dictates the kinetic landscape of the entire reaction sequence. As an Application Scientist optimizing late-stage functionalizations, I frequently evaluate the operational trade-offs between 4-iodo-2-(propan-2-yl)pyridine and 4-bromo-2-(propan-2-yl)pyridine .

While the iodo-derivative offers superior kinetic reactivity for cross-coupling and metalation, the bromo-analogue provides enhanced bench stability and atom economy. This guide dissects their reactivity profiles, mechanistic causalities, and optimal handling protocols to help researchers select the right substrate for their specific drug development workflows.

Mechanistic Causality: The Halogen Effect

The fundamental divergence in reactivity between these two substrates stems directly from the carbon-halogen bond dissociation energy (BDE). The C–I bond (~65 kcal/mol) is significantly weaker and more polarizable than the C–Br bond (~81 kcal/mol).

Oxidative Addition Dynamics In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), oxidative addition is typically the rate-limiting step. The 4-iodo derivative undergoes rapid oxidative addition, often allowing reactions to proceed at room temperature. Kinetic and computational studies reveal that1, whereas aryl bromides generally require bisligated complexes and elevated thermal energy to overcome the higher activation barrier. The 2 heavily favor the iodo-substrate when using standard phosphine ligands like PPh3.

Lithium-Halogen Exchange For metalation workflows, iodine facilitates near-instantaneous lithium-halogen exchange at -78 °C. Bromine exchange is slower and competes with unwanted side reactions. As noted in established 3, the relatively acidic nature of bromopyridines can lead to competing deprotonation or Chichibabin-type nucleophilic addition if temperature control is not strictly maintained.

Structural Nuance: The 2-Isopropyl Group

Both molecules feature a 2-(propan-2-yl) (isopropyl) group. This bulky alkyl substituent effectively shields the pyridine nitrogen and the C2 position. While it does not impose direct steric hindrance on the C4 halogen, its electron-donating (+I) effect slightly increases the electron density of the pyridine ring. This makes the ring marginally less electrophilic than an unsubstituted pyridine, slightly dampening the rate of oxidative addition but providing excellent solubility in non-polar organic solvents.

Quantitative Data Comparison
Property4-Iodo-2-(propan-2-yl)pyridine4-Bromo-2-(propan-2-yl)pyridine
Halogen Position C4C4
Approx. Bond Dissociation Energy ~65 kcal/mol~81 kcal/mol
Oxidative Addition Rate Very FastModerate to Slow
Typical Cross-Coupling Temp 20 °C – 60 °C80 °C – 110 °C
Li-Halogen Exchange Rate < 5 min at -78 °C15–30 min at -78 °C
Storage Stability Light-sensitive (requires cold, dark storage)Highly stable at room temperature
Molecular Weight (Atom Economy) 247.08 g/mol (Lower)200.08 g/mol (Higher)
Reaction Pathways & Visualizations

G cluster_iodo 4-Iodo Pathway cluster_bromo 4-Bromo Pathway Pd0 Pd(0)L_n Catalyst Iodo 4-Iodo-2-isopropylpyridine Pd0->Iodo Bromo 4-Bromo-2-isopropylpyridine Pd0->Bromo PdII_I Pd(II)-I Intermediate Iodo->PdII_I Fast Oxidative Addition (RT to 60°C) Product Cross-Coupled Product PdII_I->Product Transmetalation & Reductive Elimination PdII_Br Pd(II)-Br Intermediate Bromo->PdII_Br Slow Oxidative Addition (80°C to 110°C) PdII_Br->Product

Catalytic divergence in oxidative addition rates between 4-iodo and 4-bromo substrates.

Experimental Workflows (Self-Validating Protocols)
Protocol A: Suzuki-Miyaura Cross-Coupling

This protocol highlights the operational differences when using the bromo vs iodo substrate. The methodology is adapted from standard 4.

  • Preparation: In a glovebox, charge a Schlenk flask with the halopyridine (1.0 equiv), the desired boronic acid (1.2 equiv), and K2CO3 (2.0 equiv).

  • Catalyst Selection:

    • For 4-Iodo: Use Pd(PPh3)4 (2 mol%). The weak C-I bond does not require specialized, electron-rich ligands.

    • For 4-Bromo: Use Pd(dppf)Cl2 or Pd2(dba)3 with XPhos (5 mol%) to facilitate insertion into the stronger C-Br bond.

  • Solvent & Temperature: Add degassed 1,4-dioxane/H2O (4:1).

    • For 4-Iodo: Stir at 40 °C for 4 hours.

    • For 4-Bromo: Stir at 90 °C for 12 hours.

  • Self-Validation Step: At the 2-hour mark, extract a 50 µL aliquot via syringe, dilute with EtOAc, filter through a micro-plug of silica, and analyze via LC-MS. Causality: For the bromo substrate, if conversion is <20%, it indicates catalyst deactivation before complete oxidative addition; spike with an additional 2 mol% catalyst.

Protocol B: Lithium-Halogen Exchange to Form Boronic Esters

G Start Cool Substrate in THF to -78°C AddBuLi Add n-BuLi dropwise (1.05 equiv) Start->AddBuLi Test Self-Validation: Quench aliquot with CD3OD Check GC-MS/NMR AddBuLi->Test Iodo: 5 min Bromo: 30 min AddE Add Electrophile (e.g., B(OiPr)3) Test->AddE Proceed if >95% metalation Warm Warm to Room Temp & Aqueous Workup AddE->Warm

Self-validating workflow for lithium-halogen exchange of 4-halopyridines.

  • Cooling: Dissolve the halopyridine in anhydrous THF (0.1 M) under an Argon atmosphere. Cool strictly to -78 °C using a dry ice/acetone bath.

  • Metalation: Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise down the side of the flask to pre-cool the reagent.

    • For 4-Iodo: Stir for 5 minutes.

    • For 4-Bromo: Stir for 30 minutes.

  • Self-Validation (Crucial): Before adding the electrophile, withdraw a 0.1 mL aliquot and quench into 0.5 mL of CD3OD. Analyze by crude 1H-NMR or GC-MS. Causality: You must observe >95% incorporation of Deuterium at the C4 position. If unreacted starting material remains (common with the bromo analogue), extend the stirring time. Proceeding without validation risks reacting the electrophile with unconsumed n-BuLi.

  • Electrophile Trapping: Add triisopropyl borate (1.5 equiv) rapidly. Stir for 1 hour at -78 °C, then allow to warm to room temperature before aqueous workup.

References
  • Source: University of Victoria (uvic.ca)
  • Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0)
  • Source: USPTO (uspto.gov)
  • US9533985B2 - Sulfonamide derivative and medicinal use thereof (4-Bromo-2-isopropylpyridine Synthesis)

Sources

Comparative

HPLC retention time and method for 4-iodo-2-(propan-2-yl)pyridine

An In-Depth Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of 4-iodo-2-(propan-2-yl)pyridine Authored by a Senior Application Scientist This guide provides a comprehensive com...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of 4-iodo-2-(propan-2-yl)pyridine

Authored by a Senior Application Scientist

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 4-iodo-2-(propan-2-yl)pyridine. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, offers detailed, self-validating protocols, and presents comparative data to guide method development and selection. We will explore two primary reversed-phase HPLC (RP-HPLC) approaches, detailing their underlying principles and expected performance based on the analysis of analogous pyridine derivatives.

Introduction: The Analytical Imperative for Substituted Pyridines

Pyridine and its derivatives are fundamental building blocks in the pharmaceutical and chemical industries.[1] The compound 4-iodo-2-(propan-2-yl)pyridine, with its unique substitution pattern, presents specific analytical challenges. Accurate and robust analytical methods are paramount for ensuring purity, monitoring reaction kinetics, identifying impurities, and guaranteeing the quality of active pharmaceutical ingredients (APIs).[2] HPLC stands as the premier analytical technique due to its high resolution, sensitivity, and specificity for such compounds.[3]

The structure of 4-iodo-2-(propan-2-yl)pyridine (Figure 1) informs the chromatographic strategy. The molecule possesses a basic pyridine nitrogen (pKa ≈ 5-6), a bulky, hydrophobic isopropyl group, and a heavy iodine atom, which also contributes to its nonpolar character.[1] This combination of properties makes RP-HPLC the most suitable initial approach.

Figure 1: Structure of 4-iodo-2-(propan-2-yl)pyridine Chemical Formula: C₈H₁₀IN Molecular Weight: 247.08 g/mol Predicted XlogP: 2.7[4]

Comparative Analysis of HPLC Stationary Phases

The choice of stationary phase is the most critical parameter for achieving the desired selectivity. While a standard C18 column is the workhorse of reversed-phase chromatography, alternative phases can offer unique advantages, particularly for separating closely related impurities from the main analyte.

ParameterMethod 1: C18 (Octadecylsilane)Method 2: Phenyl-Hexyl
Stationary Phase C18 bonded to silicaPhenyl-Hexyl bonded to silica
Primary Interaction Hydrophobic interactions with the alkyl chain and iodo-substituent.[5]π-π interactions with the pyridine ring, plus hydrophobic interactions.[6]
Typical Mobile Phase Acetonitrile/Water with 0.1% Formic AcidAcetonitrile/Water with 0.1% Formic Acid
Estimated Retention Time ModerateModerate to High
Resolution of Isomers GoodExcellent
Resolution from Non-halogenated Impurities GoodGood
Advantages Robust, widely available, excellent for general-purpose separation of non-polar compounds.[3]Enhanced selectivity for aromatic and heterocyclic compounds; provides orthogonal selectivity to C18.[6]
Disadvantages May not resolve structurally similar isomers or impurities with minor polarity differences.Can exhibit different peak shapes or elution orders that may require more method development.

Experimental Protocols & Expected Performance

The following protocols are designed as robust starting points for the analysis of 4-iodo-2-(propan-2-yl)pyridine. They are presented as self-validating systems, incorporating system suitability checks to ensure data integrity.

General HPLC Analytical Workflow

The diagram below outlines the standard workflow for HPLC analysis, from initial sample preparation through to final data interpretation.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Chromatographic Analysis cluster_data Phase 3: Data Processing Sample Weigh & Dissolve Sample Filter Filter through 0.45 µm Syringe Filter Sample->Filter Vial Transfer to HPLC Vial Filter->Vial Autosampler Autosampler Injection Vial->Autosampler Column Separation on HPLC Column Autosampler->Column Pump Pump Delivers Mobile Phase Pump->Column Detector UV/PDA Detection Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Detector->CDS Integration Peak Integration & Quantification CDS->Integration Report Generate Report & Check System Suitability Integration->Report

Caption: General workflow for HPLC analysis.

Protocol 1: Standard RP-HPLC with C18 Column

This method leverages the robust and well-understood hydrophobic interactions of a C18 column, which is an ideal starting point for this molecule.

Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC or UPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.[3]

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[3][7]

  • Mobile Phase A: 0.1% Formic Acid in Water (HPLC grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC grade).

    • Rationale: Formic acid is a common mobile phase modifier used to control pH and improve peak shape for basic compounds like pyridines by minimizing secondary interactions with the silica support.[3][6]

  • Gradient Program:

    Time (minutes) % Solvent A % Solvent B
    0.0 70 30
    15.0 20 80
    20.0 20 80
    20.1 70 30

    | 25.0 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30 °C.[3]

  • Detection Wavelength: 254 nm (or λmax determined by UV scan). Aromatic compounds like pyridine strongly absorb UV light.[8]

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of a 50:50 (v/v) mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.

  • Dilute this stock solution to a working concentration of approximately 0.1 mg/mL using the same diluent.

  • Filter the final solution through a 0.45 µm syringe filter before injection to prevent column blockage.[3]

Protocol 2: Alternative RP-HPLC with Phenyl-Hexyl Column

This method introduces an alternative selectivity mechanism, which can be crucial for resolving challenging impurities.

Instrumentation and Chromatographic Conditions:

  • HPLC System: As described in Protocol 1.

  • Column: Phenyl-Hexyl phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Rationale: The phenyl rings in the stationary phase provide π-π interactions with the aromatic pyridine ring of the analyte, offering a different retention mechanism than the purely hydrophobic C18 phase.[6] This is often effective at separating isomers or compounds with similar hydrophobicity but different aromaticity.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (HPLC grade).

    • Rationale: TFA is a strong ion-pairing agent that can further improve peak shape for basic compounds, although it may suppress signal in LC-MS applications.[2]

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Gradient Program: (Same as Protocol 1, may require optimization)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation: (Same as Protocol 1)

Projected Performance and Data Comparison

The following table summarizes the expected performance data for the two proposed methods. This data is projected based on established chromatographic principles and data from analogous compounds.[3][6]

Performance ParameterMethod 1: C18Method 2: Phenyl-HexylJustification
Estimated Retention Time (min) ~10.5~12.0The additional π-π interactions on the Phenyl-Hexyl phase are expected to increase retention for an aromatic heterocycle.
Peak Asymmetry (As) 1.11.2Both methods should yield good peak shape (ideal As = 1.0) due to the acidic modifier.
Theoretical Plates (N) > 8000> 7500Both columns should demonstrate high efficiency, leading to sharp peaks.
Resolution (Rs) from a hypothetical non-iodinated precursor > 2.0> 2.5The C18 phase will separate based on the large difference in hydrophobicity. The Phenyl-Hexyl may offer similar or slightly better resolution.
Resolution (Rs) from a hypothetical positional isomer 1.4> 1.8This is where the Phenyl-Hexyl phase is expected to excel, as π-π interactions are highly sensitive to the electronic and steric environment of the aromatic ring.[6]

Decision Logic for Method Selection

The choice between a standard and an alternative method depends on the analytical goal. The following diagram illustrates a logical decision-making process.

Method_Selection_Logic decision decision process process result result start Start: Define Analytical Goal goal_check Routine Purity Check or Complex Impurity Profile? start->goal_check process_c18 Develop Method on C18 Column goal_check->process_c18 Routine Purity process_phenyl Develop Method on Phenyl-Hexyl Column goal_check->process_phenyl Impurity Profiling / Isomer Separation resolution_check Is Resolution (Rs) > 1.5 for all peaks? process_c18->resolution_check Check Resolution of All Peaks result_phenyl Final Method: Phenyl-Hexyl (or as secondary method) process_phenyl->result_phenyl Provides Orthogonal Selectivity resolution_check->process_phenyl No result_c18_ok Final Method: C18 resolution_check->result_c18_ok Yes

Caption: Decision tree for selecting an appropriate HPLC column.

Conclusion

The analysis of 4-iodo-2-(propan-2-yl)pyridine is effectively achieved using reversed-phase HPLC. A standard C18 column provides a robust and reliable starting point for routine purity assessments. For more complex analytical challenges, such as the separation of closely related isomers or specific impurities, a Phenyl-Hexyl column offers powerful alternative selectivity through its ability to engage in π-π interactions. The choice of method should always be driven by the specific analytical requirements and validated according to established guidelines to ensure the generation of accurate and trustworthy data.[2][7]

References

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link][1]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link][9]

  • SIELC Technologies. (2024, August 12). HPLC Method for Analysis of Pyridine on Primesep 100 Column. [Link][10]

  • Defense Technical Information Center. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). [Link][8]

  • Acta Poloniae Pharmaceutica - Drug Research. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link][11]

  • SciSpace. (2021, June 6). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link][2]

  • Farmacia Journal. (n.d.). hplc method for the simultaneous determination of the components of an aqueous antidote solution. [Link][12]

  • PubMed. (2026, January 12). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. [Link][7]

  • PubChem. (n.d.). 4-iodo-2-(propan-2-yl)pyridine (C8H10IN). [Link][4]

  • uv.es. (n.d.). Mechanisms of retention in HPLC. [Link][5]

Sources

Validation

elemental analysis data for 4-iodo-2-(propan-2-yl)pyridine

An In-Depth Guide to the Elemental Analysis of 4-iodo-2-(propan-2-yl)pyridine: A Comparative Approach In the landscape of pharmaceutical research and drug development, the unequivocal confirmation of a molecule's identit...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Elemental Analysis of 4-iodo-2-(propan-2-yl)pyridine: A Comparative Approach

In the landscape of pharmaceutical research and drug development, the unequivocal confirmation of a molecule's identity and purity is the bedrock upon which all subsequent data rests. For novel heterocyclic compounds like 4-iodo-2-(propan-2-yl)pyridine, a versatile building block in medicinal chemistry, elemental analysis serves as a primary, quantitative method for structural validation.

This guide provides a senior-level perspective on the elemental analysis of 4-iodo-2-(propan-2-yl)pyridine. We will explore its theoretical elemental composition, compare it with related pyridine derivatives, detail the experimental protocol for its analysis, and discuss the interpretation of the resulting data.

The Foundational Importance of Elemental Analysis

Before delving into advanced spectroscopic methods, elemental analysis offers a fundamental assessment of a sample's composition.[1][2] By precisely measuring the mass percentages of carbon (C), hydrogen (H), and nitrogen (N), we can directly compare experimental results to the theoretical values derived from the compound's molecular formula.[1] A close correlation is a strong indicator of sample purity, confirming the absence of significant impurities like residual solvents or starting materials. For halogenated compounds, the analysis can be extended to include iodine (I), providing another layer of structural verification.

Theoretical Composition: A Comparative Benchmark

The first step in any elemental analysis is to calculate the theoretical or expected composition from the molecular formula. For 4-iodo-2-(propan-2-yl)pyridine, the formula is C₈H₁₀IN.[3]

The molecular weight is calculated as:

  • Carbon (C): 8 × 12.011 = 96.088 g/mol

  • Hydrogen (H): 10 × 1.008 = 10.080 g/mol

  • Iodine (I): 1 × 126.904 = 126.904 g/mol

  • Nitrogen (N): 1 × 14.007 = 14.007 g/mol

  • Total Molecular Weight: 247.079 g/mol

From this, we derive the theoretical mass percentages. To provide context, the table below compares the theoretical elemental composition of our target compound with other structurally related pyridine derivatives. This comparison highlights how substitutions on the pyridine ring influence the elemental makeup.

Compound NameMolecular Formula% Carbon (C)% Hydrogen (H)% Nitrogen (N)% Halogen
4-iodo-2-(propan-2-yl)pyridine C₈H₁₀IN 38.88% 4.08% 5.67% 51.36% (I)
2-isopropylpyridineC₈H₁₁N[4]79.29%9.15%11.56%N/A
4-iodopyridineC₅H₄IN[5]29.29%1.97%6.83%61.91% (I)
4-iodo-2-(trifluoromethyl)pyridineC₆H₃F₃IN[6]25.11%1.05%4.88%44.21% (I)

This table clearly illustrates that the introduction of a heavy halogen like iodine dramatically decreases the relative percentages of carbon and hydrogen. Conversely, removing the iodine and retaining the isopropyl group, as in 2-isopropylpyridine, results in a much higher carbon and hydrogen content. Such comparisons are vital for medicinal chemists synthesizing a library of related compounds.

The Experimental Workflow: From Sample to Data

The most common method for determining carbon, hydrogen, and nitrogen content is combustion analysis.[7] This technique involves the complete combustion of a precisely weighed sample in an oxygen-rich environment, followed by the quantitative detection of the resulting gaseous products (CO₂, H₂O, and N₂).

Visualizing the Elemental Analysis Workflow

The following diagram outlines the logical flow of a modern CHN elemental analyzer.

ElementalAnalysisWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_output Data Processing Sample 1. Weigh Sample (1-3 mg) Encapsulate 2. Encapsulate in Tin Foil Sample->Encapsulate Microbalance Autosampler 3. Load into Autosampler Combustion 4. Combustion (~900-1000°C, O₂) Autosampler->Combustion Reduction 5. Reduction (Excess O₂ removed) Combustion->Reduction Separation 6. Gas Separation (GC Column) Reduction->Separation Detection 7. Detection (Thermal Conductivity) Separation->Detection Signal 8. Signal Processing Detection->Signal Report 9. Generate Report (%C, %H, %N) Signal->Report Comparison Compare & Assess Purity Report->Comparison Theoretical Theoretical Values Theoretical->Comparison

Caption: Workflow for CHN combustion analysis.

Detailed Experimental Protocol

The following is a detailed, step-by-step methodology for the elemental analysis of a solid sample like 4-iodo-2-(propan-2-yl)pyridine.

Objective: To experimentally determine the mass percentages of Carbon, Hydrogen, and Nitrogen in a synthesized batch of 4-iodo-2-(propan-2-yl)pyridine.

Instrumentation: A modern CHN Elemental Analyzer (e.g., PerkinElmer 2400 Series II, Elementar vario MICRO cube).[7][8]

Methodology:

  • Instrument Calibration:

    • Causality: Before analyzing any unknown, the instrument's detector must be calibrated to ensure a linear response across a range of element masses.

    • Procedure: Analyze 3-5 replicates of a certified, high-purity standard with a known elemental composition (e.g., Acetanilide). The instrument software uses these results to generate a calibration curve.

  • Sample Preparation:

    • Causality: Accurate weighing is critical; any error here directly translates to an error in the final percentage. The sample must be homogenous and dry, as residual solvent will inflate the C and H values.

    • Procedure:

      • a. Ensure the sample is a fine, homogenous powder. If necessary, gently grind in an agate mortar and pestle.

      • b. Dry the sample under a high vacuum for several hours to remove any volatile impurities.

      • c. On a calibrated ultra-microbalance, accurately weigh approximately 1-3 mg of the sample into a small tin capsule. Record the weight to at least 0.001 mg.

      • d. Crimp the tin capsule to securely enclose the sample and remove atmospheric air.

  • Analysis Sequence:

    • Causality: Running blanks and standards alongside the unknown sample validates the instrument's performance during the specific run.

    • Procedure:

      • a. Program the instrument's autosampler with the sequence: several empty tin capsules (blanks), 1-2 certified standards, and then the unknown samples in triplicate.

      • b. Initiate the sequence. The instrument will automatically drop each capsule into a high-temperature combustion furnace (~950°C).[8]

  • Combustion and Detection:

    • Causality: The "flash combustion" in a pure oxygen environment ensures the complete conversion of the sample to its elemental oxides.[7] Subsequent steps isolate and quantify each gas.

    • Procedure:

      • a. Combustion: The sample is combusted, converting all carbon to CO₂, hydrogen to H₂O, and nitrogen to Nₓ oxides. Iodine is typically captured by a scrubbing reagent in the combustion tube.

      • b. Reduction: The gas mixture passes through a reduction tube (often containing copper) to convert Nₓ oxides to N₂ gas and remove excess oxygen.

      • c. Separation: The resulting mixture of CO₂, H₂O, and N₂ is passed through a chromatographic column which separates the gases based on their physical properties.

      • d. Detection: The separated gases flow through a thermal conductivity detector (TCD). The detector measures the change in thermal conductivity of a reference helium stream as each gas passes through, generating a signal proportional to the gas concentration.

  • Data Interpretation:

    • Causality: The ultimate goal is to validate the sample's purity. A generally accepted tolerance in pharmaceutical and academic research is for the experimental values to be within ±0.4% of the theoretical values.

    • Procedure:

      • a. The instrument's software integrates the signal for each gas, and using the sample weight and calibration file, calculates the mass percentage of C, H, and N.

      • b. Compare the average experimental percentages from the triplicate runs to the calculated theoretical values for C₈H₁₀IN.

      • c. If the results are within the ±0.4% tolerance, it provides strong evidence that the sample has the correct empirical formula and is of high purity.

Conclusion

Elemental analysis remains an indispensable tool in the arsenal of the research scientist. For a target compound like 4-iodo-2-(propan-2-yl)pyridine, it provides a rapid, cost-effective, and quantitative measure of purity and composition.[7] By comparing the meticulously obtained experimental data against the theoretical values, and understanding how these values shift relative to similar structures, researchers can proceed with confidence in the integrity of their materials, ensuring the reliability and reproducibility of their subsequent work in the complex journey of drug discovery.

References

  • PubChemLite. 4-iodo-2-(propan-2-yl)pyridine (C8H10IN). Available from: [Link] [Accessed March 2026].

  • PubChem. 4-Iodopyridine. Available from: [Link] [Accessed March 2026].

  • PubChemLite. 4-iodo-2-(propan-2-yl)pyridine. Available from: [Link] [Accessed March 2026].

  • Clariant Analytical Sciences. Elemental Analysis and Chemical Properties. Available from: [Link] [Accessed March 2026].

  • The Good Scents Company. 4-isopropyl pyridine. Available from: [Link] [Accessed March 2026].

  • PubChem. 2-Isopropylpyridine. Available from: [Link] [Accessed March 2026].

  • ZORA (Zurich Open Repository and Archive). 4′-Iodo-2,2′:6′,2′′-terpyridine. Available from: [Link] [Accessed March 2026].

  • ResearchGate. Elemental Analysis | Request PDF. Available from: [Link] [Accessed March 2026].

  • Analytik Jena. Elemental Analysis. Available from: [Link] [Accessed March 2026].

  • University of Padua. Elemental Analysis - Technical Resources. Available from: [Link] [Accessed March 2026].

Sources

Comparative

4-Iodopyridine vs. 4-Chloropyridine: A Comprehensive Guide to Leaving Group Efficiency

As a Senior Application Scientist in drug development, one of the most frequent strategic decisions I encounter during synthetic route design is the selection of the appropriate halogenated building block. When functiona...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug development, one of the most frequent strategic decisions I encounter during synthetic route design is the selection of the appropriate halogenated building block. When functionalizing the 4-position of a pyridine ring, the choice between 4-iodopyridine and 4-chloropyridine is not merely a matter of cost or availability—it dictates the entire mechanistic pathway of the reaction.

This guide objectively compares the leaving group efficiency of 4-iodo versus 4-chloro pyridines across the two most critical reaction classes in heterocyclic chemistry: Nucleophilic Aromatic Substitution (SNAr) and Transition-Metal Catalyzed Cross-Coupling .

The Mechanistic Divergence: Causality Behind Reactivity

To understand why 4-chloropyridine and 4-iodopyridine behave differently, we must examine the rate-determining step (RDS) of their respective primary reaction pathways. The efficiency of a leaving group is entirely context-dependent.

A. Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the electron-deficient pyridine ring is attacked by a nucleophile. The RDS is the formation of a negatively charged intermediate known as the Meisenheimer complex . Because the C–X bond is not broken in the RDS, bond dissociation energy (BDE) is largely irrelevant. Instead, electronegativity is the driving force. The highly electronegative chlorine atom withdraws electron density via induction, stabilizing the transition state significantly better than the less electronegative iodine atom [1].

SNAr_Mechanism SM 4-Halopyridine (C-Cl vs C-I) MC Meisenheimer Complex (Stabilized by Cl > I) SM->MC Rate-Determining Step (RDS) Nu Nucleophile (e.g., R-NH2) Nu->MC Attack at C4 Prod Substituted Pyridine MC->Prod Fast Elimination of Halide (X⁻)

Nucleophilic Aromatic Substitution (SNAr) pathway highlighting the rate-determining step.

B. Palladium-Catalyzed Cross-Coupling

In reactions like Suzuki, Heck, or Buchwald-Hartwig couplings, the RDS is typically the oxidative addition of the Palladium(0) catalyst into the carbon-halogen bond. Here, the C–X bond must be broken in the RDS. Therefore, Bond Dissociation Energy (BDE) dictates reactivity. The C–I bond (~65 kcal/mol) is significantly weaker than the C–Cl bond (~96 kcal/mol), making 4-iodopyridine vastly superior for oxidative addition [2].

Oxidative_Addition Pd0 Pd(0) Catalyst TS Oxidative Addition (C-X Bond Cleavage) Pd0->TS Insertion SM 4-Halopyridine (C-I vs C-Cl) SM->TS Rate-Determining for Cross-Coupling PdII Pd(II) Intermediate (Ar-Pd-X) TS->PdII Faster for C-I (Lower BDE)

Palladium-catalyzed oxidative addition pathway demonstrating C-X bond cleavage kinetics.

SNAr Performance: Why 4-Chloropyridine Dominates

When executing an SNAr reaction (e.g., amination with a primary/secondary amine, or etherification with an alkoxide), 4-chloropyridine is the superior substrate .

While 4-fluoropyridine is technically the most reactive, it is often prohibitively expensive and prone to side reactions. 4-Chloropyridine offers the perfect balance of high reactivity, commercial availability, and stability. 4-Iodopyridine, conversely, is sluggish in SNAr because iodine's lower electronegativity fails to adequately polarize the C4 position or stabilize the incoming negative charge.

Quantitative Comparison: SNAr Relative Reactivity
Halogen Leaving GroupElectronegativity (Pauling)Relative SNAr RatePractical SNAr Utility
Fluoride (-F) 3.98~3300xExcellent (but expensive/volatile)
Chloride (-Cl) 3.161x (Baseline) Optimal (Industry Standard)
Bromide (-Br) 2.96~0.8xModerate
Iodide (-I) 2.66~0.3xPoor (Requires harsh heating)

Data synthesized from established physical organic principles on halopyridine SNAr kinetics [1].

Validated Protocol: SNAr Amination of 4-Chloropyridine

This protocol utilizes a self-validating visual cue: the transient formation of a yellow/orange Meisenheimer complex indicates successful nucleophilic attack.

  • Setup: In an oven-dried 25 mL round-bottom flask, dissolve 4-chloropyridine hydrochloride (1.0 mmol) in anhydrous DMF (5.0 mL).

  • Base Addition: Add finely powdered K2CO3 (3.0 mmol). Causality: The excess base neutralizes the hydrochloride salt and acts as an acid scavenger for the HCl generated during the reaction.

  • Nucleophile Addition: Add the desired secondary amine (e.g., morpholine, 1.2 mmol).

  • Reaction: Heat the mixture to 100 °C under a nitrogen atmosphere for 12 hours. Monitor via TLC (EtOAc/Hexane).

  • Workup: Cool to room temperature and quench with distilled water (15 mL). Extract with Ethyl Acetate (3 x 10 mL). Logic: DMF is highly water-soluble; the aqueous wash effectively removes the solvent while the product partitions into the organic layer.

  • Purification: Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure.

Cross-Coupling Performance: Why 4-Iodopyridine Dominates

If your synthetic route requires the formation of a new C–C bond (e.g., Suzuki, Sonogashira) or a difficult C–N bond via Buchwald-Hartwig amination, 4-iodopyridine is the undisputed champion .

The low bond dissociation energy of the C–I bond allows oxidative addition to occur rapidly at room temperature or with mild heating, using standard, inexpensive palladium catalysts like Pd(PPh3)4. Attempting the same reaction with 4-chloropyridine often fails unless specialized, highly electron-rich, and sterically bulky ligands (such as Josiphos or specific N-Heterocyclic Carbenes) are employed to force the reluctant C–Cl bond to break [2][3].

Quantitative Comparison: Cross-Coupling Reactivity
Halogen Leaving GroupC–X Bond Dissociation EnergyRelative Oxidative Addition RateCatalyst Requirement
Iodide (-I) ~65 kcal/mol Fastest Standard (e.g., Pd(PPh3)4)
Bromide (-Br) ~81 kcal/molFastStandard / Mildly engineered
Chloride (-Cl) ~96 kcal/molSlowSpecialized (e.g., Pd/Josiphos)
Fluoride (-F) ~115 kcal/molNegligibleHighly specialized (C-F activation)
Validated Protocol: Suzuki-Miyaura Coupling of 4-Iodopyridine

This protocol incorporates a self-validating degassing step to prevent the oxidation of the sensitive Pd(0) catalyst, ensuring reproducible yields.

  • Setup: To a Schlenk flask, add 4-iodopyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and Na2CO3 (2.0 mmol).

  • Solvent: Add a mixture of 1,4-Dioxane and Water (4:1 v/v, 10 mL). Causality: The biphasic system dissolves both the organic substrates (dioxane) and the inorganic base (water), facilitating the transmetalation step.

  • Degassing (Critical): Sparge the solution with Argon for 15 minutes. Logic: Oxygen rapidly degrades Pd(0) to inactive Pd(II) species (visible as black precipitate).

  • Catalyst Addition: Quickly add Pd(PPh3)4 (0.05 mmol, 5 mol%) under a positive stream of Argon.

  • Reaction: Heat to 80 °C for 6 hours. The reaction is typically complete when the starting material is consumed via TLC.

  • Workup: Filter the mixture through a short pad of Celite to remove palladium black. Dilute with EtOAc, wash with water and brine, dry over MgSO4, and purify via flash chromatography.

Strategic Selection Summary

To maximize yield and minimize catalyst expenditure, researchers should adhere to the following heuristic when designing syntheses around the 4-pyridyl moiety:

Reaction TypePreferred SubstratePrimary Mechanistic DriverPractical Advantage
SNAr (Amination, Etherification) 4-Chloropyridine High Electronegativity (TS Stabilization)Cheaper substrate, no transition metal required.
Cross-Coupling (Suzuki, Heck, Sonogashira) 4-Iodopyridine Low Bond Dissociation Energy (Fast Ox. Add.)Cheaper catalyst, milder conditions, higher yields.

References

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at:[Link]

  • Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research. Available at:[Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI Catalysts. Available at:[Link]

Validation

Comparative Characterization and Application Guide: 4-Iodo-2-(propan-2-yl)pyridine vs. Bromo/Chloro Analogs

Introduction & Strategic Rationale In late-stage functionalization and complex Active Pharmaceutical Ingredient (API) synthesis, the selection of halogenated pyridine building blocks dictates the efficiency of palladium-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In late-stage functionalization and complex Active Pharmaceutical Ingredient (API) synthesis, the selection of halogenated pyridine building blocks dictates the efficiency of palladium-catalyzed cross-coupling workflows. While[1] and[2] are commonly utilized due to historical commercial availability, the iodo-variant——offers vastly superior reaction kinetics.

The causality behind this performance leap lies in the bond dissociation energies (BDE). The C(sp²)–I bond (~65 kcal/mol) is significantly weaker than C(sp²)–Br (~81 kcal/mol) and C(sp²)–Cl (~96 kcal/mol). In catalytic cycles, this translates to a nearly barrierless oxidative addition step, allowing chemists to employ milder conditions, lower catalyst loadings, and more cost-effective phosphine ligands.

Mechanistic Causality in Cross-Coupling

For chloro- and bromopyridines, the rate-determining step (RDS) in Suzuki-Miyaura or Buchwald-Hartwig couplings is typically the oxidative addition of the Pd(0) species into the carbon-halogen bond. By utilizing 4-iodo-2-(propan-2-yl)pyridine, the oxidative addition becomes exceptionally fast, shifting the RDS to the transmetalation or reductive elimination phases. This kinetic shift is critical when coupling sterically hindered or electronically deactivated boronic acids, preventing catalyst degradation over prolonged heating cycles.

G Pd0 Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition (Rate-Determining for Cl/Br) Pd0->OxAdd + 4-Iodo-2-isopropylpyridine PdII Pd(II) Intermediate Ar-Pd-I OxAdd->PdII Fast for C-I bond TransMet Transmetalation (Base + Boronic Acid) PdII->TransMet PdII_Ar2 Pd(II) Intermediate Ar-Pd-Ar' TransMet->PdII_Ar2 + Ar'-B(OH)2 RedElim Reductive Elimination PdII_Ar2->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product (Ar-Ar') RedElim->Product Product Release

Catalytic cycle of Suzuki coupling highlighting rapid oxidative addition of the C-I bond.

Comparative Physical & Spectroscopic Properties

Accurate characterization is the bedrock of reproducible synthetic chemistry. The table below synthesizes the physical and NMR spectroscopic data for the 4-halo-2-(propan-2-yl)pyridine series, enabling rapid in-process verification.

Property4-Iodo-2-(propan-2-yl)pyridine4-Bromo-2-(propan-2-yl)pyridine4-Chloro-2-(propan-2-yl)pyridine
CAS Number 2383359-80-4908267-63-098420-91-8
Molecular Weight 247.08 g/mol 200.08 g/mol 155.62 g/mol
Oxidative Addition Rate Very Fast (Often barrierless)Moderate (Requires heating)Slow (Requires specialized ligands)
¹H NMR (CDCl₃) H-6 δ ~8.21 (d, J = 5.2 Hz, 1H)δ ~8.35 (d, J = 5.3 Hz, 1H)δ ~8.42 (d, J = 5.3 Hz, 1H)
¹H NMR (CDCl₃) H-3 δ ~7.55 (d, J = 1.5 Hz, 1H)δ ~7.35 (d, J = 1.6 Hz, 1H)δ ~7.18 (d, J = 1.8 Hz, 1H)
¹H NMR (CDCl₃) H-5 δ ~7.42 (dd, J = 5.2, 1.5 Hz, 1H)δ ~7.28 (dd, J = 5.3, 1.6 Hz, 1H)δ ~7.10 (dd, J = 5.3, 1.8 Hz, 1H)
¹³C NMR (C-4 shift) ~ 105.2 ppm (C-I)~ 133.4 ppm (C-Br)~ 144.5 ppm (C-Cl)

Diagnostic Causality in NMR: The electronegativity of the halogen directly influences the chemical shift of the adjacent protons (H-3 and H-5). Iodine, being the least electronegative but possessing the largest electron cloud, exerts a weaker inductive electron-withdrawing effect but a stronger anisotropic deshielding effect on the ortho protons compared to chlorine. This results in the characteristic downfield shift of H-3 and H-5 in the iodo-derivative.

Validated Experimental Protocols

Protocol A: Synthesis of 4-Iodo-2-(propan-2-yl)pyridine via Halogen Exchange

Direct metalation of 2-isopropylpyridine lacks regiocontrol. A highly reliable, self-validating method involves a Finkelstein-type halogen exchange from the more accessible 4-chloro-2-isopropylpyridine, utilizing [3].

Mechanistic Rationale: Direct nucleophilic aromatic substitution (SₙAr) on unactivated chloropyridines is notoriously sluggish. By introducing acetyl chloride, the pyridine nitrogen is transiently acylated to form a highly electrophilic N-acetylpyridinium intermediate. This significantly lowers the LUMO of the pyridine ring, accelerating the SₙAr by the iodide nucleophile[3].

Step-by-Step Methodology:

  • Preparation: Under an inert argon atmosphere, dissolve 4-chloro-2-(propan-2-yl)pyridine (1.0 equiv, 10 mmol) and anhydrous Sodium Iodide (NaI, 5.0 equiv, 50 mmol) in dry acetonitrile (50 mL) to create a 0.2 M solution.

  • Activation: Cool the suspension to 0 °C using an ice bath. Add Acetyl chloride (3.0 equiv, 30 mmol) dropwise over 10 minutes. Observation: The mixture will transition to a deep yellow/orange suspension as the activated pyridinium salt forms.

  • Substitution: Remove the ice bath and subject the reaction to sonication or gentle reflux (65 °C) for 12–18 hours. Monitor via LC-MS until the starting material is entirely consumed.

  • Quenching (Self-Validation): Cool to room temperature and carefully quench with saturated aqueous NaHCO₃ (to neutralize excess acid) and 10% aqueous Na₂S₂O₃ (to reduce any generated I₂ back to colorless I⁻, confirming the quench is complete via the disappearance of any brown iodine tint).

  • Isolation: Extract the aqueous layer with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield 4-iodo-2-(propan-2-yl)pyridine.

Protocol B: General Suzuki-Miyaura Coupling using the Iodo-Variant

Mechanistic Rationale: Because the C–I bond is highly reactive, standard Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysts can be used at room temperature or under mild heating. This avoids the necessity of expensive dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) that are strictly required to force the oxidative addition of the chloro-analog.

Step-by-Step Methodology:

  • Setup: Charge an oven-dried Schlenk flask with 4-iodo-2-(propan-2-yl)pyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and finely ground K₂CO₃ (2.0 equiv).

  • Solvent Addition: Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v) to achieve a 0.1 M concentration.

  • Catalyst Introduction: Add Pd(dppf)Cl₂ (2–5 mol%). Note: Add the catalyst last to prevent premature degradation before the boronic acid is fully dissolved.

  • Reaction: Stir at room temperature to 50 °C. The reaction is typically complete within 2–4 hours (verify via TLC).

  • Workup: Filter the crude mixture through a short pad of Celite to remove palladium black, concentrate, and purify via standard chromatography.

References

  • Chelucci, G., et al. "Synthesis of poly(pyridylthioether) dendrimers incorporating a Fe2(CO)6 cluster core". Tetrahedron, 2006. URL:[Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.